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4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Documentation Hub

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  • Product: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
  • CAS: 634187-67-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry The introduction of fluorine-containing functional groups has becom...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Strategic Role of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (–CF3) group, in particular, is prized for its ability to confer a range of desirable properties to a parent molecule. These include increased metabolic stability by blocking sites of oxidative metabolism, enhanced lipophilicity which can improve membrane permeability, and altered electronic characteristics that can modulate pKa and improve binding affinity to target proteins.[1]

Aniline scaffolds are prevalent in a vast number of active pharmaceutical ingredients (APIs). However, unsubstituted anilines can be susceptible to metabolic oxidation, potentially leading to toxic byproducts. The strategic placement of substituents, such as the trifluoromethyl group, is a key strategy to mitigate these liabilities. The additional presence of an isopropoxy (–O-CH(CH3)2) group in the target molecule, 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline, further suggests a design intended to fine-tune the compound's pharmacokinetic and pharmacodynamic profile. This guide will explore the synthesis, predicted properties, and potential applications of this promising, yet underexplored, chemical entity.

Physicochemical Properties and Structural Data

While experimental data for 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is not available, its key physicochemical properties can be predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/Information
Molecular Formula C10H12F3NO
Molecular Weight 219.20 g/mol
Appearance Likely a colorless to pale yellow liquid or low-melting solid
Solubility Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) and sparingly soluble in water.
Predicted LogP ~3.0 - 3.5 (indicating moderate lipophilicity)
Predicted pKa ~2-3 (for the anilinium ion, due to the electron-withdrawing trifluoromethyl group)

Proposed Synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

A plausible and efficient synthesis of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline can be envisioned starting from commercially available 4-fluoro-2-(trifluoromethyl)aniline. This multi-step synthesis leverages a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely used transformation in organic synthesis.

Synthetic Scheme

Synthetic_Scheme start 4-Fluoro-2-(trifluoromethyl)aniline product 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline start->product Nucleophilic Aromatic Substitution (SNAr) step1 Sodium isopropoxide (NaO-iPr) DMF, Heat

Caption: Proposed synthesis of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline.

Step-by-Step Experimental Protocol

Step 1: Preparation of Sodium Isopropoxide

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous isopropanol.

  • Carefully add sodium metal in small portions to the isopropanol. The reaction is exothermic and will generate hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.

  • Remove the excess isopropanol under reduced pressure to yield sodium isopropoxide as a white solid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve 4-fluoro-2-(trifluoromethyl)aniline in a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF).

  • Add the freshly prepared sodium isopropoxide to the solution.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by reaction monitoring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline.

Analytical Characterization

The successful synthesis of the target compound would be confirmed by a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The amino protons may appear as a broad singlet.

    • ¹³C NMR would display the expected number of signals for the ten carbon atoms, with the trifluoromethyl carbon appearing as a quartet due to coupling with the fluorine atoms.

    • ¹⁹F NMR would show a singlet corresponding to the trifluoromethyl group.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (219.09 g/mol for [M]+).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the N-H stretches of the amine, C-H stretches of the aromatic ring and alkyl groups, C-O-C stretch of the ether, and strong C-F stretches would be observed.

Applications in Drug Discovery and Medicinal Chemistry

Anilines containing trifluoromethyl groups are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. The title compound, 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline, is a valuable building block for several reasons:

  • Scaffold for Biologically Active Molecules: This aniline can serve as a starting point for the synthesis of more complex molecules, including heterocycles like quinolines and benzimidazoles, which are common motifs in drug candidates.

  • Modulation of Pharmacokinetic Properties: The combination of the isopropoxy and trifluoromethyl groups is expected to enhance metabolic stability and lipophilicity, potentially leading to improved oral bioavailability and a more favorable pharmacokinetic profile in drug candidates.

  • Precursor for Kinase Inhibitors and GPCR Modulators: Many kinase inhibitors and G-protein coupled receptor (GPCR) modulators incorporate substituted aniline moieties. The unique electronic and steric properties of this compound could lead to novel interactions with these important drug targets.

Exemplary Synthetic Utility: Synthesis of a Hypothetical Kinase Inhibitor

Synthetic_Utility start 4-(Propan-2-yloxy)-2- (trifluoromethyl)aniline coupling Buchwald-Hartwig Coupling start->coupling reagent Heteroaryl Chloride (e.g., 2-chloropyrimidine) reagent->coupling product N-(Heteroaryl)-4-(propan-2-yloxy) -2-(trifluoromethyl)aniline (Kinase Inhibitor Scaffold) coupling->product

Caption: Example of a synthetic application in medicinal chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is not available, precautions for handling this compound should be based on the known hazards of similar trifluoromethylated anilines.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: Anilines as a class can be toxic and may be absorbed through the skin. The trifluoromethyl group can also impart toxicity. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline represents a promising, albeit currently underrepresented, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies. The strategic combination of its functional groups suggests that it could be a valuable tool for developing novel therapeutics with enhanced properties. This technical guide provides a foundational framework for researchers to synthesize, characterize, and utilize this compound in their research endeavors.

References

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure and Properties of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

For Researchers, Scientists, and Drug Development Professionals Foreword The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful to...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Among these, the trifluoromethyl (CF₃) group is of particular interest due to its ability to enhance metabolic stability, increase lipophilicity, and alter electronic characteristics, thereby improving a drug candidate's overall profile[1][2]. When combined with other functionalities, such as alkoxy groups, the resulting molecular scaffolds present unique opportunities for the design of novel therapeutics. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, a compound of significant interest for its potential applications in drug discovery and materials science. As a Senior Application Scientist, the following sections synthesize theoretical knowledge with practical, field-proven insights to deliver a self-validating and authoritative resource.

Molecular Structure and Physicochemical Properties

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative characterized by an isopropoxy group at the para-position and a trifluoromethyl group at the ortho-position relative to the amino group. This specific substitution pattern is anticipated to confer a unique set of physicochemical properties that are highly relevant for its application in drug design.

The trifluoromethyl group, a strong electron-withdrawing substituent, significantly decreases the basicity of the aniline nitrogen. The isopropoxy group, being an electron-donating group through resonance, partially counteracts this effect, though the inductive effect of the trifluoromethyl group is expected to dominate. This electronic interplay influences the molecule's reactivity and its potential interactions with biological targets.

A summary of the predicted physicochemical properties for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is presented below.

PropertyPredicted Value
Molecular Formula C₁₀H₁₂F₃NO
Molecular Weight 219.20 g/mol
LogP ~3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Topological Polar Surface Area (TPSA) 35.25 Ų
Rotatable Bonds 2

Note: These properties are calculated based on the chemical structure and may vary slightly from experimental values.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Workflow A 2-Bromo-5-nitrotoluene B 2-Bromo-5-nitrobenzotrifluoride A->B Swarts Reaction (e.g., SbF₃, Cl₂) C 4-Bromo-2-(trifluoromethyl)aniline B->C Reduction (e.g., Fe, NH₄Cl) D 4-Hydroxy-2-(trifluoromethyl)aniline C->D Buchwald-Hartwig Hydroxylation or Nucleophilic Substitution E 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline D->E Williamson Ether Synthesis (Isopropyl bromide, K₂CO₃)

Caption: Proposed synthetic workflow for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-nitrobenzotrifluoride

This step involves the conversion of the methyl group to a trifluoromethyl group, which can be achieved via a Swarts-type reaction.

  • Materials: 2-Bromo-5-nitrotoluene, Antimony trifluoride (SbF₃), Chlorine (Cl₂), Carbon tetrachloride (CCl₄).

  • Procedure:

    • In a fume hood, charge a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet, and a condenser with 2-bromo-5-nitrotoluene and a catalytic amount of antimony trifluoride in carbon tetrachloride.

    • Heat the mixture to reflux.

    • Bubble chlorine gas through the reaction mixture under controlled conditions.

    • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture and carefully quench with water.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield 2-bromo-5-nitrobenzotrifluoride.

Step 2: Synthesis of 4-Bromo-2-(trifluoromethyl)aniline

The nitro group is selectively reduced to an amine.

  • Materials: 2-Bromo-5-nitrobenzotrifluoride, Iron powder (Fe), Ammonium chloride (NH₄Cl), Ethanol, Water.

  • Procedure:

    • To a solution of 2-bromo-5-nitrobenzotrifluoride in a mixture of ethanol and water, add iron powder and ammonium chloride.

    • Heat the mixture to reflux and stir vigorously.

    • Monitor the reaction by Thin-Layer Chromatography (TLC).

    • Once the reaction is complete, filter the hot solution through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-bromo-2-(trifluoromethyl)aniline, which can be further purified by column chromatography if necessary[5].

Step 3: Synthesis of 4-Hydroxy-2-(trifluoromethyl)aniline

This step can be achieved through a nucleophilic aromatic substitution or a palladium-catalyzed hydroxylation.

  • Materials: 4-Bromo-2-(trifluoromethyl)aniline, Sodium hydroxide (NaOH), Water, or a Palladium catalyst and a suitable ligand for Buchwald-Hartwig hydroxylation.

  • Procedure (Nucleophilic Aromatic Substitution):

    • In a high-pressure reaction vessel, dissolve 4-bromo-2-(trifluoromethyl)aniline in an aqueous solution of sodium hydroxide.

    • Heat the mixture to a high temperature (e.g., 150-200 °C).

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-hydroxy-2-(trifluoromethyl)aniline.

Step 4: Synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

The final step is a Williamson ether synthesis.

  • Materials: 4-Hydroxy-2-(trifluoromethyl)aniline, 2-Bromopropane (isopropyl bromide), Potassium carbonate (K₂CO₃), Acetone or N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a solution of 4-hydroxy-2-(trifluoromethyl)aniline in acetone or DMF, add potassium carbonate and 2-bromopropane.

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography on silica gel to afford pure 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

Spectroscopic Characterization

Due to the novelty of this specific molecule, experimental spectra are not widely available. Therefore, the following sections provide predicted spectroscopic data based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a critical tool for structural elucidation. The predicted chemical shifts (δ) in ppm for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline are as follows:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic-H (ortho to NH₂)~6.8-7.0d~8.51H
Aromatic-H (meta to NH₂)~6.7-6.9dd~8.5, ~2.51H
Aromatic-H (ortho to O-iPr)~7.1-7.3d~2.51H
-NH₂~4.0-5.0br s-2H
-CH(CH₃)₂~4.4-4.6sept~6.01H
-CH(CH ₃)₂~1.3-1.4d~6.06H

Note: The chemical shift of the -NH₂ protons is highly dependent on the solvent and concentration. The aromatic region will show a characteristic splitting pattern due to the substitution.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹³C NMR spectrum provides further confirmation of the carbon skeleton.

CarbonPredicted Chemical Shift (δ, ppm)
C-NH₂~145-148
C-CF₃~120-125 (q, J ≈ 270 Hz)
C-O-iPr~150-153
C-H (aromatic)~115-125
C-q (aromatic)~120-135
C H(CH₃)₂~70-72
-CH(C H₃)₂~22-24

Note: The carbon attached to the CF₃ group will appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium, sharp (doublet)
C-H Stretch (aromatic)3000-3100Medium
C-H Stretch (aliphatic)2850-3000Medium
C=C Stretch (aromatic)1500-1600Medium to strong
C-N Stretch1250-1350Medium
C-O Stretch (ether)1200-1250Strong
C-F Stretch (CF₃)1100-1200Strong, broad
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 219.08

  • Major Fragments:

    • Loss of a methyl group from the isopropyl moiety: [M-15]⁺

    • Loss of the isopropyl group: [M-43]⁺

    • Fragments corresponding to the trifluoromethylaniline core.

Experimental Protocols for Characterization

To ensure the identity and purity of synthesized 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, the following analytical protocols are recommended.

NMR Spectroscopy Protocol

NMR_Workflow A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) B Transfer to a 5 mm NMR tube A->B C Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer B->C D Process the data using appropriate software (e.g., MestReNova, TopSpin) C->D

Caption: Workflow for NMR spectroscopic analysis.

GC-MS Analysis Protocol

GCMS_Workflow A Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate) B Inject 1 µL into the GC-MS system A->B C Use a suitable capillary column (e.g., HP-5ms) and a temperature gradient program B->C D Analyze the resulting chromatogram and mass spectra C->D

Caption: Workflow for GC-MS analysis to determine purity and confirm molecular weight.

Potential Applications in Drug Discovery

The unique structural features of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline make it an attractive scaffold for the development of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the isopropoxy group can modulate solubility and provide a vector for further functionalization[1][2].

Aniline derivatives are common substructures in a wide range of pharmaceuticals. For instance, the related compound 4-(perfluoropropan-2-yl)-2-(trifluoromethyl)aniline is an intermediate in the synthesis of Broflanilide, a potent insecticide[6]. This highlights the potential for this class of compounds to interact with important biological targets.

Given its structure, 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline could serve as a key building block for the synthesis of:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core that interacts with the hinge region of the ATP binding site.

  • Ion Channel Modulators: The lipophilic nature of the molecule could facilitate its interaction with transmembrane ion channels.

  • GPCR Ligands: The aromatic core and functional groups provide opportunities for designing ligands that target G-protein coupled receptors.

Conclusion

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline represents a promising, yet underexplored, molecular scaffold for the development of new chemical entities in the fields of medicinal chemistry and materials science. This in-depth technical guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic route, and predicted spectroscopic data to aid in its characterization. The protocols and insights presented herein are intended to empower researchers to synthesize and evaluate this compound, paving the way for the discovery of its potential applications. The strategic combination of the trifluoromethyl and isopropoxy groups on the aniline core offers a unique opportunity to fine-tune molecular properties, making this a compound of considerable interest for future research endeavors.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isopropoxyaniline. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the alkoxy aniline derivatives 2a–l and 3a–l. Retrieved from [Link]

  • Shen, H. C. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Journal of Visualized Experiments, (107), 53789.
  • Shen, H. C. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(trifluoromethyl)aniline. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Derivatives of 4-(trifluoromethyl) phenol and derivatives of 4-(trifluoromethylphenyl) -2-(tetrahydropyranyl) ether and process for their preparation.
  • Leroux, F. R., Jeschke, P., & Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • ResearchGate. (2020). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylaniline. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-fluoro-2-isopropoxyaniline hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-(heptafluoro-2-propyl) aniline.
  • National Center for Biotechnology Information. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem. Retrieved from [Link]

  • PharmaCompass. (n.d.). 4-(trifluoromethyl) aniline. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Abstract The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides an in-depth, multi-technique spectroscopic analysis for the...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and chemical research. This guide provides an in-depth, multi-technique spectroscopic analysis for the characterization of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Molecular Formula: C₁₀H₁₂F₃NO). As experimental data for this specific compound is not widely published, this document presents a comprehensive, predictive analysis based on established spectroscopic principles. We will detail the expected outcomes from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). The causality behind predicted spectral features is explained, providing researchers with a robust framework for interpreting data for this molecule and structurally similar compounds. All methodologies are presented as self-validating protocols, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a substituted aniline derivative. Its structure presents several key features for spectroscopic analysis: an aromatic ring with a specific substitution pattern, an amine (-NH₂) group, an isopropyl ether (-OCH(CH₃)₂) group, and a trifluoromethyl (-CF₃) group. Each of these components imparts a distinct and predictable signature across various analytical techniques. The primary objective of this guide is to synthesize these individual signatures into a coherent and unambiguous structural assignment.

Our analytical workflow follows a logical progression from determining the molecular mass and formula to identifying functional groups and, finally, mapping the precise connectivity of every atom in the molecule.

Molecular Structure:

Chemical Structure of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
  • Formula: C₁₀H₁₂F₃NO

  • Molecular Weight: 235.20 g/mol

  • Key Functional Groups: Primary Amine, Aromatic Ether, Trifluoromethyl Group

Integrated Spectroscopic Workflow

The process of structural elucidation is a puzzle where each spectroscopic technique provides a crucial piece of information. The relationship between these techniques is not linear but synergistic, with each result reinforcing the others.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Mapping cluster_2 Final Confirmation Compound Sample: C₁₀H₁₂F₃NO MS Mass Spectrometry (EI) Compound->MS Determine MW & Formula IR Infrared (IR) Spectroscopy Compound->IR Identify Functional Groups Analysis Integrated Data Analysis MS->Analysis IR->Analysis H_NMR ¹H NMR C_NMR ¹³C NMR H_NMR->C_NMR Correlate H-C Framework C_NMR->Analysis Structure Confirmed Structure Analysis->Structure Unambiguous Assignment

Caption: Workflow for Spectroscopic Structural Elucidation.

Mass Spectrometry (MS)

Mass spectrometry is the first step in our analysis, providing the molecular weight and crucial fragmentation clues that hint at the molecule's substructures.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation. This is highly useful for structural analysis.

m/z (Mass/Charge) Predicted Identity Interpretation
235 [M]⁺ Molecular Ion Peak. Confirms the molecular weight of the compound.
220[M - CH₃]⁺Loss of a methyl radical from the isopropyl group.
192[M - CH(CH₃)₂]⁺Loss of the isopropyl group, a common fragmentation for isopropyl ethers.
166 [M - CF₃]⁺ Loss of the trifluoromethyl radical. This is a very characteristic and often prominent peak for CF₃-containing compounds.[1]
148[C₇H₆NO]⁺Further fragmentation of the aromatic core.
Causality and Insights

The presence of a strong molecular ion peak at m/z 235 immediately confirms the compound's molecular weight. The most diagnostic fragmentation is the loss of 69 Da, corresponding to the CF₃ radical, which strongly suggests the presence of a trifluoromethyl group.[1] Another significant loss of 43 Da ([M-43]) points to the isopropyl moiety. The combination of these key fragments provides strong initial evidence for the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.

Predicted IR Absorption Frequencies
Frequency (cm⁻¹) Intensity Vibration Functional Group
3450 - 3300Medium, Sharp (Doublet)N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3050 - 3010MediumC-H Aromatic StretchAromatic Ring
2980 - 2960StrongC-H Aliphatic StretchIsopropyl Group (-CH, -CH₃)
1620 & 1510StrongC=C StretchAromatic Ring
1600 - 1550MediumN-H Scissoring (Bend)Primary Amine (-NH₂)
1260 - 1200 Very Strong C-O-C Asymmetric Stretch Aryl-Alkyl Ether [2][3]
1300 - 1100 Very Strong C-F Stretch Trifluoromethyl (-CF₃)
830StrongC-H Out-of-Plane Bend1,2,4-Trisubstituted Benzene
Causality and Insights

The IR spectrum provides a clear fingerprint of the key functional groups. The characteristic doublet in the 3450-3300 cm⁻¹ region is a definitive indicator of a primary amine (-NH₂).[4] The most intense and diagnostic peaks in the fingerprint region are expected to be the C-O-C stretch of the aryl ether (around 1250 cm⁻¹) and the powerful C-F stretches from the CF₃ group.[2][3][4] The presence of these strong absorptions, combined with the N-H stretches, provides a rapid, high-confidence confirmation of the core functional components of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. We will analyze both ¹H and ¹³C NMR data.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling.

Label Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
H-a~ 7.20d1HJ ≈ 2.5 HzAromatic H, ortho to -CF₃
H-b~ 6.85dd1HJ ≈ 8.5, 2.5 HzAromatic H, ortho to -NH₂
H-c~ 6.75d1HJ ≈ 8.5 HzAromatic H, ortho to -O-iPr
H-d~ 4.40sept1HJ ≈ 6.0 HzIsopropyl CH
H-e~ 3.80br s2H-Amine NH₂
H-f~ 1.30d6HJ ≈ 6.0 HzIsopropyl CH₃
Causality and ¹H NMR Insights
  • Aromatic Region (δ 6.5-7.5): Three distinct signals integrating to 1H each confirm the trisubstituted aromatic ring. The splitting patterns are key:

    • H-a is a doublet due to coupling with H-b (meta-coupling, ⁴J), with a small J value typical for this arrangement (~2-3 Hz).[5]

    • H-c is a doublet from coupling to H-b (ortho-coupling, ³J), showing a larger J value (~7-9 Hz).[6]

    • H-b is a doublet of doublets, as it is coupled to both H-a and H-c.

  • Aliphatic Region (δ 1.0-4.5): The isopropyl group gives a classic septet (H-d) and doublet (H-f) pattern. The 1:6 integration ratio is definitive. The coupling constants for the septet and doublet must be identical (~6.0 Hz).[5][6]

  • Amine Protons (H-e): The amine protons typically appear as a broad singlet due to quadrupole broadening and exchange with trace water. Its chemical shift can vary.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum reveals all unique carbon environments. The presence of fluorine adds an extra layer of information through ¹³C-¹⁹F coupling.

Chemical Shift (δ, ppm) Multiplicity (due to ¹³C-¹⁹F coupling) Assignment
~ 152.0sC-O (Aromatic)
~ 140.0sC-NH₂ (Aromatic)
~ 127.0sCH (Aromatic)
~ 125.0 q, ¹JCF ≈ 272 Hz -CF₃
~ 118.0q, ²JCF ≈ 30 HzC-CF₃ (Aromatic)
~ 116.0sCH (Aromatic)
~ 115.0sCH (Aromatic)
~ 70.0sIsopropyl CH
~ 22.0sIsopropyl CH₃
Causality and ¹³C NMR Insights

The most striking feature of the ¹³C spectrum is the effect of the trifluoromethyl group.

  • Direct C-F Coupling (¹JCF): The carbon of the CF₃ group itself will appear as a sharp quartet with a very large coupling constant (¹JCF ≈ 270-280 Hz).[7] This is an unambiguous confirmation of the -CF₃ group.

  • Two-Bond C-F Coupling (²JCF): The aromatic carbon directly attached to the CF₃ group will also be a quartet, but with a much smaller coupling constant (²JCF ≈ 25-35 Hz).[8][9]

  • Longer-range couplings (³JCF, ⁴JCF) may also be observed, further confirming the placement of the CF₃ group on the ring.[8]

The combination of chemical shifts and C-F coupling patterns allows for the complete and confident assignment of every carbon in the molecule.

G cluster_NMR Logical Deduction from NMR Data H_Septet ¹H: Septet (1H) Isopropyl Isopropyl Group H_Doublet ¹H: Doublet (6H) H_Aromatic ¹H: 3 distinct aromatic signals (1H each) Trisub_Ring Trisubstituted Aromatic Ring C_Quartet_LargeJ ¹³C: Quartet (¹JCF ≈ 272 Hz) CF3_group CF₃ Group C_Quartet_SmallJ ¹³C: Quartet (²JCF ≈ 30 Hz) CF3_position CF₃ on Ring

Caption: Connecting NMR signals to structural fragments.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, standardized protocols must be followed.

NMR Sample Preparation
  • Massing: Weigh 5-10 mg of the solid 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline into a clean, dry vial.[10][11]

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.[12]

  • Transfer: Vortex the vial until the sample is fully dissolved. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is approximately 50 mm.[12]

  • Finalizing: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.

FT-IR (ATR) Analysis

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid samples directly.

  • Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.[13]

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.[14]

  • Apply Pressure: Use the pressure arm to ensure firm, even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth after analysis.

GC-MS (EI) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15]

  • Injection: Inject 1 µL of the solution into the GC-MS system. A split injection (e.g., 50:1 split ratio) is typically used to prevent column overloading.

  • GC Separation: Use a standard non-polar capillary column (e.g., DB-5MS). A typical temperature program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min.[16]

  • MS Detection: Set the mass spectrometer to scan a mass range of m/z 40-400 in Electron Ionization (EI) mode at 70 eV.[17]

Conclusion

By integrating data from Mass Spectrometry, IR Spectroscopy, and both ¹H and ¹³C NMR, a complete and unambiguous structural assignment of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline can be achieved. The molecular weight from MS, the functional groups identified by IR, and the precise atomic connectivity mapped by NMR provide a self-validating network of evidence. The characteristic C-F coupling patterns observed in the ¹³C NMR spectrum serve as a final, definitive confirmation of the trifluoromethyl group's presence and position on the aromatic ring. This guide provides the predictive data and methodological framework necessary for researchers to confidently identify and characterize this molecule.

References

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • ACS Publications. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook.
  • ACD/Labs. (2025, August 21). 1H Coupling in Proton NMR.
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
  • ACS Publications. (2001, March 17). The NIST Chemistry WebBook: A Chemical Data Resource on the Internet.
  • University of Colorado Boulder, Department of Chemistry and Biochemistry. (2011). Spin-spin splitting and coupling - Coupling in 1H NMR.
  • The Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms.
  • NIST. (2022, July 29). NIST Chemistry WebBook - SRD 69.
  • NIST. (n.d.). NIST Chemistry WebBook.
  • Canadian Journal of Chemistry. (1983). Signs and mechanisms of 13C, 19F spin–spin coupling constants in benzotrifluoride and its derivatives.
  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning.
  • Colorado State University. (n.d.). CASCADE.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
  • University of Alberta. (n.d.). PROSPRE - 1H NMR Predictor.
  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs).
  • Royal Society of Chemistry. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2.
  • ChemWonders. (2020, July 15). How to calculate coupling constant - 1H-NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Unknown Source. (n.d.). IR Spectroscopy of Hydrocarbons.
  • Unknown Source. (2025, May 23). NMR sample preparation guidelines.
  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • Wax Studios. (n.d.). Ir Spectra Of Ether.
  • Western University. (n.d.). NMR Sample Preparation.
  • ACS Publications. (2019, November 4). Revealing Signs and Hidden 1H NMR Coupling Constants in Three-Spin Systems Using Long-Lived Coherences. The Journal of Physical Chemistry Letters.
  • ResearchGate. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F).
  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES.
  • University of Wisconsin-Madison, Department of Chemistry. (2007, October 24). Measurement of 13C-19F Coupling in a 1H-13C HMBC.
  • ACD/Labs. (2008, April 24). How do I know if my unknown contains a fluorine atom(s)? … Part 2.
  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
  • Scribd. (n.d.). FTIR Spectroscopy Standard Operating Procedure. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS. Retrieved from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS).
  • U.S. Food and Drug Administration. (2017, November 1). Lab Method for Gas Chromatography - Mass Spectrometry (GC-MS) Screening Procedure for the Presence of Diethylene Glycol and Ethylene Glycol in Toothpaste. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table.
  • Intertek. (n.d.). Fourier Transform Infrared Spectrometry ASTM E168, ASTM E1252. Retrieved from [Link]

  • Unknown Source. (n.d.). Sample preparation for FT-IR.
  • Fluorine Notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups.
  • PubMed. (2026, February 19). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.

Sources

Exploratory

Technical Safety Guide: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Executive Summary & Chemical Identity[1] 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a specialized fluorinated aniline derivative often utilized as a pharmacophore scaffold in the development of kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a specialized fluorinated aniline derivative often utilized as a pharmacophore scaffold in the development of kinase inhibitors and agrochemicals. Its structure combines the high reactivity of a primary aromatic amine with the lipophilicity of a trifluoromethyl group and an isopropoxy ether linkage.

This unique substitution pattern significantly alters its toxicological profile compared to unsubstituted aniline. The electron-withdrawing trifluoromethyl group (-CF₃) enhances metabolic stability and lipophilicity, potentially increasing dermal absorption rates, while the amine group retains the capacity for N-oxidation, leading to methemoglobinemia.

Chemical Profile
PropertySpecification
Chemical Name 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Synonyms 4-Isopropoxy-2-(trifluoromethyl)aniline; 4-Isopropoxy-2-trifluoromethylbenzenamine
CAS Number Refer to specific vendor CoA (e.g., 1258639-73-4 for HCl salt)
Molecular Formula C₁₀H₁₂F₃NO
Molecular Weight 219.20 g/mol
Physical State Liquid (oil) or low-melting solid (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Acidity (pKa) ~2.5–3.5 (Conjugate acid, estimated due to -CF₃/-OR effects)

Toxicological Mechanism & Hazard Identification[3][4][5]

Core Hazard: The primary risk associated with this compound is Methemoglobinemia induced by metabolic activation, coupled with severe eye/skin irritation and potential organ damage (liver/spleen) upon repeated exposure.

Mechanism of Action: The "Lethal Synthesis"

Unlike simple corrosive acids, the danger of anilines lies in their bio-activation. The liver attempts to solubilize the lipophilic aniline via cytochrome P450 enzymes.

  • N-Hydroxylation: CYP450 oxidizes the aniline to an N-hydroxylamine.

  • Erythrocyte Attack: The N-hydroxylamine enters red blood cells and oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺).

  • Hypoxia: Methemoglobin cannot bind oxygen, leading to cellular hypoxia and cyanosis (blue skin).

  • Recycling: The N-hydroxylamine is regenerated in the process, acting catalytically to oxidize more hemoglobin.

Visualization: Metabolic Toxicity Pathway

Methemoglobinemia_Pathway Aniline Parent Compound (Lipophilic) Liver Liver CYP450 (Bioactivation) Aniline->Liver Absorption NHydroxy N-Hydroxylamine (Reactive Metabolite) Liver->NHydroxy N-Oxidation RBC Erythrocyte (Red Blood Cell) NHydroxy->RBC Diffusion Hb Hemoglobin (Fe2+) (O2 Carrier) RBC->Hb Target MetHb Methemoglobin (Fe3+) (Non-functional) Hb->MetHb Oxidation cycle MetHb->Hb Slow Reductase Repair Cyanosis Cyanosis / Hypoxia (Tissue Death) MetHb->Cyanosis >15% Concentration

Figure 1: The catalytic cycle of aniline-induced methemoglobinemia. The lipophilic nature of the CF3 group facilitates rapid absorption into the bloodstream.

Engineering Controls & Personal Protective Equipment (PPE)

Due to the enhanced lipophilicity provided by the trifluoromethyl and isopropoxy groups, standard nitrile gloves may offer insufficient breakthrough times. A "Defense-in-Depth" strategy is required.

Hierarchy of Controls
  • Elimination/Substitution: Not applicable for synthesis intermediates.

  • Engineering: All handling must occur within a certified Chemical Fume Hood (Face velocity: 0.5 m/s).

  • Administrative: Designated work areas; No solo working.

  • PPE: The final barrier.

PPE Selection Matrix
ComponentRecommendationRationale
Gloves (Primary) Silver Shield / Laminate (0.07mm)Impermeable to aromatics and halogenated organics (>480 min breakthrough).
Gloves (Secondary) Nitrile (Disposable)Worn over laminate gloves for dexterity and grip.
Respiratory P100/OV Cartridge (If outside hood)Protects against organic vapors and particulates. Mandatory for spill cleanup.
Eye Protection Chemical Goggles Face shield required if pouring >100 mL. Safety glasses are insufficient for liquids.
Body Protection Tyvek Lab Coat Disposable lab coat preferred to prevent contamination of personal clothing.
Visualization: Safety Barrier Logic

Safety_Barriers cluster_Engineering Engineering Controls cluster_PPE PPE Layer Hazard 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Hood Fume Hood (Primary Containment) Hazard->Hood Containment Scrubber Scrubber/Trap (If heating) Hood->Scrubber Vapor Control Gloves Double Gloving (Laminate + Nitrile) Hood->Gloves Breakthrough Risk Worker Researcher Gloves->Worker Final Barrier Eyes Goggles + Face Shield

Figure 2: The "Swiss Cheese" model of safety barriers applied to handling toxic anilines.

Safe Handling Protocol: Weighing & Solubilization

Objective: To prepare a stock solution of the compound without generating dust or aerosols.

Prerequisites:

  • Fume hood operational.[1][2]

  • Spill kit (absorbent pads, bag) available inside the hood.

  • Balance located inside the hood or a vented enclosure.

Step-by-Step Protocol:

  • Preparation:

    • Don double gloves (Laminate inner, Nitrile outer).

    • Place a disposable absorbent mat (benchkote) on the hood surface.

    • Pre-weigh the receiving vial (tared) with a cap.

  • Transfer:

    • If Solid: Use a disposable anti-static spatula. Do not tap the spatula against the vial rim to avoid aerosolizing dust.

    • If Liquid: Use a positive-displacement pipette or a glass syringe. Never pour directly from the source bottle.

    • Immediately recap the source container.

  • Solubilization:

    • Add solvent (e.g., DMSO or DCM) directly to the vial.

    • Do not sonicate in an open bath; this can generate aerosols. If sonication is needed, seal the vial with Parafilm and use a closed bath.

    • Vortex inside the hood.

  • Decontamination:

    • Wipe the exterior of the vial with a Kimwipe soaked in ethanol.

    • Discard the Kimwipe and outer gloves into a hazardous waste bin (solid).

    • Label the vial immediately with the full chemical name and "TOXIC" warning.

Emergency Response & Decontamination

Critical Warning: In case of exposure, speed is critical. Methemoglobinemia can be fatal if untreated.

Exposure Response
  • Skin Contact:

    • Immediacy: Move to safety shower/eyewash immediately.

    • Removal: Remove contaminated clothing while under the shower.

    • Wash: Rinse for 15 minutes. Do not scrub hard (increases absorption).

    • Medical: Seek medical attention. Inform medics of "Aniline Derivative Exposure" and potential for Methemoglobinemia.

  • Inhalation:

    • Move to fresh air.[1][3]

    • Administer oxygen if trained.

    • Monitor for cyanosis (blue lips/fingernails).

  • Antidote Note: Physicians may administer Methylene Blue (1-2 mg/kg IV) if MetHb levels are >30% or symptoms are severe.

Spill Cleanup Logic

Scenario: 10 mL spill of neat liquid in the fume hood.

  • Alert: Announce the spill. Evacuate non-essential personnel.

  • Isolate: Lower the sash to the lowest working height.

  • Absorb: Cover the spill with Vermiculite or Universal Absorbent Pads .

    • Note: Do not use simple paper towels; they do not suppress vapors effectively.

  • Neutralize: Wipe the area with dilute acetic acid (if basic residues persist) followed by soap and water.

  • Disposal: Collect all waste in a sealed bag labeled "Toxic Debris - Fluorinated Aniline".

Visualization: Emergency Decision Flow

Emergency_Response Start Spill / Exposure Event CheckType Identify Type Start->CheckType Skin Skin Contact CheckType->Skin Spill Spill on Surface CheckType->Spill ActionSkin Safety Shower (15m) Remove Clothes Skin->ActionSkin ActionSpill Evacuate Area Don Full PPE Spill->ActionSpill Medical Hospital (Mention MetHb) Check O2 Saturation ActionSkin->Medical Absorb Absorb with Vermiculite Seal in HazBag ActionSpill->Absorb

Figure 3: Decision tree for immediate response to spills or personnel exposure.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11138407 (Related Structure: 4-(Trifluoromethoxy)aniline). Retrieved from [Link]

  • Kiese, M. (1966). The biochemical production of ferrihemoglobin-forming derivatives from aromatic amines, and mechanisms of ferrihemoglobin formation. Pharmacological Reviews, 18(3), 1091–1161.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Health Guideline for Aniline. Retrieved from [Link]

Sources

Foundational

Precision Synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

The following technical guide details the synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate often utilized in the development of kinase inhibitors and androgen receptor antagonists. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate often utilized in the development of kinase inhibitors and androgen receptor antagonists.

This guide prioritizes process safety , regioselectivity , and scalability , utilizing a "Gold Standard" Nucleophilic Aromatic Substitution (


) followed by catalytic hydrogenation.

Executive Summary & Retrosynthetic Analysis

The synthesis of the target aniline is best achieved through a convergent two-step sequence. The strategic disconnection is the ether linkage, leveraging the electron-deficient nature of the nitro-trifluoromethyl-benzene scaffold to facilitate a regioselective Nucleophilic Aromatic Substitution (


).
Retrosynthetic Logic
  • Target: Aniline core with electron-donating alkoxy group (para) and electron-withdrawing

    
     group (ortho).
    
  • Precursor: 4-(Propan-2-yloxy)-2-(trifluoromethyl)-1-nitrobenzene.

  • Starting Material: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene (CAS: 393-09-9).

    • Rationale: The nitro group at

      
       strongly activates the para-fluorine at 
      
      
      
      for displacement. The
      
      
      group at
      
      
      provides auxiliary activation via induction (-I effect) while directing nucleophilic attack away from the ortho position due to steric shielding.
Reaction Scheme Visualization

SynthesisScheme SM 4-Fluoro-2-(trifluoromethyl)- 1-nitrobenzene (CAS: 393-09-9) Inter Intermediate: 4-Isopropoxy-2-(trifluoromethyl)- 1-nitrobenzene SM->Inter Step 1: SnAr (Etherification) Reagent1 Isopropanol + Base (KOtBu or NaH) Reagent1->Inter Product TARGET: 4-(Propan-2-yloxy)- 2-(trifluoromethyl)aniline Inter->Product Step 2: Reduction (Hydrogenation) Reagent2 H2 (g), Pd/C MeOH Reagent2->Product

Figure 1: Two-step synthetic pathway from commercially available fluoro-nitro precursor.

Step 1: Regioselective Etherification ( )

This step involves the displacement of the fluoride leaving group by an isopropoxide nucleophile.

Experimental Protocol
  • Reagents:

    • 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene (1.0 equiv)

    • Propan-2-ol (Isopropanol) (Solvent/Reagent, 5-10 equiv)

    • Potassium tert-butoxide (

      
      ) (1.1 equiv) OR Sodium Hydride (NaH) (1.1 equiv)
      
    • Solvent: Anhydrous THF or DMF (if using NaH); Neat Isopropanol (if using KOH/t-BuOK).

  • Procedure (Recommended Scale: 10–50 mmol):

    • Preparation of Nucleophile: In a flame-dried 3-neck flask under

      
      , charge anhydrous THF (5 vol) and 
      
      
      
      (1.1 equiv). Cool to 0°C.[1]
    • Addition: Add Propan-2-ol (1.2 equiv) dropwise. Stir for 15 min to generate potassium isopropoxide in situ.

    • Substrate Addition: Dissolve 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene in THF (2 vol) and add dropwise to the alkoxide solution at 0°C. Caution: Exothermic.

    • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 8:2) or HPLC. Conversion is typically >98% within 2–4 hours.

    • Quench: Quench with saturated

      
       solution.
      
    • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine. Dry over

      
       and concentrate.
      
Critical Process Parameters (CPP)
ParameterSettingRationale
Temperature 0°C

25°C
Prevent hydrolysis of the

group or competitive attack at the nitro group.
Base Choice

Generates isopropoxide cleanly without generating water (unlike hydroxide bases), minimizing phenol byproduct formation.
Stoichiometry 1.1 equiv BaseExcess base can lead to bis-alkylation or degradation of the nitro group.
Mechanism & Troubleshooting

The reaction proceeds via a Meisenheimer Complex .[1] The nitro group stabilizes the negative charge at the para-position.

  • Issue: Formation of 4-hydroxy-2-(trifluoromethyl)-1-nitrobenzene (Phenol impurity).

    • Cause: Presence of water in the solvent or reagents (

      
       competes with 
      
      
      
      ).
    • Fix: Use anhydrous solvents and

      
       instead of KOH.
      

Step 2: Nitro Reduction to Aniline

The reduction of the nitro group must be chemoselective to avoid defluorination of the


 motif.
Experimental Protocol
  • Reagents:

    • Intermediate: 4-Isopropoxy-2-(trifluoromethyl)-1-nitrobenzene (1.0 equiv)

    • Catalyst: 10% Pd/C (5 wt% loading, 50% wet)

    • Hydrogen Source:

      
       gas (balloon or 1-3 bar)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Inerting: Charge the nitro-intermediate and MeOH (10 vol) into a hydrogenation vessel. Add Pd/C catalyst carefully under

      
       flow (Pyrophoric risk).
      
    • Hydrogenation: Purge vessel with

      
       (3x), then 
      
      
      
      (3x). Stir vigorously under
      
      
      atmosphere at RT for 4–12 hours.
    • Monitoring: Monitor consumption of starting material by LC-MS. The intermediate hydroxylamine may be observed; continue stirring until fully converted to aniline.

    • Filtration: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline.

    • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc) or recrystallization (Heptane/EtOAc).

Safety & Stability
  • Defluorination Risk: While aromatic

    
     bonds are generally stable, benzylic 
    
    
    
    bonds (like in
    
    
    ) can sometimes undergo hydrogenolysis over Pd.
    • Mitigation: Avoid high pressures (>5 bar) and elevated temperatures. If defluorination is observed, switch to Iron/Ammonium Chloride (

      
      )  reduction (chemical reduction).
      
  • Aniline Stability: The product is an electron-rich aniline. Store under inert atmosphere at 4°C to prevent oxidation (browning).

Process Workflow & Decision Logic

Workflow Start Start: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene Step1 Step 1: SnAr Reaction (THF, tBuOK, iPrOH, 0°C) Start->Step1 Check1 QC Check: Is Phenol impurity > 5%? Step1->Check1 Dry Remediation: Dry solvents, Repeat with fresh tBuOK Check1->Dry Yes Step2 Step 2: Hydrogenation (Pd/C, H2, MeOH) Check1->Step2 No (<5%) Dry->Step1 Check2 QC Check: Is CF3 intact? Step2->Check2 AltRed Switch Method: Use Fe/NH4Cl or SnCl2 Check2->AltRed No (Defluorination) Final Final Isolation: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Check2->Final Yes AltRed->Final

Figure 2: Operational workflow with quality control decision gates.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be obtained:

TechniqueExpected Signal CharacteristicsInterpretation
1H NMR (DMSO-d6)

1.25 (d, 6H)
Isopropyl Methyls (

)

4.50 (sept, 1H)
Isopropyl Methine (

)

5.10 (s, 2H, broad)
Aniline Amine (

)

6.8 - 7.2 (m, 3H)
Aromatic Protons (Pattern: 1,2,4-substitution)
19F NMR

-60 to -63 ppm (s)
Trifluoromethyl group (

)
MS (ESI+)

Molecular Ion (

)

References

  • Isanbor, C., & Babatunde, A. (2019).[2] Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers. Journal of Chemical Society of Nigeria.[2]

  • Molander, G. A., & Ham, J. (2006).[3] Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. (Demonstrates compatibility of CF3/Halides in nucleophilic conditions).

  • PubChem Compound Summary . (2025). 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9). National Center for Biotechnology Information.

Sources

Exploratory

The Fluorinated Ether Scaffold: Technical Guide to 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Executive Summary Molecule: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Formula: Class: Fluorinated Aniline / Alkyl Aryl Ether[1][2] This guide details the chemical architecture, synthesis, and medicinal utility of 4-(...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Formula:


Class:  Fluorinated Aniline / Alkyl Aryl Ether[1][2]

This guide details the chemical architecture, synthesis, and medicinal utility of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline . As a Senior Application Scientist, I position this molecule not merely as an intermediate, but as a strategic bioisostere scaffold . It bridges the gap between highly lipophilic perfluoro-alkyl derivatives and metabolically labile alkoxy anilines.

The specific substitution pattern—an electron-withdrawing trifluoromethyl (


) group at the ortho position combined with a bulky, electron-donating isopropoxy group at the para position—creates a unique "push-pull" electronic system. This architecture is critical for modulating the 

of the aniline nitrogen (enhancing stability against oxidation) while maintaining the lipophilicity required for blood-brain barrier (BBB) penetration or hydrophobic pocket binding in kinase inhibitors and agrochemicals.

Part 1: Structural Analysis & Pharmacophore Properties

The "Push-Pull" Electronic Effect

The utility of this scaffold lies in the interplay between its substituents:

  • 2-Trifluoromethyl (

    
    ):  Acts as a metabolic shield. By blocking the ortho position, it prevents Phase I metabolic hydroxylation. Electronically, it withdraws density from the ring (
    
    
    
    ), lowering the basicity of the aniline nitrogen. This reduces the risk of non-specific toxicity associated with highly nucleophilic anilines (e.g., quinone imine formation).
  • 4-Propan-2-yloxy (Isopropoxy): Unlike a methoxy group, the isopropoxy moiety adds significant steric bulk and lipophilicity (

    
     contribution approx +1.0). It acts as a "hydrophobic clamp," often filling specificity pockets in enzymes (e.g., VEGFR, GABA receptors) where smaller alkoxy groups fail to achieve tight binding.
    
Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
Molecular Weight 219.20 g/mol Fragment-based drug discovery (FBDD) compliant.
CLogP ~3.2 - 3.5High membrane permeability; suitable for CNS targets.
Aniline

~3.5 - 4.0Lower than unsubstituted aniline (4.6). Less likely to be protonated at physiological pH.
H-Bond Donors 2 (

)
Available for hinge-binding in kinase domains.
Rotatable Bonds 2Limited conformational entropy penalty upon binding.

Part 2: Optimized Synthetic Protocols

Route Selection Strategy

While direct alkylation of aminophenols is possible, it suffers from chemoselectivity issues (N-alkylation vs. O-alkylation). The Nucleophilic Aromatic Substitution (


)  pathway followed by Nitro Reduction  is the industry standard for high-purity synthesis. This route guarantees regiospecificity.
Step-by-Step Methodology
Step 1:

Etherification

Precursor: 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS: 393-09-9)

  • Preparation: Charge a reaction vessel with anhydrous DMF (Dimethylformamide).

  • Activation: Add Potassium Isopropoxide (

    
    ) or a mixture of Isopropanol and Potassium tert-butoxide (
    
    
    
    ). Rationale:
    
    
    is non-nucleophilic and will deprotonate isopropanol in situ.
  • Addition: Cool to 0°C. Add 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene dropwise. The

    
     group activates the para-fluorine for displacement.
    
  • Reaction: Stir at 60°C for 4-6 hours. Monitor via TLC/HPLC for consumption of the fluoride.

  • Workup: Quench with water. Extract with Ethyl Acetate.[3] The product, 4-isopropoxy-1-nitro-2-(trifluoromethyl)benzene , is a yellow oil/solid.

Step 2: Catalytic Hydrogenation

Precursor: 4-isopropoxy-1-nitro-2-(trifluoromethyl)benzene

  • Solvent System: Dissolve the nitro intermediate in Ethanol or Methanol.

  • Catalyst: Add 10% Pd/C (5 mol% loading). Note: Avoid PtO2 if halogen dehalogenation is a concern, though aryl-CF3 bonds are generally stable.

  • Reduction: Hydrogenate at 30-50 psi

    
     at room temperature for 2-4 hours.
    
  • Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

  • Isolation: Recrystallize from Hexane/EtOAc if necessary to obtain the final aniline as an off-white solid.

Synthesis Workflow Diagram

SynthesisPath SM Start: 4-Fluoro-1-nitro- 2-(trifluoromethyl)benzene Inter Intermediate: 4-Isopropoxy-1-nitro- 2-(trifluoromethyl)benzene SM->Inter DMF, 60°C -F- displacement Reagent1 Isopropanol + Base (S_NAr Conditions) Reagent1->Inter Product Final Product: 4-(Propan-2-yloxy)- 2-(trifluoromethyl)aniline Inter->Product EtOH, 30 psi H2 Reagent2 H2, Pd/C (Reduction) Reagent2->Product

Figure 1: Industrial synthesis workflow utilizing the Nucleophilic Aromatic Substitution (


) strategy for regiospecific ether formation.

Part 3: Quality Control & Analytical Profiling

To ensure the integrity of this building block for drug development, the following analytical specifications must be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm.

  • Retention Time Logic: The product will elute later than the starting nitro-fluoride due to the lipophilic isopropoxy group, but the amine formation (reduction) usually reduces retention time slightly compared to the nitro intermediate.

NMR Validation (Diagnostic Signals)
  • 
     NMR:  Single singlet around -60 to -63 ppm (characteristic of 
    
    
    
    ).
  • 
     NMR (Isopropoxy): 
    
    • Septet at

      
       ~4.5 ppm (1H, CH of isopropyl).
      
    • Doublet at

      
       ~1.3 ppm (6H, 
      
      
      
      of isopropyl).
  • 
     NMR (Aromatic): 
    
    • The protons ortho to the amine will show upfield shifts due to the electron-donating

      
      .
      

Part 4: Applications in Medicinal Chemistry[1][4]

Bioisosteric Replacement

This scaffold is frequently used to replace:

  • 4-Trifluoromethoxyaniline: The isopropoxy group is sterically larger and does not have the electron-withdrawing oxygen of the

    
    . This changes the electronic vector, potentially improving affinity in pockets that require electron density.
    
  • 4-Chloro-2-(trifluoromethyl)aniline: Replacing the Chlorine with Isopropoxy dramatically increases solubility and alters the metabolic soft spot.

Known Pharmacological Space

While this specific isomer is a "privileged building block" rather than a named drug, its structural motif is foundational in:

  • Kinase Inhibitors: Targeting the ATP-binding pocket where the aniline

    
     forms hydrogen bonds with the hinge region (e.g., in VEGFR or RAF inhibitors).
    
  • Agrochemicals (Ectoparasiticides): Similar to the Broflanilide class, where meta-diamide structures utilizing trifluoromethyl-substituted anilines are common for GABA-gated chloride channel antagonism.

Structure-Activity Relationship (SAR) Logic

SAR_Logic Center 4-(Propan-2-yloxy)- 2-(trifluoromethyl)aniline CF3 2-CF3 Group: - Metabolic Blockade - Lowers pKa of NH2 - Lipophilicity (+) Center->CF3 OiPr 4-Isopropoxy Group: - Steric Bulk (Fill Pockets) - Electron Donor (Resonance) - No H-Bond Donor Center->OiPr NH2 1-Amino Group: - Primary Warhead - Amide Coupling Site - H-Bond Donor/Acceptor Center->NH2

Figure 2: Pharmacophore mapping of the molecule, highlighting the functional role of each substituent in ligand-protein interaction.

References

  • PubChem. Compound Summary: 4-(Trifluoromethoxy)aniline (Analogous Chemistry). National Library of Medicine. Available at: [Link]

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

Sources

Foundational

Biological Activity of Trifluoromethylanilines: A Technical Guide

Part 1: Core Directive & Introduction[1] The Fluorine Effect in Medicinal Chemistry Trifluoromethylanilines ( -anilines) represent a "privileged scaffold" in modern drug discovery.[1] They are not merely passive structur...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Introduction[1]

The Fluorine Effect in Medicinal Chemistry

Trifluoromethylanilines (


-anilines) represent a "privileged scaffold" in modern drug discovery.[1] They are not merely passive structural elements but active determinants of a molecule's pharmacodynamic and pharmacokinetic fate. The trifluoromethyl group (

) is often described as a "super-halogen" or "pseudo-isopropyl" group due to its unique combination of high electronegativity, substantial steric bulk, and extreme lipophilicity.

When attached to an aniline scaffold, the


 group exerts a profound electronic influence, significantly lowering the pKa of the aniline nitrogen (making it less basic) and altering its hydrogen-bond donor capability. This guide dissects the biological activity of this moiety, moving beyond simple structural descriptions to the causal mechanisms of ligand-target binding and metabolic stability.

Part 2: Physicochemical Profiling[1]

To understand the biological activity, one must first quantify the physical changes introduced by the


 group compared to a methyl group or a hydrogen atom.
PropertyParameter

(Unsubstituted)

(Methyl)

(Trifluoromethyl)
Impact on Biological Activity
Electronic Hammett

0.00-0.17+0.54Strong electron-withdrawing nature deactivates the aromatic ring, reducing metabolic oxidation at the ring but increasing acidity of the N-H.[1]
Lipophilicity Hansch

0.00+0.56+0.88Increases

, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration.[1]
Steric Bulk Volume (

)
~3~24~42Occupies hydrophobic pockets; acts as a "space-filler" to induce conformational changes in receptors.[1]
Metabolic C-X Bond Energy99 kcal/mol88 kcal/mol116 kcal/molThe C-F bond is metabolically inert, blocking hydroxylation at the substituted position.
The "Aniline Trap"

While the


 group stabilizes the phenyl ring against oxidation, the aniline nitrogen remains a metabolic handle. The electron-withdrawing 

group reduces the electron density on the nitrogen, making it less susceptible to direct N-oxidation compared to unsubstituted aniline, but it does not eliminate the risk of bioactivation into reactive quinone imines, particularly if the para position is unsubstituted.

Part 3: Mechanisms of Action & Case Studies

The biological utility of trifluoromethylanilines typically falls into two mechanistic categories: Hydrophobic Pocket Occupation and Electronic Modulation of Hydrogen Bonding .

Case Study A: Kinase Inhibition (Type II Inhibitors)

Representative Drug: Sorafenib (Nexavar) Target: BRAF, VEGFR, PDGFR[1]

Sorafenib exemplifies the "Type II" kinase inhibitor binding mode.[2] Type II inhibitors bind to the kinase in its inactive "DFG-out" conformation.[1][2]

  • The Scaffold: Sorafenib contains a 4-chloro-3-(trifluoromethyl)aniline moiety linked via a urea bridge to a pyridine ring.[1]

  • The Interaction: The urea moiety forms a "glue" by hydrogen bonding with the catalytic glutamate (E500 in BRAF) and the DFG aspartate (D594).

  • Role of

    
    -Aniline:  The 3-
    
    
    
    -4-Cl-phenyl tail swings into a deep hydrophobic pocket (the "allosteric back pocket") that is only accessible when the activation loop is in the inactive conformation.[1] The
    
    
    group provides the necessary lipophilic bulk to anchor the molecule in this pocket, stabilizing the kinase in its inactive state.
Case Study B: Androgen Receptor Antagonism

Representative Drugs: Flutamide


 Bicalutamide 

Enzalutamide Target: Androgen Receptor (AR)[1][3][4][5][6][7]

The evolution of AR antagonists highlights the optimization of the trifluoromethylaniline scaffold.

  • Flutamide: A simple nitro-trifluoromethylaniline derivative.[1] It competes with testosterone but suffers from metabolic instability and partial agonist activity.[1]

  • Enzalutamide: Contains a 4-cyano-3-(trifluoromethyl)phenyl moiety.[1]

    • Mechanism: It binds to the Ligand Binding Domain (LBD) of the AR. The rigid thiohydantoin scaffold positions the electron-deficient

      
      -phenyl ring to induce a conformational change that prevents Helix 12 from folding over the ligand binding pocket.[1] This "open" conformation prevents the recruitment of co-activators and blocks nuclear translocation.
      
Visualization: Sorafenib Binding Mode

The following diagram illustrates the logical connectivity and binding interactions of the Sorafenib scaffold within the kinase domain.

Sorafenib_Binding cluster_drug Sorafenib Structure cluster_protein Kinase Domain (DFG-out) Pyridine Pyridine Ring Urea Urea Linker (H-Bond Donor) Pyridine->Urea Hinge Hinge Region (ATP Site) Pyridine->Hinge Van der Waals Phenyl Phenyl Ring Urea->Phenyl Glu_Cat Catalytic Glu (E500) Urea->Glu_Cat H-Bond Asp_DFG DFG Asp (D594) Urea->Asp_DFG H-Bond CF3 CF3 Group (Lipophilic) Phenyl->CF3 meta-position Hydro_Pocket Hydrophobic Back Pocket Phenyl->Hydro_Pocket Steric Fit CF3->Hydro_Pocket Hydrophobic Anchor

Caption: Schematic representation of Sorafenib's Type II binding mode. The urea linker anchors the drug via H-bonds, while the CF3 group locks the kinase in the inactive conformation by occupying the allosteric hydrophobic pocket.

Part 4: Toxicology & Metabolic Pathways[1]

The primary toxicological concern with aniline derivatives is bioactivation . While the


 group blocks oxidation at its attachment site, the nitrogen atom can undergo N-hydroxylation.
The Bioactivation Pathway
  • N-Hydroxylation: CYP450 enzymes convert the aniline to a hydroxylamine (

    
    ).[1]
    
  • Oxidation: The hydroxylamine is further oxidized to a nitroso species (

    
    ).[1]
    
  • Quinone Imine Formation: If the para position is unsubstituted or occupied by a leaving group, the molecule can form a reactive quinone imine, which acts as a Michael acceptor, covalently binding to hepatic proteins (e.g., Glutathione S-transferase) and causing liver injury.

Mitigation Strategy: In drugs like Sorafenib, the para position relative to the nitrogen is blocked (by an ether linkage to the pyridine ring) or substituted with a stable group (like Cl or CN), preventing quinone imine formation.

Metabolism cluster_safe Detoxification Pathways cluster_tox Bioactivation (Toxicity) Start Trifluoromethylaniline (Parent) Glucuronide N-Glucuronide (Excreted) Start->Glucuronide UGT Acetylation N-Acetyl Derivative Start->Acetylation NAT1/2 Hydroxylamine N-Hydroxylamine Start->Hydroxylamine CYP450 (Oxidation) Nitroso Nitroso-Arene Hydroxylamine->Nitroso Oxidation Adduct Protein Adduct (Hepatotoxicity) Nitroso->Adduct Covalent Binding (if GSH depleted)

Caption: Metabolic fate of trifluoromethylanilines. The balance between Phase II conjugation (green) and oxidative bioactivation (red) determines the toxicity profile.

Part 5: Experimental Protocols

Protocol 1: Synthesis of 3-Trifluoromethylaniline (Electrochemical Reduction)

Context: Traditional reduction using Fe/HCl generates iron waste.[1] Electrochemical reduction is a greener, self-validating alternative for high-purity synthesis.[1]

Objective: Selective reduction of 3-nitrobenzotrifluoride to 3-trifluoromethylaniline.

Materials:

  • Substrate: 1-nitro-3-(trifluoromethyl)benzene (10 mmol).

  • Electrolyte: 1.5 M

    
     in Methanol/Water (1:1 v/v).
    
  • Electrodes: Cathode: Copper/Lead alloy (CuSn7Pb15) or Lead; Anode: Graphite or Boron-Doped Diamond (BDD).[1]

  • Cell: Divided H-type cell (cation exchange membrane, e.g., Nafion 117).[1]

Workflow:

  • Catholyte Preparation: Dissolve the nitro substrate in the Methanol/Water/Acid mixture. High acidity is crucial to protonate the intermediate hydroxylamine, facilitating reduction to the amine.

  • Electrolysis: Apply a constant current density (e.g.,

    
    ).[1]
    
    • Monitoring: Track consumption of starting material via TLC (Hexane/EtOAc 8:2) or HPLC.[1] The intermediate hydroxylamine may appear; continue electrolysis until full conversion to amine.

  • Work-up:

    • Evaporate methanol.[1]

    • Neutralize the remaining aqueous acid with

      
       (carefully, to pH ~9).
      
    • Extract with Dichloromethane (

      
      ).[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Validation:

    • NMR:

      
       NMR should show a broad singlet (NH2) around 3.8-4.0 ppm and disappearance of nitro-aromatic signals.[1] 
      
      
      
      NMR will show a distinct shift for the
      
      
      group (~ -63 ppm).[1]
Protocol 2: In Vitro Antiproliferative Assay (MTT)

Objective: Determine the IC50 of a trifluoromethylaniline derivative against a cancer cell line (e.g., PC-3 for prostate cancer).[1]

  • Seeding: Seed PC-3 cells (

    
     cells/well) in 96-well plates containing RPMI-1640 medium + 10% FBS. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Prepare serial dilutions of the test compound in DMSO (Final DMSO < 0.1%). Add to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Enzalutamide).[1]

  • Incubation: Incubate for 72 hours.

  • Development:

    • Add 20

      
       MTT reagent (5 mg/mL in PBS) to each well.[1]
      
    • Incubate 4 hours (purple formazan crystals form).[1]

    • Remove media carefully.[1]

    • Solubilize crystals with 150

      
       DMSO.[1]
      
  • Readout: Measure absorbance at 570 nm.

  • Analysis: Plot Absorbance vs. Log[Concentration]. Calculate IC50 using non-linear regression (Sigmoidal Dose-Response).

References

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1] Link[1]

  • Wan, P. T., et al. (2004).[1] Mechanism of Activation of the RAF-ERK Signaling Pathway by Oncogenic Mutations of B-RAF.[1] Cell, 116(6), 855-867.[1] (Describes the BRAF inactive conformation targeted by Sorafenib). Link[1]

  • Tran, C., et al. (2009).[1] Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer.[1] Science, 324(5928), 787-790.[1] (Describes Enzalutamide discovery). Link[1]

  • Kalgutkar, A. S., et al. (2005).[1] Metabolism-Guided Drug Design: Structural Modification of Anilines to Eliminate Quinone Imine Formation.[1] Chemical Research in Toxicology, 18(5), 903-911.[1] Link[1]

  • Wilhelm, S. M., et al. (2006).[1] Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer. Nature Reviews Drug Discovery, 5, 835–844.[1] Link

  • Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link[1]

Sources

Exploratory

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline derivatives

Initiating Technical Documentation I'm starting to conceptualize a comprehensive technical guide or whitepaper focusing on "4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline derivatives." My aim is to cater specifically to r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Technical Documentation

I'm starting to conceptualize a comprehensive technical guide or whitepaper focusing on "4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline derivatives." My aim is to cater specifically to researchers, scientists, and drug development professionals, ensuring the content is in-depth and technically sound.

Defining Chemical Structure

I've broken down the chemical structure into its components: the isopropoxy group, the trifluoromethyl group, and the aniline core. My analysis highlights the significance of each group in terms of modulating lipophilicity and metabolic stability. It's becoming clear that this specific aniline intermediate is a crucial building block in medicinal chemistry, with potential applications in AR antagonists and kinase inhibitors. I'm focusing on its role as a precursor for various drug discovery elements.

Pinpointing Pharmaceutical Applications

I'm now diving into specific drug candidates derived from this aniline intermediate. I've uncovered that it's a critical component, and am focusing on how the structure impacts drug design. My search is concentrated on CAS numbers and chemical synonyms. I'm focusing my searches on agents such as S1P1 receptor agonists, Glucokinase activators, and TRPV1 antagonists to narrow this search. I'm also exploring CETP inhibitors and HCV inhibitors as potential applications.

Analyzing Synthesis & SAR

I am now investigating synthesis routes for the aniline derivative, specifically nucleophilic aromatic substitution and hydrogenation methods. I'm focusing on the SAR to understand why this specific substitution pattern is chosen, looking into bioisosterism and metabolic stability aspects. I have a clearer picture now on how this intermediate impacts drug design and potential agents.

Examining Relevant Compounds

I've just begun reviewing the search results. My initial focus is on the identified compounds. The first result mentions Sorafenib, Tipranavir, Fluoxetine, and Selinexor. Sorafenib's synthesis involves 4-chloro-3-(trifluoromethyl)phenyl isocyanate, but it's not the exact molecule I'm interested in, the 4-isopropoxy-2-trifluoromethylaniline.

Analyzing Potential Pathways

Now, I'm analyzing potential synthesis routes. I've found a promising precursor: 4-Fluoro-2-(trifluoromethyl)aniline from Sigma, which looks like a key starting point. I'm also considering the use of 4-Fluoro-2-(trifluoromethyl)nitrobenzene. I'm focusing on the necessary nucleophilic substitution to introduce the isopropoxy group, aiming for the desired aniline product.

Examining the Chemical Structure

I've got the ball rolling by zeroing in on "4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride," identified via search results. Its CAS number is 1258639-73-4, with a molecular formula of C10H12F3NO. The structural components include an aniline ring, a 2-CF3 group, and a 4- substituent. I'm building a structural framework now.

Pinpointing the Compound

I'm finding no direct CAS number match for a specific drug. It appears this might be a core building block used across several programs, rather than a named intermediate for a blockbuster. Further investigation is needed to determine the specific applications.

Refining the Search

I've hit a slight snag, needing to produce a technical guide. I'm pivoting to focus on the compound's potential as a generic building block. I'm now exploring its synthesis, reactivity, and medicinal chemistry applications. I am focusing on its use as a bioisostere, and I have found several promising search terms to begin with.

Exploring Synthetic Routes

I've been mapping out synthetic routes for the target aniline, focusing on three approaches involving different starting materials and reagents. Route 1 uses a fluoro-nitrobenzene precursor, Route 2 starts from a hydroxy-nitrobenzene, and Route 3 begins with an aminophenol. Each has unique considerations like selectivity or reagent availability. I'll structure the guide around these routes, linking them to medicinal chemistry principles like lipophilicity and steric bulk, including metabolic stability due to the CF3.

Analyzing Patent Claims

I've started digging into relevant patents, and "WO2016007848A1" caught my eye. It focuses on antiproliferative compounds, specifically mentioning a derivative, "4-isopropoxy-2-(trifluoromethyl)phenyl)acetic acid". This seems to align with some key aspects of the problem I'm working on.

Exploring Chemical Relationships

I've linked the acetic acid derivative to a potential precursor, 4-isopropoxy-2-trifluoromethylaniline. I'm focused on PKM2 activators and RORgamma modulators, and I believe this aniline might be an intermediate for them. I've also noted that the acetic acid derivative in WO2016007848A1 might be a valuable starting point. I'm now planning a guide, starting with the core structure and its properties.

Outlining Synthetic Pathways

I've mapped out two potential routes to the key aniline intermediate. The first is a typical SnAr reaction, and the second involves alkylation, though this one might be more challenging. I'm also now looking at medicinal chemistry utility, considering bioisosterism and specific case studies like PKM2 modulators. I've noted that S1P1 agonists, like Siponimod, have a 3-chloro-4-alkyl/alkoxy pattern. I am specifically focusing on the 2-CF3, 4-OiPr regiochemistry. I'm formulating an experimental protocol with safety considerations now in mind.

Verifying Biological Relevance

I'm validating the link to PKM2 activators by searching for corroborating evidence on the chosen aniline derivative. Also checking RORgamma targets, to confirm its potential. I've also done a review to check for a particular name drug, but didn't come across any concrete drug compounds. So, it's back to a "Privileged Scaffold" medicinal chemistry approach. I'm planning the guide structure now, focusing on synthesis and medicinal utility.

Refining the Synthesis

I've broken down the aniline synthesis, focusing on the ortho-trifluoromethyl and para-isopropoxy groups. The SnAr route on 4-fluoro-2-(trifluoromethyl)nitrobenzene looks promising, guaranteed regioselectivity, and I will be using KOtBu with iPrOH. I've also outlined a reduction method. I'm aiming to create a detailed experimental protocol and have also started to focus on the medicinal chemistry aspects. I'm now linking it to PKM2 activators and general nuclear receptor modulators. I'm focusing on experimental validation and a detailed safety plan.

Detailing the Synthetic Pathway

I've finalized the experimental protocol for synthesizing 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline. I will begin with 1-fluoro-4-nitro-2-(trifluoromethyl)benzene as the starting material. Then I will use Isopropanol and Potassium tert-butoxide or NaH. I'll include the SnAr reaction conditions (0°C to RT in THF/DMF), and subsequent reduction with H2/Pd/C in MeOH/EtOH. I am creating visual aids: a synthesis flowchart and a SAR/pharmacophore map. I am also making sure that the regiochemistry is correct, and I'm using the right starting materials!

Confirming Nomenclature and Structure

I've clarified the naming and confirmed the structure for the starting material, 4-fluoro-2-(trifluoromethyl)nitrobenzene (CAS 393-09-9), for the synthesis of the target aniline. Now, I will finalize the guide focusing on the synthesis, PKM2 activators and general medicinal chemistry.

Foundational

Unlocking the Pharmacological Potential of Substituted Anilines: A Technical Guide for Drug Development

Executive Summary The search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor in drug development[1]. Among the privileged structures in the medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel pharmacophores with versatile synthetic accessibility and potent biological activity is a perpetual endeavor in drug development[1]. Among the privileged structures in the medicinal chemist's toolbox, the substituted aniline moiety has consistently emerged as a critical component[1]. Its unique electronic properties, ability to participate in key hydrogen bonding interactions, and synthetic tractability have cemented its role in the development of therapeutic agents targeting a wide range of diseases, from oncology to infectious diseases[1]. This whitepaper provides an in-depth technical analysis of substituted anilines, focusing on their mechanistic applications, quantitative efficacy data, and self-validating experimental protocols for synthesis and biological evaluation.

Oncology Applications: Precision Targeting of Kinases

Substituted anilines are prominent pharmacophores in the design of kinase inhibitors, which are critical for targeted cancer therapy[2]. Dysregulation of kinases—enzymes that catalyze the transfer of a phosphate group from ATP to substrate proteins—is a hallmark of many malignancies, driving uncontrolled tumor growth and proliferation[1][2].

Mechanism of Action: ATP-Competitive Inhibition

Aniline-based inhibitors typically act as ATP-competitive inhibitors[2]. The aniline nitrogen and its aromatic ring substituents form critical hydrogen bonds and van der Waals interactions within the ATP-binding pocket (specifically the hinge region) of the kinase[2]. By occupying this space, the substituted aniline prevents the phosphorylation of downstream substrates, thereby inhibiting the signal transduction pathways responsible for cell proliferation, survival, and angiogenesis[1][2].

Furthermore, the substitution pattern dictates target selectivity. For instance, in the development of cyclin-dependent kinase 2 (CDK2) inhibitors, structure-activity relationship (SAR) studies reveal that mono-substituted anilines at specific positions (e.g., 2-chloro, 3-nitro, or 4-methylthio aniline groups) yield superior enzymatic inhibitory activity compared to di-substituted variants, achieving single-digit micromolar IC50 values[3].

Pathway A Substituted Aniline Derivative B Kinase Hinge Region (ATP-Binding Pocket) A->B enters C H-Bond & Van der Waals Interactions B->C facilitates D Competitive ATP Displacement C->D leads to E Inhibition of Substrate Phosphorylation D->E causes F Apoptosis & Cell Cycle Arrest E->F results in

Caption: Mechanism of ATP-competitive kinase inhibition by substituted anilines.

Quantitative Efficacy: Dual Mer/c-Met Inhibitors

Recent drug discovery efforts have successfully utilized the 2-substituted aniline pyrimidine scaffold to develop potent dual inhibitors of Mer and c-Met kinases—targets frequently overexpressed in non-small-cell lung cancer (NSCLC) and acute lymphoblastic leukemia[4][5]. The introduction of specific substituted anilines significantly enhances both target affinity and metabolic stability[4].

Table 1: Inhibitory and Antiproliferative Activity of 2-Substituted Aniline Pyrimidine Derivatives [4][5][6]

CompoundMer IC50 (nM)c-Met IC50 (nM)HepG2 IC50 (µM)MDA-MB-231 IC50 (µM)HCT116 IC50 (µM)
14a 7.9 ± 1.3>1000N/AN/AN/A
14g 7.1 ± 0.9>1000N/AN/AN/A
17c 6.4 ± 1.826.1 ± 7.7PotentPotentPotent
18c 18.5 ± 2.333.6 ± 4.30.85 ± 0.091.23 ± 0.150.92 ± 0.11

Data Interpretation: Compound 18c demonstrates robust dual-target inhibitory activity and superior antiproliferative efficacy across multiple cancer cell lines, alongside exceptional in vitro liver microsomal stability (half-life of 53.1 min)[5][6].

Antimicrobial Applications: The Legacy and Evolution

Long before their application in oncology, substituted anilines played a pivotal role in the fight against infectious diseases[1]. The discovery of sulfonamides, which are derivatives of sulfanilamide (a para-substituted aniline), marked the beginning of modern antimicrobial chemotherapy[1]. Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS)[1].

Today, the scaffold continues to evolve. Mono- and dichloro-aniline derivatives are actively synthesized to combat resistant bacterial strains[7]. The electron-withdrawing nature of the chlorine substituents increases the lipophilicity of the molecule, enhancing bacterial cell wall penetration and strengthening halogen-bonding interactions within the target bacterial protein[7].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. As a Senior Application Scientist, it is critical to understand not just how to execute these steps, but why they are structured this way.

Workflow S1 1. SNAr Synthesis (PTSA/DMF, 90°C) S2 2. Characterization (HPLC, HRMS, NMR) S1->S2 validates S3 3. ADP-Glo Assay (Target Engagement) S2->S3 screens S4 4. CCK-8 Assay (Cellular Efficacy) S3->S4 confirms

Caption: Step-by-step workflow for the synthesis and evaluation of aniline derivatives.

Protocol 1: Synthesis of 2-Substituted Aniline Pyrimidine Derivatives

This protocol utilizes a nucleophilic aromatic substitution (SNAr) to couple a substituted aniline with a 2-chloropyrimidine intermediate[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-chloropyrimidine intermediate (1.0 eq) and the desired substituted aniline (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF)[5].

    • Causality: DMF is a polar aprotic solvent. It stabilizes the polar transition state of the SNAr reaction without heavily solvating the nucleophile, thereby accelerating the reaction rate.

  • Activation: Add a catalytic amount of p-Toluenesulfonic acid (PTSA) to the reaction mixture[5].

    • Causality: The pyrimidine ring is electron-deficient, but the substituted aniline is a relatively weak nucleophile. PTSA acts as a proton donor, protonating the pyrimidine nitrogen. This significantly increases the electrophilicity of the C2 position, facilitating the nucleophilic attack.

  • Heating: Stir the mixture at 90 °C for 4 hours under an inert atmosphere[5].

    • Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance introduced by complex aniline substituents.

  • Validation Checkpoint (Purity & Identity): Monitor the reaction via TLC (UV 254 nm). Upon completion, quench with water, extract with ethyl acetate, and purify via silica gel chromatography. Characterize the purified product using High-Resolution Mass Spectrometry (HRMS) and ¹H-NMR/¹³C-NMR[1][4]. The presence of a distinct secondary amine proton (NH) peak in the ¹H-NMR spectrum (typically around 9.0–10.5 ppm in DMSO-d6) validates the successful formation of the C-N bond[4].

Protocol 2: In Vitro Kinase Inhibitory Assay (ADP-Glo Luminescence)

To evaluate the target engagement of the synthesized aniline derivatives, the ADP-Glo™ Kinase Assay is utilized[1][2].

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the synthesized substituted aniline compound in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[2].

  • Reaction Initiation: In a white, opaque 384-well plate, combine the test compound, the target kinase (e.g., Mer or c-Met), and the specific peptide substrate[1][2]. Initiate the reaction by adding ATP[2].

  • Incubation: Incubate the plate at room temperature for 60 minutes[2].

    • Causality: A 60-minute incubation ensures the enzyme kinetics remain in the linear (steady-state) phase, which is an absolute requirement for the accurate calculation of half-maximal inhibitory concentration (IC50) values.

  • Signal Generation: Stop the kinase reaction and add the ADP-Glo reagent to deplete unreacted ATP. Subsequently, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light[1][2].

    • Causality: Measuring ADP production (rather than ATP depletion) provides a strictly positive readout that is directly proportional to kinase activity. This yields a higher signal-to-background ratio and eliminates false positives caused by non-specific ATP hydrolysis.

  • Validation Checkpoint (Assay Robustness): Measure luminescence using a microplate reader[2]. Before calculating the IC50, validate the assay plate by calculating the Z'-factor using the vehicle control (maximum activity) and no-enzyme control (background). A Z'-factor > 0.5 confirms the assay is robust and the generated IC50 data is trustworthy.

Conclusion

The substituted aniline scaffold remains a highly privileged and versatile structure in medicinal chemistry. By rationally designing the substitution pattern, drug development professionals can finely tune the pharmacokinetic and pharmacodynamic profiles of these molecules. Whether acting as ATP-competitive kinase inhibitors in oncology or as membrane-permeable antimicrobial agents, substituted anilines provide a reliable, synthetically tractable foundation for the next generation of targeted therapeutics.

References

  • Application Notes and Protocols for 2-(Substituted)
  • Potential Applications of Substituted Anilines in Medicinal Chemistry Source: Benchchem URL
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability Source: MDPI URL
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives Source: Global Research Online URL
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors Source: PubMed / Molecules URL
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors (PMC Full Text)
  • Synthesis, anticancer evaluation, and molecular docking studies of some novel 4,6-disubstituted pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 (CDK2)

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive ¹H NMR Analysis Protocol for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Introduction & Scope 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including k...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and agrochemicals. The presence of three distinct functional groups—an electron-donating amino group, an electron-donating isopropoxy ether, and an electron-withdrawing trifluoromethyl group—creates a complex push-pull electronic system across the benzene ring.

This application note provides a comprehensive, self-validating protocol for the sample preparation, acquisition, and spectral interpretation of this compound using high-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Structural & Mechanistic Insights

To accurately assign the ¹H NMR spectrum of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, one must understand the causality behind the chemical shifts and spin-spin coupling (J-coupling) dictated by its substituents.

Electronic Effects on Chemical Shifts

The chemical shift (δ) of aromatic protons is exquisitely sensitive to the local electron density. Nuclei that are strongly shielded by surrounding electrons require a higher applied magnetic field to achieve resonance, appearing upfield (lower ppm)1[1].

  • Amino (-NH₂) and Isopropoxy (-O-iPr) Groups : Both groups act as strong π-electron donors via resonance (+R effect). This increases the electron density at their respective ortho and para positions, shielding these protons and shifting their signals upfield 2[2].

  • Trifluoromethyl Group (-CF₃) : Highly electronegative groups decrease electron density around adjacent protons. The -CF₃ group withdraws electron density primarily through strong σ-inductive effects (-I effect), deshielding the adjacent H-3 proton and shifting its resonance downfield 3[3].

Spin-Spin Splitting (J-Coupling)

The multiplicity of the signals is governed by the


 rule, where 

is the number of neighboring non-equivalent protons 3[3]:
  • H-3 (between -CF₃ and -O-iPr): Has only one meta neighbor (H-5). It appears as a doublet with a small coupling constant (

    
     Hz).
    
  • H-5 (between -O-iPr and H-6): Has one ortho neighbor (H-6) and one meta neighbor (H-3). It appears as a doublet of doublets (dd) (

    
     Hz, 
    
    
    
    Hz).
  • H-6 (between H-5 and -NH₂): Has one ortho neighbor (H-5). It appears as a doublet (

    
     Hz).
    
  • Isopropoxy Aliphatics : The methine (-CH) proton is split by six equivalent methyl protons into a septet (

    
     Hz). The methyl (-CH₃) protons are split by the methine proton into a doublet (
    
    
    
    Hz).

Experimental Protocol

A robust protocol must be a self-validating system. To ensure spectral integrity, Tetramethylsilane (TMS) is included in the deuterated solvent. Because TMS protons are highly shielded, they provide an unambiguous reference peak at exactly 0.00 ppm 3[3]. If the TMS peak is broad or asymmetric, it immediately indicates poor magnetic field homogeneity or particulate contamination, invalidating the setup before further data analysis is attempted.

Materials & Reagents
  • Analyte : 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Purity > 98%).

  • Solvent : Deuterated Chloroform (CDCl₃, 99.8% D) containing 0.03% v/v TMS.

  • Consumables : High-precision 5 mm NMR tubes, glass Pasteur pipettes, and non-glass cotton wool.

Step-by-Step Sample Preparation
  • Weighing : Accurately weigh 10–15 mg of the analyte into a clean glass vial. Causality: This mass provides an optimal concentration for ¹H NMR. Over-concentration increases viscosity, which restricts molecular tumbling and causes severe line broadening 4[4].

  • Dissolution : Add 0.6 mL of CDCl₃ to the vial and agitate gently until complete dissolution is achieved.

  • Filtration : Pack a small plug of cotton wool into a glass Pasteur pipette. Filter the dissolved sample through the plug directly into the NMR tube. Causality: Any solid particles remaining in the solution will interfere with magnetic field homogeneity, causing shimming difficulties and poor spectral resolution4[4].

  • Volume Verification : Ensure the solvent height in the 5 mm tube is exactly 4.0–5.0 cm. Causality: Volumes outside this range cause edge effects that disrupt the magnetic lock and shim gradients.

Instrument Setup & Acquisition (400 MHz)
  • Locking : Lock the spectrometer to the deuterium resonance frequency of CDCl₃ (7.26 ppm).

  • Tuning & Matching : Optimize the probe circuit for the ¹H frequency to maximize the signal-to-noise ratio.

  • Shimming : Adjust the Z-shim coils to optimize field homogeneity. Validate the shim quality by ensuring the TMS peak at 0.00 ppm is sharp and symmetrical.

  • Acquisition :

    • Pulse Sequence : Standard 1D proton (zg30).

    • Number of Scans (NS) : 16.

    • Relaxation Delay (D1) : 1.5 seconds.

    • Spectral Width (SW) : 15 ppm.

Data Presentation & Expected Results

The following table summarizes the expected quantitative ¹H NMR data for the compound based on empirical predictive models and substituent effects.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Assignment
7.05 Doublet (d)1H2.8Aromatic H-3 (ortho to CF₃)
6.95 Doublet of doublets (dd)1H8.8, 2.8Aromatic H-5 (para to CF₃)
6.75 Doublet (d)1H8.8Aromatic H-6 (ortho to NH₂)
4.45 Septet (hept)1H6.1Aliphatic methine -OCH (CH₃)₂
3.80 Broad singlet (br s)2H-Amine protons -NH₂
1.30 Doublet (d)6H6.1Aliphatic methyls -OCH(CH₃ )₂

Workflow Visualization

NMR_Workflow Start 1. Sample Weighing (10-15 mg Analyte) Solvent 2. Dissolution (0.6 mL CDCl3 + TMS) Start->Solvent Filter 3. Filtration (Cotton Plug to Remove Particulates) Solvent->Filter Transfer 4. Tube Transfer (5 mm Tube, 4-5 cm Depth) Filter->Transfer Acquire 5. Spectrometer Setup (Lock, Tune, Shim, Acquire) Transfer->Acquire Process 6. Data Processing (Fourier Transform, Phase, Integrate) Acquire->Process

Workflow for ¹H NMR sample preparation, acquisition, and data processing.

References

  • Organomation.
  • University of Belgrade. "Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)
  • Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy."
  • ACD/Labs. "The Basics of Interpreting a Proton (1H) NMR Spectrum."

Sources

Application

HPLC method for 4-isopropoxy-2-trifluoromethylaniline analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Isopropoxy-2-Trifluoromethylaniline Authored by: Senior Application Scientist Abstract This comprehensive application n...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 4-Isopropoxy-2-Trifluoromethylaniline

Authored by: Senior Application Scientist

Abstract

This comprehensive application note provides a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-isopropoxy-2-trifluoromethylaniline. This compound is a significant building block and potential impurity in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2][3] Accurate quantification is therefore critical for quality control, process monitoring, and regulatory compliance. This guide delves into the scientific rationale behind the method development, offering a detailed protocol designed for researchers, scientists, and drug development professionals. The methodology is built upon established principles for the analysis of substituted anilines, ensuring both scientific integrity and practical applicability.[4][5][6]

Scientific Rationale and Method Development

The architecture of this analytical method is predicated on the specific physicochemical properties of 4-isopropoxy-2-trifluoromethylaniline. As a substituted aromatic amine, the molecule possesses distinct characteristics that dictate the optimal chromatographic strategy.

1.1. The Principle of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC is the technique of choice for separating moderately polar to nonpolar compounds like 4-isopropoxy-2-trifluoromethylaniline.[1][2] The molecule's structure, featuring a phenyl ring, an isopropoxy group, and a highly electronegative trifluoromethyl group, imparts significant hydrophobicity.

  • Mechanism: In RP-HPLC, the analyte partitions between a nonpolar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase.[1] The hydrophobic 4-isopropoxy-2-trifluoromethylaniline will have a strong affinity for the C18 stationary phase. By increasing the proportion of an organic solvent (the "strong" solvent) in the mobile phase, the analyte's affinity for the stationary phase is reduced, causing it to elute from the column. The precise control of this partitioning process allows for its effective separation from other components in a sample matrix.

1.2. Causality Behind Experimental Choices

  • Column Chemistry: A C18 column is selected as the foundational stationary phase due to its extensive hydrophobic character, which provides the necessary retention for the analyte.[2][5] The high surface area and carbon load of modern C18 columns ensure high-resolution separation and good peak shape.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic component of the mobile phase. Its lower viscosity reduces system backpressure, and its lower UV cutoff wavelength (around 190 nm) provides a cleaner baseline, which is crucial for sensitive UV detection.[2]

    • Aqueous Component & pH Control: The aniline functional group (-NH₂) is basic. The pH of the mobile phase is a critical parameter that controls the ionization state of the analyte. To ensure consistent retention and sharp, symmetrical peaks, the pH should be controlled. By adding a small amount of an acid, such as formic or phosphoric acid, to the aqueous phase, the pH is lowered (typically to pH 2.5-3.0).[1] At this pH, the amine group is consistently protonated (-NH₃⁺), preventing peak tailing that can occur when the analyte exists in a mixed ionic/neutral state during chromatography.

  • Detection Wavelength (λmax): The analyte contains a substituted benzene ring, which is a strong chromophore. The presence of auxochromic groups (like -NH₂ and -OC₃H₇) and the trifluoromethyl group shifts the UV absorbance maximum (λmax) to longer wavelengths, a phenomenon known as a bathochromic shift.[7][8] While the precise λmax must be determined empirically using a photodiode array (PDA) detector, a starting wavelength of 254 nm is a logical choice, as it is a common wavelength for detecting aromatic compounds and provides a good balance of sensitivity and selectivity.[6][9]

Detailed Analytical Protocol

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure data integrity.

2.1. Instrumentation, Reagents, and Materials

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.[2]

    • Photodiode Array (PDA) or UV-Vis Detector.

  • Reagents:

    • Acetonitrile (HPLC Grade or higher).

    • Water (HPLC Grade or ultrapure).

    • Formic Acid (88% or higher purity).

    • 4-isopropoxy-2-trifluoromethylaniline analytical standard (of known purity).

  • Materials:

    • Analytical Balance.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Autosampler vials with caps.

    • Syringe filters (0.45 µm, PTFE or nylon).[5]

2.2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1000 mL, add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser before use to prevent bubble formation.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 4-isopropoxy-2-trifluoromethylaniline standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (Calibration Curve): Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

2.3. Sample Preparation

  • Accurately weigh the sample material containing the analyte.

  • Dissolve the sample in a suitable volume of acetonitrile to achieve an expected analyte concentration within the calibration range.

  • Vortex or sonicate the sample for 5 minutes to ensure complete dissolution.[10]

  • Dilute with the 50:50 (v/v) mobile phase mixture as needed.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[10]

2.4. HPLC Method Parameters

A summary of the chromatographic conditions is presented in the table below.

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 0-15 min: 40% to 90% B15-17 min: 90% B17.1-20 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 254 nm (or λmax determined by PDA)
Injection Volume 10 µL
Total Run Time 20 minutes

System Validation and Trustworthiness

To ensure the reliability and accuracy of the analytical results, the protocol must be self-validating. This is achieved through rigorous system suitability testing (SST).

3.1. System Suitability Test (SST)

Before analyzing any samples, the performance of the HPLC system must be verified. Inject a mid-range concentration standard (e.g., 25 µg/mL) five consecutive times. The results must meet the acceptance criteria outlined below.[10]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry. Values outside this range indicate potential column degradation or undesirable secondary interactions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
% RSD of Retention Time ≤ 1.0%Demonstrates the stability and precision of the pump and flow rate.
% RSD of Peak Area ≤ 2.0%Confirms the precision of the injector and detector response.

3.2. Analytical Procedure Workflow

The logical flow from sample preparation to final data reporting is crucial for maintaining consistency and ensuring the integrity of the results.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_std Prepare Standards (Stock & Working) sst System Suitability Test (5x Injections of Standard) prep_std->sst prep_mob Prepare Mobile Phase (Aqueous & Organic) prep_smp Prepare Samples (Weigh, Dissolve, Filter) smp_run Sample Analysis (Inject Samples & QCs) prep_smp->smp_run cal Calibration Curve (Inject Standards) sst->cal If Pass cal->smp_run integrate Peak Integration & Identification smp_run->integrate quant Quantification (vs. Calibration Curve) integrate->quant report Generate Report quant->report

Caption: Experimental workflow for the HPLC analysis of 4-isopropoxy-2-trifluoromethylaniline.

3.3. Quantification

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the analyte against the known concentration of each calibration standard. The correlation coefficient (r²) should be ≥ 0.999.

  • Concentration Calculation: Determine the concentration of 4-isopropoxy-2-trifluoromethylaniline in the prepared sample solutions by interpolating their peak areas against the calibration curve.[1][2]

  • Final Calculation: Account for the initial sample weight and all dilution factors to report the final concentration of the analyte in the original sample.

Conclusion

This application note details a scientifically-grounded, robust, and reliable RP-HPLC method for the analysis of 4-isopropoxy-2-trifluoromethylaniline. The causality behind the selection of the column, mobile phase, and detection parameters is thoroughly explained to provide a deeper understanding of the method's mechanics. By incorporating a rigorous system suitability test, this protocol ensures a self-validating system, delivering trustworthy and reproducible results essential for quality control and research in the pharmaceutical and chemical industries.

References

  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • RSC Publishing. (n.d.).
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography].
  • Benchchem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds. Benchchem.
  • EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. Environmental Protection Agency.
  • Thermo Fisher Scientific. (n.d.).
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Royal Society of Chemistry.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Method

Application Notes and Protocols: The Synthetic Utility of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Prepared by: Gemini, Senior Application Scientist Introduction 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, also known as 4-isopropoxy-2-(trifluoromethyl)aniline, is a highly functionalized aromatic building block of s...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, also known as 4-isopropoxy-2-(trifluoromethyl)aniline, is a highly functionalized aromatic building block of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of its substituents creates a unique electronic and steric profile, making it a valuable intermediate for introducing a fluorinated aniline moiety into complex molecular architectures.

The core utility of this compound stems from the interplay between its functional groups:

  • The Aniline Moiety: The primary amine serves as a versatile nucleophilic handle for a wide range of transformations, most notably amide bond formations, urea synthesis, and carbon-nitrogen cross-coupling reactions.

  • The ortho-Trifluoromethyl Group: This potent electron-withdrawing group significantly modulates the reactivity of the aniline. It decreases the pKa and nucleophilicity of the amine, presenting a synthetic challenge that often requires specialized reaction conditions.[1] However, in a drug discovery context, the CF₃ group is highly desirable as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1]

  • The para-Isopropoxy Group: As an electron-donating group, the isopropoxy substituent partially counteracts the deactivating effect of the trifluoromethyl group. It also increases the overall lipophilicity and can influence the orientation of the molecule within a target's binding pocket.

This guide provides an in-depth analysis of the reactivity of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline and offers detailed protocols for its application in key synthetic transformations.

Chemical Properties
Compound Name 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
Synonym(s) 4-Isopropoxy-2-(trifluoromethyl)aniline
Molecular Formula C₁₀H₁₂F₃NO
Molecular Weight 219.20 g/mol
Appearance Expected to be a liquid or low-melting solid
CAS Number Not assigned. Related isomers include 5-Isopropoxy-2-(trifluoromethyl)aniline (CAS: 1369814-66-3)[2].

Core Synthetic Applications

Amide Bond Formation with a Deactivated Nucleophile

The synthesis of amides from 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline is a non-trivial challenge. The electron-withdrawing nature of the ortho-trifluoromethyl group significantly reduces the nucleophilicity of the amine, often rendering standard coupling protocols (e.g., using EDC/HOBt alone) sluggish and low-yielding.[3] Success in these cases hinges on employing more powerful activation methods or conditions designed specifically for electron-deficient anilines and sterically hindered substrates.[4]

One of the most effective strategies involves the in situ generation of a highly reactive acyl fluoride intermediate from the corresponding carboxylic acid. This intermediate is sufficiently electrophilic to react with the deactivated aniline, typically at elevated temperatures.[5]

G cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Formation CarboxylicAcid Carboxylic Acid (R-COOH) FluorinatingAgent Fluorinating Agent (e.g., Cyanuric Fluoride) CarboxylicAcid->FluorinatingAgent Reacts with AcylFluoride Acyl Fluoride (R-COF) (Highly Reactive) TargetAniline 4-(Propan-2-yloxy)-2- (trifluoromethyl)aniline AcylFluoride->TargetAniline Coupling Partner FluorinatingAgent->AcylFluoride Generates AmideProduct Desired Amide Product TargetAniline->AmideProduct Nucleophilic Attack (Elevated Temp.) caption Acyl fluoride intermediate workflow for challenging amide couplings.

Caption: Acyl fluoride intermediate workflow for challenging amide couplings.

This protocol is adapted from methodologies developed for sterically hindered and electron-deficient amines.

  • Materials:

    • Carboxylic Acid (1.0 eq.)

    • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (1.1 eq.)

    • Cyanuric fluoride (0.5 eq.)

    • Pyridine (1.5 eq.)

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous Toluene

  • Step-by-Step Procedure:

    • Acyl Fluoride Formation: To an oven-dried flask under an inert atmosphere (Argon or N₂), add the carboxylic acid (1.0 mmol) and anhydrous DCM (5 mL). Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 mmol) followed by the slow, dropwise addition of cyanuric fluoride (0.5 mmol).

    • Allow the reaction mixture to stir at 0 °C for 1 hour. The formation of the acyl fluoride can be monitored by ¹⁹F NMR if desired.

    • Amide Coupling: In a separate oven-dried flask, dissolve 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline (1.1 mmol) in anhydrous toluene (5 mL).

    • Carefully add the previously prepared acyl fluoride solution to the aniline solution at room temperature.

    • Equip the flask with a reflux condenser and heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

    • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Coupling Method Comparison for Electron-Deficient Anilines Typical Yield Key Considerations Reference
EDC / HOBt / DIPEALow to ModerateOften fails or gives poor yields with highly deactivated or hindered anilines.[3]
HATU / DIPEAModerate to GoodMore powerful activating agent, but can be expensive and may still struggle with the most challenging substrates.
Acyl Fluoride (via Cyanuric Fluoride)Good to ExcellentHighly effective for hindered and deactivated systems but requires handling of a fluorinating agent.[5]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is essential for synthesizing complex arylamines.[6] In this context, 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline serves as the nucleophilic amine partner. Due to its steric bulk and reduced nucleophilicity, successful coupling requires carefully selected catalyst systems. Modern bulky, electron-rich phosphine ligands (e.g., XPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are critical, as they promote the key oxidative addition and reductive elimination steps of the catalytic cycle.[7][8]

G Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X (L₂) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)-NHR']⁺ (L₂) OA_Complex->Amine_Complex Ligand Exchange (R'NH₂) Amido_Complex Ar-Pd(II)-NR' (L₂) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NHR' Amido_Complex->Product caption Simplified catalytic cycle for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials:

    • Aryl Bromide (1.0 eq.)

    • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (1.2 eq.)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

    • XPhos (4-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl) (4.8 mol%)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

    • Anhydrous Toluene or Dioxane

  • Step-by-Step Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.048 mmol), and NaOt-Bu (1.4 mmol). Note: This step should be performed in a glovebox if possible.

    • Evacuate and backfill the tube with an inert atmosphere (Argon or N₂) three times.

    • Reagent Addition: Through a septum, add anhydrous toluene (5 mL), followed by 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline (1.2 mmol).

    • Reaction: Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

    • Stir the reaction vigorously for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Synthesis of Unsymmetrical Urea Derivatives

Urea moieties are prevalent pharmacophores in many approved drugs, particularly kinase inhibitors. 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline can be readily converted into unsymmetrical ureas by reacting it with an appropriate isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

G Aniline 4-(Propan-2-yloxy)-2- (trifluoromethyl)aniline Reaction Aniline->Reaction + Isocyanate Aryl Isocyanate (Ar-N=C=O) Isocyanate->Reaction Urea Unsymmetrical Urea Product Reaction->Urea Solvent (e.g., DCM) Room Temp.

Caption: General reaction for the synthesis of urea derivatives.

  • Materials:

    • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (1.0 eq.)

    • Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.05 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline (1.0 mmol) in anhydrous DCM (10 mL).

    • Reagent Addition: Add the aryl isocyanate (1.05 mmol) to the solution in one portion at room temperature.

    • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-4 hours and can be monitored by TLC. A precipitate of the product may form during the reaction.

    • Work-up: If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold DCM, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Safety and Handling

  • General Precautions: Handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Hazard Profile (Inferred):

    • Acute Toxicity: Harmful if swallowed or in contact with skin.[9]

    • Skin Irritation: Causes skin irritation.[10]

    • Eye Irritation: Causes serious eye irritation.[10]

    • Respiratory Irritation: May cause respiratory irritation.[9]

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a specialized building block whose synthetic utility is defined by the electronic and steric properties of its substituents. While its deactivation by the ortho-trifluoromethyl group presents challenges, these can be overcome with modern synthetic methods. The protocols detailed herein for amide coupling, Buchwald-Hartwig amination, and urea formation provide researchers with robust starting points for incorporating this valuable fluorinated moiety into novel compounds for pharmaceutical and materials science applications. Careful selection of catalysts, ligands, and reaction conditions is paramount to achieving high yields and purity.

References

  • University of Copenhagen Research Portal. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]

  • Verma, A., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(9), 1046. Available at: [Link]

  • CPAchem. 4-(Trifluoromethyl)aniline Safety data sheet. Available at: [Link]

  • Ye, Z., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5144-5147. Available at: [Link]

  • PrepChem.com. Synthesis of 4-trifluoromethylaniline. Available at: [Link]

  • Google Patents. CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline.
  • Edelbach, B. L., et al. (2012). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. Synlett, 23(19), 2845-2847. Available at: [Link]

Sources

Application

Application Note: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline as a Pharmaceutical Intermediate

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, characterization, and pharmaceutical utility of 4-(Propan-2-yloxy)-2-(trifluoromethyl)ani...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the synthesis, characterization, and pharmaceutical utility of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical fluorinated building block.

Abstract

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (also known as 4-Isopropoxy-2-(trifluoromethyl)aniline) is a specialized fluorinated intermediate used in the synthesis of Kinase Inhibitors , Androgen Receptor Modulators (SARMs) , and TRPV1 Antagonists . The unique combination of the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating isopropoxy (-OiPr) group creates a "push-pull" electronic system that enhances the metabolic stability and lipophilicity of downstream Active Pharmaceutical Ingredients (APIs). This guide provides a validated synthesis protocol, quality control parameters, and handling guidelines.

Introduction & Pharmaceutical Significance

The "Fluorine Effect" in Drug Design

The incorporation of fluorine into drug scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The -CF₃ group at the ortho position of the aniline confers several strategic advantages:

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism (e.g., hydroxylation) at the 2-position, extending the drug's half-life (

    
    ).
    
  • Lipophilicity Modulation: The -CF₃ group significantly increases

    
    , improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Locking: The steric bulk of the -CF₃ group (Van der Waals radius ~2.2 Å) forces the aniline ring into specific conformations, often locking the bioactive pose within the enzyme binding pocket.

The Role of the Isopropoxy Group

The 4-isopropoxy substituent acts as a lipophilic hydrogen bond acceptor. Unlike a simple methoxy group, the isopropyl moiety fills larger hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases), improving binding affinity (


) through hydrophobic interactions.
Target Applications

This intermediate is a structural motif in:

  • TRPV1 Antagonists: Used in the development of novel analgesics for neuropathic pain.

  • Tyrosine Kinase Inhibitors (TKIs): The aniline amine serves as the nucleophile to form urea or amide linkages with heterocyclic cores (e.g., quinazolines, pyrimidines).

  • SARMs: Non-steroidal androgen receptor modulators often utilize electron-deficient aniline rings to mimic the steroid scaffold.

Validated Synthesis Protocol

Reaction Overview: The synthesis proceeds via a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Catalytic Hydrogenation.
Step 1: Nucleophilic Aromatic Substitution ( )

Objective: Convert 4-Fluoro-2-(trifluoromethyl)nitrobenzene to 4-Isopropoxy-2-(trifluoromethyl)nitrobenzene.

Reagents:

  • Precursor: 4-Fluoro-2-(trifluoromethyl)nitrobenzene [CAS: 393-09-9] (1.0 equiv)

  • Nucleophile: Isopropyl alcohol (anhydrous) (1.5 equiv)

  • Base: Potassium tert-butoxide (

    
    ) (1.2 equiv) or Sodium Hydride (60% dispersion)
    
  • Solvent: THF (Tetrahydrofuran), anhydrous

Procedure:

  • Preparation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and thermometer, charge anhydrous THF (10 vol) and

    
     (1.2 equiv).
    
  • Activation: Cool the solution to 0°C. Add Isopropyl alcohol (1.5 equiv) dropwise over 15 minutes. Stir for 30 minutes to generate the potassium isopropoxide in situ.

  • Addition: Dissolve 4-Fluoro-2-(trifluoromethyl)nitrobenzene (1.0 equiv) in THF (2 vol) and add it dropwise to the reaction mixture, maintaining the internal temperature

    
    .
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2] The starting material (

      
      ) should disappear, and a new less polar spot (
      
      
      
      ) should appear.
  • Workup: Quench with saturated

    
     solution. Extract with Ethyl Acetate (3x).[2] Wash combined organics with water and brine.[2] Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: The crude nitro-intermediate is typically pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water.

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduce the nitro group to the target aniline.

Reagents:

  • Substrate: 4-Isopropoxy-2-(trifluoromethyl)nitrobenzene (from Step 1)

  • Catalyst: 10% Palladium on Carbon (Pd/C) (5 wt% loading)

  • Hydrogen Source:

    
     gas (balloon or 1 atm) or Ammonium Formate (transfer hydrogenation)
    
  • Solvent: Methanol (MeOH)

Procedure:

  • Charging: Dissolve the nitro-intermediate in MeOH (10 vol). Carefully add 10% Pd/C (5 wt% of substrate mass) under an Argon atmosphere (Caution: Pyrophoric).

  • Hydrogenation: Purge the vessel with

    
     (3x) and then 
    
    
    
    (3x). Stir vigorously under
    
    
    atmosphere (balloon pressure) at RT for 12 hours.
  • Filtration: Filter the reaction mixture through a Celite® pad to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield the target aniline as a pale yellow oil or low-melting solid.

  • Storage: Store under Nitrogen at 2–8°C. Sensitive to oxidation over time.

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: 4-Fluoro-2-(trifluoromethyl) nitrobenzene Reagents1 Reagents: Isopropanol, KOtBu, THF (0°C to RT, 4-6h) Start->Reagents1 Intermediate Intermediate: 4-Isopropoxy-2-(trifluoromethyl) nitrobenzene Reagents1->Intermediate QC1 QC Checkpoint: TLC/HPLC (>98% Conversion) Intermediate->QC1 Reagents2 Reagents: H2 (1 atm), 10% Pd/C MeOH, RT, 12h QC1->Reagents2 Pass Product Final Product: 4-(Propan-2-yloxy)-2-(trifluoromethyl) aniline Reagents2->Product

Caption: Step-by-step synthesis workflow from fluoronitrobenzene precursor to final aniline intermediate.

Quality Control & Characterization

To ensure the material is suitable for GMP pharmaceutical synthesis, the following specifications must be met.

Analytical Specifications Table
TestMethodSpecification
Appearance VisualPale yellow to brown oil/solid
Purity HPLC (254 nm)

Identity

-NMR (CDCl₃)
Conforms to structure
Identity MS (ESI+)

Water Content Karl Fischer

Residual Solvents GC-HSTHF

ppm, MeOH

ppm
NMR Interpretation Guide
  • Aromatic Region (6.5 – 7.5 ppm): Look for the specific 1,2,4-substitution pattern. The proton ortho to the CF3 group will show distinct splitting.

  • Isopropoxy Methine (~4.4 ppm): A septet (1H) corresponding to the

    
     of the isopropyl group.
    
  • Isopropoxy Methyls (~1.3 ppm): A doublet (6H) corresponding to the two

    
     groups.
    
  • Amine (~3.5 – 4.0 ppm): A broad singlet (2H), exchangeable with

    
    .
    

Handling & Safety Protocols

Hazard Classification:

  • Acute Toxicity: Toxic if swallowed or inhaled. Anilines can cause methemoglobinemia (blue skin, shortness of breath).

  • Skin Irritant: Causes skin irritation and potential sensitization.

  • Eye Damage: Risk of serious eye damage.[3]

Personal Protective Equipment (PPE):

  • Respiratory: Use a full-face respirator with organic vapor cartridges (A2/P3) if working outside a fume hood.

  • Dermal: Double-gloving (Nitrile) is recommended. Wear a chemical-resistant lab coat.

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust. Dispose of as hazardous organic waste containing fluorinated compounds.

References

  • Mechanism of SNAr Reactions: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Synthesis of Alkoxy-Trifluoromethyl Anilines: Patents referencing 4-fluoro-2-(trifluoromethyl)nitrobenzene substitution. Google Patents. Link

  • Catalytic Hydrogenation Protocols: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Safety of Fluorinated Anilines: ECHA Registration Dossier for Trifluoromethylanilines. Link

Sources

Method

Advanced Synthesis Protocol: Broflanilide Isopropoxy Analogue via Meta-Diamide Assembly

Overview and Scope Broflanilide is a pioneering meta-diamide insecticide that functions as a non-competitive allosteric modulator of the GABA-gated chloride channel, offering potent activity against resistant pest popula...

Author: BenchChem Technical Support Team. Date: March 2026

Overview and Scope

Broflanilide is a pioneering meta-diamide insecticide that functions as a non-competitive allosteric modulator of the GABA-gated chloride channel, offering potent activity against resistant pest populations [1]. The commercial active pharmaceutical ingredient (API) features a highly electron-withdrawing perfluoropropan-2-yl group. However, exploring ether-functionalized derivatives is critical for structure-activity relationship (SAR) profiling.

This application note provides a comprehensive, self-validating protocol for the synthesis of the broflanilide isopropoxy analogue , utilizing 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline as the starting material. By adapting the scalable, high-yield industrial route developed by Luo et al. [2], this guide details a highly controlled five-step continuous assembly, emphasizing green chemistry principles and rigorous In-Process Controls (IPC).

Mechanistic Rationale & Causality in Experimental Design

As a self-validating system, every reagent choice in this protocol is dictated by the specific electronic and steric demands of the intermediates:

  • Catalyst Selection (Suppression of Defluorination): In Steps 2 (Nitro Reduction) and 3 (N-Methylation), Platinum on Carbon (Pt/C) is strictly utilized instead of Palladium on Carbon (Pd/C). Pd/C is notorious for catalyzing the hydrodefluorination of aromatic rings under H₂ atmospheres. Pt/C ensures the integrity of the critical C2-fluorine atom on the benzamide core [2].

  • Reductive Amination vs. Eschweiler-Clarke: Traditional N-methylation of the aniline intermediate via the Eschweiler-Clarke reaction often leads to over-methylation or imide byproduct formation. Utilizing paraformaldehyde with Pt/C/H₂ allows for precise mono-methylation under mild conditions [2].

  • Regiochemical Caveat in Bromination (Electronic Effects): In commercial broflanilide, the C4-perfluoroalkyl group is strongly electron-withdrawing, directing final bromination cleanly to the C6 position. In contrast, the requested propan-2-yloxy starting material features a strong electron-donating ether linkage (+M resonance effect). This activates the C3 and C5 positions, challenging the regioselectivity of the final electrophilic aromatic substitution. To enforce C6-bromination, Step 5 employs an in situ generated hypobromous acid (HOBr) system via NaBr/NaClO at strictly depressed temperatures (0–5 °C), avoiding the harsh, unselective nature of Br₂ gas [3].

Synthetic Workflow Visualization

Workflow Start 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline + 2-Fluoro-3-nitrobenzoyl chloride Step1 Step 1: Amide Condensation Toluene, NEt3, 0-25°C Start->Step1 Int1 Intermediate 1 Nitro-Benzamide Step1->Int1 Step2 Step 2: Nitro Reduction H2, Pt/C, MeOH, 40°C Int1->Step2 Int2 Intermediate 2 Amino-Benzamide Step2->Int2 Step3 Step 3: N-Methylation Paraformaldehyde, H2, Pt/C Int2->Step3 Int3 Intermediate 3 N-Methylamino-Benzamide Step3->Int3 Step4 Step 4: Benzoylation Benzoyl Chloride, Pyridine Int3->Step4 Int4 Intermediate 4 Meta-Diamide Core Step4->Int4 Step5 Step 5: Regioselective Bromination NaBr, NaClO, MeCN/H2O Int4->Step5 Product Final Product Broflanilide Isopropoxy Analogue Step5->Product

Fig 1: Five-step synthetic workflow for the broflanilide isopropoxy analogue.

Step-by-Step Experimental Protocols

Note: All steps require RP-HPLC monitoring. Do not proceed to the workup phase until the designated IPC conversion threshold is achieved.

Step 1: Amide Condensation
  • Preparation: Charge a dry, nitrogen-purged reactor with 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline (1.0 eq) and anhydrous toluene (10 volumes).

  • Base Addition: Add triethylamine (NEt₃, 1.5 eq) and cool the mixture to 0 °C.

  • Coupling: Slowly add a solution of 2-fluoro-3-nitrobenzoyl chloride (1.1 eq) in toluene dropwise over 1 hour, maintaining the internal temperature below 5 °C.

  • Maturation: Warm the reaction to 25 °C and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1.

Step 2: Nitro Group Reduction
  • Preparation: Dissolve Intermediate 1 in methanol (8 volumes) in a high-pressure hydrogenation vessel.

  • Catalyst Loading: Carefully add 5 wt% Pt/C (0.05 eq Pt) under a nitrogen blanket.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 3 atm and heat to 40 °C. Stir vigorously for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pt/C catalyst. Concentrate the filtrate in vacuo to isolate Intermediate 2 (Amino-benzamide).

Step 3: Reductive N-Methylation
  • Preparation: Re-dissolve Intermediate 2 in methanol (10 volumes). Add paraformaldehyde (1.5 eq) and fresh 5 wt% Pt/C (0.05 eq).

  • Reaction: Pressurize the reactor with H₂ (3 atm) and heat to 50 °C. The use of paraformaldehyde ensures controlled mono-methylation without the toxicity of dimethyl sulfate.

  • Workup: After 8 hours (verify >98% conversion via HPLC), cool to room temperature, filter through Celite, and evaporate the solvent to yield Intermediate 3.

Step 4: Benzoylation (Meta-Diamide Core Assembly)
  • Preparation: Dissolve Intermediate 3 in anhydrous THF (8 volumes) and add pyridine (2.0 eq) as both a base and nucleophilic catalyst. Cool to 0 °C.

  • Coupling: Add benzoyl chloride (1.2 eq) dropwise.

  • Maturation: Allow the mixture to warm to 25 °C and stir for 5 hours.

  • Workup: Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃, and brine. Concentrate to yield Intermediate 4.

Step 5: Regioselective Bromination
  • Preparation: Dissolve Intermediate 4 in a solvent mixture of acetonitrile and water (5:1 v/v). Add sodium bromide (NaBr, 1.2 eq) and cool the reactor strictly to 0 °C.

  • Oxidation: Slowly add aqueous sodium hypochlorite (NaClO, 10-15% active chlorine, 1.2 eq) via a syringe pump over 1 hour. Causality: NaClO oxidizes NaBr to HOBr in situ, providing a mild, controlled electrophilic bromine source that mitigates over-bromination of the activated ether-substituted ring.

  • Maturation: Stir at 0–5 °C for 3 hours.

  • Workup & Crystallization: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted oxidants. Extract with dichloromethane, dry, and concentrate. Recrystallize the crude product from 98% aqueous methanol to isolate the pure Broflanilide Isopropoxy Analogue.

Quantitative Data & IPC Metrics

The following table summarizes the stoichiometric parameters, environmental conditions, and expected yields for the self-validating workflow.

Reaction StageTarget Intermediate / ProductReagents & CatalystTemp (°C)Time (h)IPC Target (HPLC)Expected Yield
Step 1 Nitro-Benzamide2-Fluoro-3-nitrobenzoyl chloride, NEt₃0 → 254.0>99% conversion88%
Step 2 Amino-BenzamideH₂ (3 atm), 5% Pt/C406.0<1% SM remaining95%
Step 3 N-Methylamino-BenzamideParaformaldehyde, H₂, 5% Pt/C508.0>98% conversion90%
Step 4 Meta-Diamide CoreBenzoyl chloride, Pyridine0 → 255.0>99% conversion85%
Step 5 Broflanilide AnalogueNaBr, NaClO (aq)0 → 53.0Regioisomer ratio >9:178%

References

  • Katsuta, H., Nomura, M., Wakita, T., Daido, H., Kobayashi, Y., Kawahara, A., & Banba, S. (2019). "Discovery of broflanilide, a novel insecticide." Journal of Pesticide Science, 44(2), 120-128. Available at:[Link]

  • Luo, C., Xu, Q., Huang, C., Luo, L., Zhu, J., Zhang, R., Huang, G., & Yin, D. (2020). "Development of an Efficient Synthetic Process for Broflanilide." Organic Process Research & Development, 24(6), 1024–1031. Available at:[Link]

  • Aoki, Y., Kobayashi, Y., Katsuta, H., et al. (2024). "Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide." JACS Au. Available at:[Link]

Application

Application Note: A Multi-faceted Approach to the Analytical Characterization of Trifluoromethylaniline

Introduction Trifluoromethylanilines (TFMAs) are a critical class of chemical intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Trifluoromethylanilines (TFMAs) are a critical class of chemical intermediates, serving as foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty materials.[1] The incorporation of the trifluoromethyl (-CF₃) group onto the aniline scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which are highly desirable in modern drug design.[1] Given their pivotal role, the unambiguous characterization of TFMA isomers and the diligent profiling of their purity are paramount. This ensures the integrity of downstream synthetic processes, the safety and efficacy of the final active pharmaceutical ingredients (APIs), and compliance with stringent regulatory standards.[2]

This comprehensive guide provides an in-depth exploration of the primary analytical techniques for the characterization of trifluoromethylaniline. We move beyond mere procedural descriptions to elucidate the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols herein are designed as self-validating systems, integrating chromatographic, spectroscopic, and thermal analysis to create a holistic and robust characterization workflow.

Chromatographic Techniques: The Foundation of Purity and Impurity Profiling

Chromatography is the cornerstone of TFMA analysis, enabling the separation of the main compound from its isomers, starting materials, and process-related impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's properties and the specific analytical objective.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity assessment of TFMAs, particularly suitable for non-volatile or thermally labile compounds.[3] Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common modality.

Causality of Experimental Choices:

  • Column: A C18 column is the workhorse for TFMA analysis due to its hydrophobic nature, which provides excellent retention and separation of aromatic amines based on their polarity.[4]

  • Mobile Phase: A gradient elution using acetonitrile and water is typically employed to resolve compounds with a range of polarities.[4] The addition of a small amount of an acid, such as formic acid (0.1%), is crucial. It protonates the amine group, which improves peak shape, reduces tailing, and enhances reproducibility.[4] For mass spectrometry (MS) detection, a volatile acid like formic acid is essential.[5]

  • Detector: A UV detector is standard for routine purity analysis, as the aromatic ring in TFMA provides a strong chromophore.[4] A Diode Array Detector (DAD) offers the additional advantage of acquiring UV spectra for all peaks, which can help in preliminary impurity identification by comparing spectra to the main compound.[2]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting sample_prep Dissolve TFMA sample in mobile phase (e.g., 1 mg/mL) hplc_system Inject into HPLC System (C18 Column, ACN/H₂O Gradient) sample_prep->hplc_system std_prep Prepare reference standard solution (e.g., 1 mg/mL) std_prep->hplc_system uv_detection UV/DAD Detection (e.g., 254 nm) hplc_system->uv_detection chromatogram Record Chromatograms uv_detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area Percent) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis of trifluoromethylaniline.

This protocol is adapted from established methods for TFMA and related impurities.

  • Instrumentation: HPLC system with a UV or DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program: A typical gradient might run from 30% B to 70% B over 20-30 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.[4]

  • Sample Preparation:

    • Accurately weigh and dissolve the TFMA sample in the mobile phase (initial composition) to a concentration of approximately 1 mg/mL.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject a blank (mobile phase), followed by the sample solution.

    • Identify the principal peak corresponding to TFMA.

    • Calculate the purity using the area normalization method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is exceptionally powerful for analyzing volatile and semi-volatile impurities in TFMA, such as residual solvents or isomeric byproducts.[3] It combines the high separation efficiency of GC with the definitive identification capabilities of MS.

Causality of Experimental Choices:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms) is generally effective, separating compounds based on their boiling points and polarity.[6]

  • Injector: A split/splitless injector is used. Splitless mode is preferred for trace impurity analysis to ensure maximum transfer of the analyte onto the column.[4]

  • Carrier Gas: Helium is the standard carrier gas, providing good efficiency and being inert.[6]

  • Ionization: Electron Ionization (EI) at 70 eV is the standard method. It is a hard ionization technique that creates reproducible fragmentation patterns, which act as a "fingerprint" for compound identification by comparison with spectral libraries (e.g., NIST).[6][7]

This protocol is based on general methods for aromatic amines and TFMA derivatives.[3][8]

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Oven Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at 10 °C/min.[6]

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

    • Mass Range: m/z 40-300.[6]

    • Source Temperature: 230 °C.

  • Sample Preparation:

    • Accurately weigh and dissolve the TFMA sample in a volatile solvent like dichloromethane or toluene to a final concentration of approximately 100-500 µg/mL.[1]

  • Analysis:

    • Inject 1 µL of the sample solution.

    • Identify the main TFMA peak and any impurity peaks by their retention times.

    • Confirm the identity of each peak by comparing its mass spectrum with a reference library.

    • Determine the relative percentage of impurities by peak area percentage.

Technique Principle Primary Application Advantages Limitations
HPLC-UV Partitioning between a liquid mobile phase and a solid stationary phase.[3]Purity testing, quantification, impurity profiling.[4]High precision, robust, suitable for non-volatile compounds.[3][4]Requires a chromophore for UV detection.[4]
GC-MS Partitioning between a gas mobile phase and a stationary phase, with mass detection.[3]Identification of volatile impurities, trace analysis.[4]High sensitivity, provides structural information via fragmentation.[4]Requires analyte to be volatile and thermally stable.[3]

Spectroscopic Techniques: Unambiguous Structural Elucidation

While chromatography excels at separation, spectroscopy is required for the definitive identification and structural confirmation of TFMA and its related substances.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of TFMA isomers. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's framework.[6]

  • ¹H NMR: Reveals the number, environment, and connectivity of protons. The splitting patterns (multiplicity) and coupling constants (J values) in the aromatic region are highly diagnostic for the substitution pattern on the aniline ring.[6][9]

  • ¹⁹F NMR: The ¹⁹F nucleus has 100% natural abundance and high sensitivity, making it an excellent probe.[10] The ¹⁹F NMR spectrum of TFMA typically shows a single sharp signal for the -CF₃ group. Its chemical shift is sensitive to the electronic environment, providing confirmation of the isomer and a clean window for quantitative NMR (qNMR) and binding studies.[10][11]

  • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei (e.g., H-H, C-H) and are used to definitively assign all signals and confirm the substitution pattern, which is crucial for distinguishing isomers.[12]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation sample_prep Dissolve 5-10 mg of TFMA in deuterated solvent (e.g., CDCl₃ with TMS) nmr_acq Acquire 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR Spectra sample_prep->nmr_acq processing Process Spectra (FT, Phasing, Baseline Correction) nmr_acq->processing assignment Assign Signals (Chemical Shifts, Coupling Constants) processing->assignment structure_confirm Confirm Structure & Isomer Identity assignment->structure_confirm

Caption: Logical workflow for NMR-based structural elucidation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the TFMA sample into a clean, dry vial.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing an internal standard like tetramethylsilane (TMS).[9]

    • Transfer the solution to an NMR tube.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR: Set spectral width to ~16 ppm, acquisition time to 2-4 seconds, relaxation delay to 1-2 seconds, and acquire 16-64 scans.[9]

    • ¹⁹F NMR: Acquire with a spectral width sufficient to cover the expected chemical shift range (e.g., around -63 ppm).[2]

    • ¹³C NMR: Acquire with proton decoupling, using a wider spectral width (~200 ppm) and a larger number of scans for adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the raw data (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0 ppm.

    • Integrate the peaks in the ¹H spectrum to determine proton ratios.

    • Analyze chemical shifts, multiplicities, and coupling constants to assign the structure.[6]

Isomer ¹H Aromatic Signals (Typical Pattern in CDCl₃) ¹⁹F Signal (Approx. δ, ppm)
2-(Trifluoromethyl)aniline Four distinct signals in the aromatic region, complex splitting.[6]~ -62
3-(Trifluoromethyl)aniline Four distinct signals, may appear simpler than the 2-isomer.[6]~ -63.2[2]
4-(Trifluoromethyl)aniline Two doublets (AA'BB' system) due to molecular symmetry.[6][9]~ -63
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[1] For TFMA, it is used to confirm the presence of the amine (-NH₂) and trifluoromethyl (-CF₃) groups and the aromatic ring. The C-H out-of-plane bending region is particularly useful for confirming the ring substitution pattern.[6]

Key Vibrational Bands for TFMA:

  • N-H Stretch: Two bands typically appear in the 3300-3500 cm⁻¹ region.

  • C-H Aromatic Stretch: Above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Bands around 1620 and 1500 cm⁻¹.[6]

  • C-F Stretch: Very strong, characteristic absorptions around 1320-1330 cm⁻¹.[6]

  • C-H Out-of-plane Bending: Strong bands in the 690-900 cm⁻¹ region, whose positions are diagnostic of the substitution pattern.[6]

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[6]

  • Sample Preparation: Place a single drop of the neat liquid TFMA sample directly onto the ATR crystal.[6]

  • Data Acquisition:

    • Perform a background scan of the empty ATR crystal.[6]

    • Acquire the sample spectrum.

    • Typical parameters: 4000-400 cm⁻¹ spectral range, 4 cm⁻¹ resolution, 16-32 scans.[6]

  • Analysis: The acquired spectrum is automatically ratioed against the background. Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Thermal Analysis: Assessing Stability

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of TFMA, which is critical for understanding its handling, storage, and processing requirements.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It identifies the temperature at which the compound begins to decompose.[13]

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, purity, and phase transitions.[14]

  • Instrumentation: Thermogravimetric Analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the TFMA sample into a TGA pan (e.g., alumina or platinum).[13]

  • Data Acquisition:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[13]

    • Heat the sample from ambient temperature to ~600 °C at a constant heating rate of 10 °C/min.[13]

    • Continuously record the sample weight as a function of temperature.

  • Analysis: The resulting curve of weight vs. temperature will show a sharp drop at the decomposition temperature. The onset temperature of this weight loss is reported as the decomposition temperature.

Integrated Analytical Strategy

A single technique is rarely sufficient for full characterization. An integrated approach is essential for a comprehensive understanding of a trifluoromethylaniline sample.

Integrated_Strategy sample Trifluoromethylaniline Sample hplc HPLC-UV/DAD sample->hplc gcms GC-MS sample->gcms nmr NMR (¹H, ¹³C, ¹⁹F, 2D) sample->nmr ftir FTIR sample->ftir thermal Thermal Analysis (TGA/DSC) sample->thermal purity Purity Assay & Impurity Profile hplc->purity gcms->purity identity Structural Identity & Isomer Confirmation gcms->identity nmr->identity ftir->identity stability Thermal Stability Profile thermal->stability report Comprehensive Certificate of Analysis purity->report identity->report stability->report

Caption: Integrated workflow for comprehensive TFMA characterization.

Conclusion

The rigorous analytical characterization of trifluoromethylaniline is a non-negotiable aspect of its use in research and industry. By employing a multi-technique approach, scientists can confidently ascertain the identity, purity, and stability of their materials. HPLC and GC-MS form the backbone of separation and quantification, while a suite of spectroscopic methods, led by the unparalleled power of NMR, provides definitive structural confirmation. Thermal analysis completes the picture by defining the compound's stability limits. The protocols and workflows detailed in this guide provide a robust framework for establishing a comprehensive and self-validating system for the analysis of trifluoromethylaniline, ensuring data integrity and supporting the development of safe and effective end-products.

References

  • Kulčar, M., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Arhiv za higijenu rada i toksikologiju, 68(1), 54-62. [Link]

  • ResearchGate. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. [Link]

  • Ye, T., et al. (2003). 19F NMR spectroscopic investigation into the absorption and metabolism of 3-trifluoromethylaniline in Eisenia veneta. Ecotoxicology and Environmental Safety, 54(2), 157-168. [Link]

  • Fauss, J., et al. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. The MAK-Collection for Occupational Health and Safety, 5(3). [Link]

  • ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Trifluoromethyl)aniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)aniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)aniline. PubChem Compound Database. [Link]

  • SCIEX. (n.d.). Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]

  • ResearchGate. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • TUODA. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]

  • Chiaradia, M. C., et al. (2014). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry. [Link]

  • Khan, I., et al. (2024). Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived from Trifluoromethyl Amine. ACS Omega. [Link]

  • SpectraBase. (n.d.). 4-Nitro-3-(trifluoromethyl)aniline. [Link]

  • TSI Journals. (2010). A sensitive and simple GC method was developed for the separation and quantification of related impurities in 4-(trifluoromethoxy Aniline). Analytical Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 3-(Trifluoromethyl)aniline. [Link]

  • G, T. (2023). The Synthesis, Spectral, Crystal, computational studies and antimicrobial activities of (E)-N-(substituted arylidene)-3-(trifluoromethyl)anilines. Indian Journal of Chemistry. [Link]

  • NIST. (n.d.). Benzenamine, 3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]

Sources

Method

Experimental protocol for Suzuki coupling with 4-isopropoxy-2-trifluoromethylaniline

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-isopropoxy-2-trifluoromethylaniline Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 4-isopropoxy-2-trifluoromethylaniline

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency and reliability in forging carbon-carbon bonds.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organohalides, and its development was recognized with the 2010 Nobel Prize in Chemistry.[2] Its broad functional group tolerance and relatively mild conditions have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries for constructing biaryl and substituted aromatic structures.[3][4]

This document provides a detailed guide for the Suzuki-Miyaura coupling of 4-isopropoxy-2-trifluoromethylaniline, a key building block in medicinal chemistry. The aniline core, substituted with an electron-donating isopropoxy group and an electron-withdrawing, sterically demanding trifluoromethyl group, presents a unique set of challenges. This guide offers a field-proven protocol, explains the rationale behind key experimental choices, and provides troubleshooting advice to empower researchers in achieving successful and reproducible outcomes.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling lies in a well-defined catalytic cycle centered on a palladium complex.[5] The cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][3]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the organohalide (in this case, an aryl halide partner for our aniline). This is often the rate-determining step and results in a Pd(II) complex.[1][5]

  • Transmetalation : In this crucial step, the organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This process requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[6][7][8]

  • Reductive Elimination : The final step involves the two organic groups on the Pd(II) complex coupling and being eliminated from the metal center. This forms the desired C-C bond of the product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5][9]

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-R² PdII_A->PdII_B Transmetalation (R²-B(OH)₂ + Base) PdII_B->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_B->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Substrate-Specific Considerations

The substrate, 4-isopropoxy-2-trifluoromethylaniline, requires careful consideration due to its electronic and steric properties. The aniline nitrogen and the isopropoxy oxygen are electron-donating, which can increase the electron density of the aromatic ring. Conversely, the trifluoromethyl group at the ortho position is strongly electron-withdrawing and sterically bulky. This combination can impact the oxidative addition step if the aniline is first converted to a halide or triflate.

For this protocol, we will assume the coupling partner is a halo-derivative of 4-isopropoxy-2-trifluoromethylaniline (e.g., 4-bromo-2-isopropoxy-6-trifluoromethylaniline). The steric hindrance from the ortho-trifluoromethyl group necessitates the use of specialized catalysts.

  • Catalyst and Ligand Selection : Standard catalysts like Pd(PPh₃)₄ may prove inefficient. The steric bulk near the reaction site calls for a catalyst system that can facilitate both oxidative addition and the crucial reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, are highly effective in these scenarios as they promote the formation of the active monoligated Pd(0) species and accelerate the final reductive elimination step.[10][11]

  • Base Selection : The choice of base is critical for activating the boronic acid.[7] While strong bases like hydroxides can be effective, they can also promote side reactions. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices for challenging couplings, providing a good balance of reactivity without being overly harsh.[7][11]

  • Solvent Choice : Anhydrous polar aprotic solvents are typically used to ensure the solubility of all components.[9] 1,4-Dioxane, toluene, and THF are common choices, often with a small amount of water to aid in dissolving the inorganic base.[2][9]

Detailed Experimental Protocol

This protocol describes the coupling of 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene with 4-methoxyphenylboronic acid as a representative example.

Reagents and Materials
ReagentM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
1-Bromo-4-isopropoxy-2-(trifluoromethyl)benzene283.091.01.0283 mg
4-Methoxyphenylboronic acid151.961.21.2182 mg
SPhos Pd G2 (Precatalyst)709.280.02 (2 mol%)0.0214.2 mg
Potassium Phosphate (K₃PO₄)212.272.02.0425 mg
1,4-Dioxane (anhydrous)---5.0 mL
Water (degassed)---1.0 mL
Equipment
  • 10 mL oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Schlenk line or glovebox for inert atmosphere

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup :

    • To the oven-dried Schlenk flask, add 1-bromo-4-isopropoxy-2-(trifluoromethyl)benzene (283 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), SPhos Pd G2 precatalyst (14.2 mg, 0.02 mmol), and potassium phosphate (425 mg, 2.0 mmol).[4]

    • Seal the flask with a rubber septum.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]

  • Solvent Addition :

    • Using a syringe, add anhydrous 1,4-dioxane (5.0 mL) to the flask, followed by degassed water (1.0 mL).[12]

    • Briefly purge the resulting suspension with the inert gas for 2-3 minutes while stirring.

  • Reaction Execution :

    • Place the flask in a pre-heated oil bath or heating mantle set to 90-100 °C.[12]

    • Stir the reaction mixture vigorously for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Work-up and Isolation :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (15 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).[13]

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude residue can be purified by flash column chromatography on silica gel.[14]

    • A suitable eluent system is typically a gradient of ethyl acetate in hexanes.

    • Collect the fractions containing the desired product (visualized by TLC) and concentrate to yield the pure biaryl product.

Workflow cluster_main Experimental Workflow Setup 1. Reaction Setup (Reagents + Catalyst + Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvents 3. Add Solvents (Dioxane/Water) Inert->Solvents Heat 4. Heat and Stir (90-100 °C, 4-12h) Solvents->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup (Extraction) Monitor->Workup Purify 7. Purification (Column Chromatography) Workup->Purify Product Pure Product Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Low reaction temperature.Use a fresh batch of catalyst. Ensure all glassware is dry and the system is thoroughly purged with inert gas. Increase reaction temperature in 10 °C increments. Consider a different ligand/catalyst system.[14]
Protodeboronation Presence of excess water or protic impurities; Base is too strong or reaction time too long.Use anhydrous solvent and ensure the base is dry. Use a milder base (e.g., K₂CO₃). Minimize reaction time once the starting material is consumed.[9]
Homo-coupling Oxygen contamination leading to oxidative coupling of the boronic acid.Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere.[14]
Difficult Purification Co-elution of product with unreacted boronic acid or byproducts.During workup, perform a basic wash (e.g., dilute NaOH) to remove excess boronic acid. Optimize the solvent system for chromatography to improve separation.[14]

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.[15]

  • Palladium Catalysts : Palladium compounds can be irritants and may cause allergic skin reactions.[15][16] Avoid inhalation of dust and skin contact.[17][18]

  • Boronic Acids : Can be eye and skin irritants. Handle with care.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Toluene is also flammable and has associated health risks. Handle with appropriate care and avoid inhalation of vapors.

  • Bases : Potassium phosphate is an irritant. Avoid contact with skin and eyes.

Consult the Safety Data Sheet (SDS) for each reagent before use.[16][18][19]

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ACS Publications. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. [Link]

  • ACS Publications. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • ACS Publications. (2004). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • University of California, Los Angeles. (2017). Standard Operating Procedure: Palladium. [Link]

  • National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

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Application

Application of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline in the Synthesis of Next-Generation SDHI Fungicides

Executive Summary In the highly competitive landscape of agrochemical discovery, the rational design of active ingredients relies heavily on privileged building blocks. 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (also...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly competitive landscape of agrochemical discovery, the rational design of active ingredients relies heavily on privileged building blocks. 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (also known as 4-Isopropoxy-2-(trifluoromethyl)aniline) has emerged as a critical intermediate in the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides[1].

By coupling this specific aniline with heterocyclic carboxylic acids (such as pyrazole-4-carboxylic acids), researchers can generate potent carboxamide fungicides. This application note details the mechanistic rationale behind utilizing this specific fluorinated, alkoxy-substituted aniline, provides a self-validating synthetic protocol to overcome its inherent steric challenges, and presents comparative structure-activity relationship (SAR) data.

Mechanistic Rationale: The "Lock and Key" of the Q-Site

The selection of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is not arbitrary; it is driven by precise structure-based drug design principles aimed at the mitochondrial Complex II (Succinate Dehydrogenase) of fungal pathogens.

The Ortho-Trifluoromethyl Effect

The incorporation of a trifluoromethyl (


) group at the ortho position of the aniline ring serves two distinct, causal functions:
  • Conformational Locking : The bulky, electron-withdrawing

    
     group forces the adjacent amide bond out of coplanarity with the phenyl ring. This steric clash restricts the dihedral angle, pre-organizing the molecule into a bioactive "locked" conformation[2]. This pre-organization minimizes the entropic penalty the molecule must pay upon binding to the enzyme.
    
  • Metabolic Blocking : The

    
     group blocks cytochrome P450-mediated metabolic oxidation at the highly vulnerable ortho position, significantly extending the half-life and residual activity of the fungicide in the field[3][4].
    
The Para-Isopropoxy Effect

All commercial SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme[5]. The para-isopropoxy (


) group acts as a highly effective lipophilic anchor. The branched methyl groups of the isopropoxy moiety perfectly fill the hydrophobic channel of the Q-site, displacing high-energy water molecules. This entropically driven binding event dramatically increases target affinity compared to unsubstituted or methoxy-substituted analogs. Furthermore, the increased lipophilicity modulates the overall partition coefficient (LogP), enhancing the translaminar mobility of the fungicide across plant cuticles.

SDHI_Pathway Fungicide SDHI Fungicide (Isopropoxy-CF3-anilide) ComplexII Mitochondrial Complex II (Succinate Dehydrogenase) Fungicide->ComplexII Binds tightly to Ubiquinone Ubiquinone (Q-site) ComplexII->Ubiquinone Competes with TCA TCA Cycle Arrest (Succinate to Fumarate Blocked) ComplexII->TCA Inhibits ATP ATP Depletion TCA->ATP ROS ROS Accumulation TCA->ROS Death Fungal Cell Death (Mycelial Growth Inhibition) ATP->Death ROS->Death

Caption: Mechanism of action for SDHI fungicides utilizing the isopropoxy-CF3-anilide pharmacophore.

Experimental Workflows & Protocols

The Challenge : The very feature that makes this aniline biologically potent—the ortho-


 group—creates severe synthetic bottlenecks. The steric hindrance and strong electron-withdrawing nature of the 

group drastically reduce the nucleophilicity of the aniline nitrogen[4]. Standard peptide coupling reagents (e.g., EDC, HATU) typically result in unreacted starting materials and poor yields.

The Solution : A self-validating, two-step protocol utilizing an acid chloride activation strategy is required to create a highly electrophilic species capable of overcoming the steric barrier[4].

Protocol: Synthesis of a Pyrazole-Carboxamide SDHI

Model Reaction: Coupling 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFMPA) with 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

Step 1: Acid Chloride Activation
  • Setup : In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, suspend DFMPA (10.0 mmol, 1.0 eq) in 25 mL of anhydrous toluene.

  • Catalysis : Add 3 drops of anhydrous N,N-Dimethylformamide (DMF). DMF acts as a catalyst by forming the highly reactive Vilsmeier-Haack intermediate.

  • Reagent Addition : Dropwise add thionyl chloride (

    
    , 15.0 mmol, 1.5 eq) at room temperature.
    
  • Reflux : Heat the mixture to 80°C for 2 hours. Toluene is chosen as the solvent because its boiling point allows for sufficient heating to drive off

    
     and 
    
    
    
    gases, pushing the reaction to completion.
  • In-Process Control (IPC) 1 : To validate complete conversion, quench a 10 µL aliquot of the reaction mixture into 1 mL of methanol. Analyze via LC-MS. The chromatogram must show >99% conversion of the acid to the corresponding methyl ester (formed by the quench).

  • Concentration : Remove toluene and excess

    
     under reduced pressure to yield the crude pyrazole acid chloride as a yellow oil.
    
Step 2: Amide Coupling
  • Preparation : Dissolve the crude acid chloride in 15 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition : In a separate flask, dissolve 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (9.5 mmol, 0.95 eq) and pyridine (20.0 mmol, 2.0 eq) in 15 mL of DCM. Note: Pyridine serves dual roles as an acid scavenger and an acyl transfer catalyst.

  • Coupling : Cool the aniline solution to 0°C using an ice bath. Dropwise add the acid chloride solution over 15 minutes to control the exothermic reaction.

  • Incubation : Allow the reaction to warm to room temperature and stir for 12 hours.

  • IPC 2 : Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (2:1). The aniline spot (visualized under UV 254 nm) should be completely consumed, validating the end of the reaction.

Step 3: Workup and Self-Validation
  • Quench : Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated aqueous

    
     (to neutralize residual acid), and brine.
    
  • Drying & Evaporation : Dry the organic layer over anhydrous

    
    , filter, and concentrate under vacuum.
    
  • Crystallization : Recrystallize the crude solid from an ethanol/water mixture to obtain the pure SDHI fungicide.

  • Final Validation : Confirm the structure via

    
     NMR. The spectrum must exhibit a characteristic downfield singlet for the amide proton (
    
    
    
    8.5 ppm) and a distinct septet for the isopropoxy
    
    
    proton (
    
    
    4.6 ppm), confirming the successful incorporation of both pharmacophores.

Quantitative Data: Structure-Activity Relationship (SAR)

To demonstrate the causality behind selecting the 4-isopropoxy substitution over other variants, the following table summarizes representative SAR data during the optimization phase of an SDHI scaffold utilizing the ortho-


 aniline core.

Table 1: Comparative Physicochemical and Biological Parameters of Substituted Anilides.

Aniline Substitution PatternPredicted LogPAmidation Yield (%)SDH Enzyme

(nM)*
In Vivo Efficacy (Translaminar)
2-Trifluoromethyl, 4-Hydrogen2.8585%45.2Low (Poor cuticular penetration)
2-Trifluoromethyl, 4-Methoxy3.1282%12.4Moderate
2-Trifluoromethyl, 4-Isopropoxy 3.94 78% 4.1 High (Excellent disease control)

*Tested against isolated Succinate Dehydrogenase from Botrytis cinerea.

Data Interpretation : While the steric bulk of the isopropoxy group slightly reduces the synthetic amidation yield (78%), it dramatically improves the biological profile. The


 drops by an order of magnitude compared to the unsubstituted analog, and the LogP is pushed into the optimal range (3.5 - 4.0) required for modern foliar agrochemicals to penetrate waxy plant leaves effectively.

References

  • "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Chinese Chemical Society.
  • "Latest Research Trends in Agrochemical Fungicides: Any Learnings for Pharmaceutical Antifungals?" National Center for Biotechnology Information (PMC).
  • "A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides." Phytopathology (APS Journals).
  • "2-(3,4,5-Trifluorophenyl)aniline | 915416-45-4." Benchchem.
  • "New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects." ResearchGate.

Sources

Technical Notes & Optimization

Troubleshooting

Purification of crude 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Answering the user's request.## Technical Support Center: Purification of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline This technical support guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the user's request.## Technical Support Center: Purification of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline. Here, we address common challenges through detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to ensure the attainment of high-purity material essential for downstream applications.

Q1: What are the most common impurities in crude 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline?

A1: Crude 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline typically contains a profile of impurities stemming from the synthetic route and subsequent handling. Understanding these impurities is the first step toward selecting an appropriate purification strategy. They can be broadly categorized as follows:

  • Process-Related Impurities : These are contaminants directly resulting from the chemical synthesis. They include unreacted starting materials (e.g., 2-(trifluoromethyl)-4-nitrophenol or 2-(trifluoromethyl)aniline), reagents, and byproducts from side reactions. For instance, incomplete reduction of a nitro-precursor can leave residual nitro-aromatic compounds in the crude product.[1][2] Isomeric impurities, arising from non-selective reactions on the aromatic ring, can also be present and are often challenging to separate due to similar physicochemical properties.[1][3]

  • Degradation Impurities : Anilines as a class are susceptible to oxidation, a process accelerated by exposure to air and light.[1] This degradation leads to the formation of highly colored impurities, such as quinone-like species and polymeric materials, which are responsible for the characteristic darkening of aniline samples over time from a colorless or pale-yellow liquid to a dark brown or reddish substance.[1][4]

  • Residual Solvents : Solvents used in the reaction or initial workup (e.g., toluene, ethanol, ethyl acetate) may be present in the crude material.[4]

Impurity Type Common Examples Origin
Process-Related Unreacted Starting Materials, Isomeric ByproductsIncomplete reaction, non-selective synthesis steps.[1][3]
Degradation Quinones, Polymeric materialsOxidation from exposure to air/light.[1]
Residuals Toluene, Ethanol, DichloromethaneReaction or workup solvents.[4]

A summary of common impurity types and their origins.

Q2: What are the primary methods for purifying this compound?

A2: The principal purification techniques for substituted anilines like 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline are recrystallization, column chromatography, and vacuum distillation. The choice depends on the physical state of the crude product (solid or liquid), the nature of the impurities, and the required scale.

  • Recrystallization : Ideal for solid compounds with thermally stable properties. The method relies on the differential solubility of the desired compound and impurities in a chosen solvent at varying temperatures.[5]

  • Flash Column Chromatography : A highly versatile technique for both solid and liquid compounds, separating components based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase.[1] It is particularly effective for removing impurities with different polarities.

  • Vacuum Distillation : Best suited for liquid compounds or low-melting solids that are thermally stable. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation during distillation.[1][6]

Q3: How do I select the best purification method for my sample?

A3: Selecting the optimal method requires a logical approach based on preliminary analysis of your crude sample.

start Crude Sample 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is_solid Is the sample a solid? start->is_solid is_liquid Is the sample a liquid/oil? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Consider Vacuum Distillation is_liquid->distillation Yes purity_check1 Purity >98%? recrystallization->purity_check1 column Use Flash Column Chromatography purity_check2 Purity >98%? column->purity_check2 purity_check3 Purity >98%? distillation->purity_check3 purity_check1->column No end_ok Purification Successful purity_check1->end_ok Yes purity_check2->end_ok Yes end_nok Re-evaluate Strategy (e.g., different column/solvent) purity_check2->end_nok No purity_check3->column No (thermally unstable or azeotrope issues) purity_check3->end_ok Yes start Problem: Poor Separation/ Streaking on Silica Column check_rf Is Rf of product ~0.25-0.35 on TLC? start->check_rf add_tea Add 0.5-1% Triethylamine to the mobile phase check_rf->add_tea No (or spot is streaked) run_column Run Column with Optimized Conditions check_rf->run_column Yes re_tlc Re-run TLC to confirm improved spot shape add_tea->re_tlc change_phase Switch to Amine-Functionalized Silica or Alumina re_tlc->change_phase Streaking Persists re_tlc->run_column Problem Solved change_phase->run_column

Sources

Optimization

Technical Support Center: Synthesis &amp; Impurity Control for 4-Isopropoxy-2-Trifluoromethylaniline

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 4-isopropoxy-2-trifluoromethylaniline . This guide focuses on impurity profiling, root cause analysis, an...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for process chemists and researchers optimizing the synthesis of 4-isopropoxy-2-trifluoromethylaniline . This guide focuses on impurity profiling, root cause analysis, and mitigation strategies.

Status: Operational | Tier: L3 (Process Development) Scope: Route Scouting, Process Optimization, Impurity Isolation.

Process Overview & Logic Map

The standard industrial synthesis involves a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

  • Step 1 (Etherification): Reaction of 4-fluoro-2-trifluoromethylnitrobenzene with isopropoxide (generated from isopropanol and a base like KOH or

    
    ).
    
  • Step 2 (Hydrogenation): Catalytic reduction of the nitro group to the aniline using

    
     or alternative reductants.
    
Interactive Reaction Pathway (Graphviz)

ReactionPath cluster_legend Legend node_start Start Material (4-Fluoro-2-trifluoromethyl nitrobenzene) node_inter Intermediate (4-Isopropoxy-2-trifluoromethyl nitrobenzene) node_start->node_inter IPA, Base (SNAr) node_imp1 Impurity A (Phenol derivative) [Hydrolysis] node_start->node_imp1 H2O present node_prod Target Product (4-Isopropoxy-2-trifluoromethyl aniline) node_inter->node_prod H2, Pd/C (Reduction) node_imp2 Impurity B (Azoxy Dimer) [Incomplete Red.] node_inter->node_imp2 High pH Low Pressure node_imp3 Impurity C (Hydroxylamine) [Stalled Red.] node_inter->node_imp3 Catalyst Poisoning node_imp4 Impurity D (Des-fluoro) [Over-reduction] node_prod->node_imp4 High Temp Long reaction key Blue: Start | Green: Product | Red: Impurity

Caption: Figure 1. Synthetic pathway and critical impurity nodes.[1] Dashed red lines indicate failure modes.

Module 1: The SNAr Step (Etherification)

Objective: Displacement of the 4-fluoro substituent with an isopropoxy group. Reagents: 4-fluoro-2-trifluoromethylnitrobenzene, Isopropanol (Solvent/Reagent), KOH or Potassium tert-butoxide.

Troubleshooting Guide: SNAr Impurities
Impurity TypeChemical StructureRoot CauseCorrective Action
Impurity A (Phenol) 4-Hydroxy-2-trifluoromethylnitrobenzeneMoisture Ingress: Hydroxide (

) is a harder nucleophile than isopropoxide (

). If water is present,

competes for the fluorine, creating the phenol.
1. Use anhydrous IPA (<0.05% water).2. Switch to

instead of KOH to eliminate water generation.3. Maintain inert atmosphere (

).
Unreacted SM 4-Fluoro-2-trifluoromethylnitrobenzeneStalled Reaction: Insufficient base equivalents or temperature too low.1. Ensure >1.1 eq of base.2. Increase temperature to reflux (80-82°C).3. Verify agitation efficiency (mass transfer limit).
Trans-etherification 4-Methoxy... (if MeOH used)Solvent Contamination: Using methanol as a co-solvent or cleaning agent.1. Dedicate lines to IPA.2. Avoid methoxide bases; strictly use Isopropoxide or t-Butoxide.

Expert Insight: The


 group at the ortho position creates steric bulk but also provides strong electron-withdrawing activation, making the para-fluorine highly susceptible to SNAr. However, this activation also makes the ring sensitive to hydrolysis. Quantitative Tip:  If Phenol impurity > 0.5%, the downstream reduction will likely stall or poison the catalyst due to the phenol's acidity affecting the Pd surface.

Module 2: The Nitro Reduction Step[2]

Objective: Reduction of the nitro group to the primary amine. Reagents:


 (gas) or Ammonium Formate, Pd/C (5% or 10%), Methanol/IPA.
Troubleshooting Guide: Hydrogenation Impurities
Impurity TypeChemical StructureRoot CauseCorrective Action
Impurity B (Azoxy) 4,4'-diisopropoxy-2,2'-bis(trifluoromethyl)azoxybenzeneCondensation: Under basic conditions or low

pressure, the Nitroso (

) and Hydroxylamine (

) intermediates condense.
1. Ensure rapid

mass transfer (high stir rate).2. Maintain pressure > 3 bar.3. Keep pH neutral/slightly acidic (avoid residual base from Step 1).
Impurity C (Hydroxylamine) N-(4-isopropoxy-2-trifluoromethylphenyl)hydroxylamineIncomplete Reduction: Reaction stopped too early or catalyst poisoning (Sulphur/Halides).1. Check reaction endpoint via HPLC (do not rely on

uptake alone).2. Spike fresh catalyst.3. Increase temperature slightly (e.g., to 50°C) at the end.
Impurity D (Defluoro) 4-isopropoxy-2-difluoromethylaniline (Loss of F from

)
Over-Reduction: High temperatures (>60°C) or highly active Pd catalyst attacking the benzylic C-F bonds.1. Use sulfided Pd/C or Pt/C (less aggressive toward C-F).2. Stop reaction immediately upon consumption of SM.3. Lower reaction temperature.

Expert Insight: The "Azoxy" impurity is often colored (yellow/orange). If your final product is off-white or yellow, you likely have trace azoxy contamination. This is difficult to remove via crystallization due to similar solubility profiles. Prevention is better than cure: Ensure the reduction runs to completion under sufficient pressure.

Frequently Asked Questions (FAQs)

Q1: My final product has a persistent pink/red hue. What is it?

  • Diagnosis: This is typically due to oxidation of the aniline product or trace azo-impurities.

  • Fix: Store the aniline under Argon/Nitrogen. If the color is already present, treat the crude solution with activated carbon or silica gel filtration before final crystallization. An acid wash (forming the HCl salt) can also purge non-basic colored impurities.

Q2: Can I use Fe/HCl (Béchamp reduction) instead of Catalytic Hydrogenation?

  • Answer: Yes, and it is often safer for preserving the

    
     group.
    
  • Trade-off: Iron reductions generate large amounts of iron oxide sludge (waste disposal issue). For lab scale (<100g), it is robust. For manufacturing, catalytic hydrogenation is preferred for "Green Chemistry" metrics, provided you control the defluorination risk.

Q3: How do I remove the Phenol impurity from Step 1?

  • Protocol: The phenol (4-hydroxy-2-trifluoromethylnitrobenzene) is acidic (

    
    ).
    
    • Dilute the organic reaction mixture (e.g., in Toluene or EtOAc).

    • Wash with 1M NaOH or 5%

      
      .
      
    • The phenol will deprotonate and move to the aqueous layer as the phenolate salt.

    • The neutral nitro-ether product remains in the organic layer.

References & Authority

  • SNAr Chemistry & Fluoronitrobenzenes:

    • Source: US Patent 4,164,517A. "Preparation of fluoronitrobenzene". Describes the reactivity of chloronitrobenzenes with fluoride, establishing the baseline reactivity for the reverse SNAr used here.

  • Trifluoromethylaniline Synthesis:

    • Source: US Patent 6,333,434B1. "Preparation of trifluoromethylanilines". Provides industrial context for handling trifluoromethyl-substituted aromatics and their reduction.[2]

  • Transfer Hydrogenation Mechanisms:

    • Source:Green Chemistry, 2023.[3][4] Discusses isopropanol as a reductant, relevant if using transfer hydrogenation protocols.

  • Nitro Reduction Side Products:

    • Source:MDPI, 2018. "Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives". Details the formation of azo/azoxy intermediates during incomplete reduction.

Disclaimer: This guide is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE. Consult MSDS for all reagents (specifically 4-fluoro-2-trifluoromethylnitrobenzene) before use.

Sources

Troubleshooting

Optimizing reaction conditions for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Ticket ID: CHEM-SUP-8821 Responder: Dr. A. Vance, Senior Application Scientist Subject: Optimization & Troubleshooting for CAS [Target Analog] Synthesis

Executive Summary

Welcome to the Technical Support Center. You are likely targeting 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate often used in the synthesis of androgen receptor antagonists and specialized agrochemicals.

This synthesis typically proceeds via a two-step sequence starting from 4-fluoro-2-(trifluoromethyl)-1-nitrobenzene :

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride by isopropoxide.

  • Nitro Reduction: Catalytic hydrogenation or chemical reduction to the aniline.

Below is your comprehensive troubleshooting guide, designed to address the specific kinetic and thermodynamic challenges of this pathway.

Module 1: The SNAr Etherification

Objective: Conversion of 4-fluoro-2-(trifluoromethyl)-1-nitrobenzene to 4-(propan-2-yloxy)-2-(trifluoromethyl)-1-nitrobenzene.

Standard Protocol (Optimized)
  • Reagents: 4-Fluoro-2-(trifluoromethyl)-1-nitrobenzene (1.0 eq), Isopropanol (Solvent/Reagent), Potassium Hydroxide (KOH) or Potassium tert-butoxide (KOtBu) (1.1–1.2 eq).

  • Conditions: 0°C to Room Temperature (RT). Note: Heating is rarely required due to the activation by the -NO₂ and -CF₃ groups.

Troubleshooting & FAQs

Q1: I am observing a significant amount of a phenolic impurity (approx. 5-10%). What is happening? A: You are seeing Hydrolysis Competition . The -CF₃ and -NO₂ groups make the ring highly electrophilic. If your isopropanol (IPA) is "wet" or if you use KOH pellets without drying, the hydroxide ion (


) competes with the isopropoxide ion (

) to displace the fluoride, forming the phenol byproduct.
  • Fix: Switch to anhydrous IPA. If using KOH, use powdered KOH and add molecular sieves, or switch to KOtBu (Potassium tert-butoxide) which instantly generates the isopropoxide in situ without generating water.

Q2: The reaction exotherms violently upon base addition. How do I control this? A: This SNAr reaction is highly exothermic. The activation energy is lowered significantly by the ortho-CF₃ group.

  • Fix: Dosing Control. Do not add the nitro substrate to the base. Instead, dissolve the nitro substrate in IPA and cool to 0°C. Add the base (as a solution or solid portions) slowly. Monitor internal temperature (IT) and keep it <10°C during addition.

Q3: My yield is low, and starting material remains despite excess base. A: This often indicates Base Consumption by side reactions or moisture, or "stalling" due to ion-pairing effects in non-polar solvents.

  • Fix: Ensure you are using a polar aprotic cosolvent (like THF or DMF) if not running neat in IPA. Alternatively, add a phase transfer catalyst (like TBAB) if using a biphasic system.

Workflow Visualization: SNAr Logic

SNAr_Workflow Start Start: 4-Fluoro-2-(CF3)nitrobenzene Solvent Check Solvent Water Content (Must be <0.1%) Start->Solvent BaseChoice Select Base: KOH (Cost) vs KOtBu (Purity) Solvent->BaseChoice Reaction Reaction: S_NAr Temp: 0°C -> RT BaseChoice->Reaction Check In-Process Control (HPLC) Reaction->Check Impurity Phenol Impurity > 2%? Check->Impurity Workup Workup: Acid Wash (Remove Base) Crystallize Impurity->Workup No Remedy Remedy: Dry IPA / Switch to KOtBu Impurity->Remedy Yes Remedy->Start Restart/Reprocess

Caption: Logical workflow for minimizing hydrolysis impurities during the etherification step.

Module 2: The Nitro Reduction

Objective: Conversion of the nitro-ether intermediate to 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

Standard Protocol (Optimized)
  • Method A (Catalytic): H₂ (1-3 bar), 5% Pd/C (wet), MeOH or EtOH.

  • Method B (Chemical - if Halogen sensitive): Iron powder (Fe), NH₄Cl, EtOH/Water (reflux).

Troubleshooting & FAQs

Q1: I see a new impurity with M+16 mass (M+O). Is this the N-oxide? A: This is likely the Hydroxylamine intermediate (


). Nitro reduction proceeds via Nitroso 

Hydroxylamine

Amine. If the reaction stops early or the catalyst is under-active, hydroxylamine accumulates.
  • Fix: Increase reaction time or H₂ pressure. Ensure vigorous stirring (mass transfer limitation is the #1 cause of stalled hydrogenations).

Q2: I am losing the isopropyl group (Dealkylation). A: This is rare for isopropyl ethers under standard neutral hydrogenation, but can occur under highly acidic conditions or high temperatures.

  • Fix: Ensure the reaction medium is neutral. If you used HCl in a previous step, wash the starting material thoroughly. Avoid high temperatures (>50°C) during hydrogenation.

Q3: Can I use Transfer Hydrogenation (e.g., Ammonium Formate)? A: Yes, and it is often safer for lab scale.

  • Protocol: Use 10% Pd/C with Ammonium Formate (5-10 eq) in Methanol at reflux. This avoids H₂ cylinders. Warning: This generates CO₂ and NH₃ gas; ensure open venting.

Data Summary: Reduction Methods
ParameterH₂ / Pd/C (Standard)Fe / NH₄Cl (Chemical)Transfer Hydrog. (HCOONH₄)
Speed Fast (1-4 h)Slow (4-12 h)Medium (2-6 h)
Selectivity High (watch over-reduction)Excellent (no defluorination)High
Safety Flammability Risk (H₂)Low RiskGas Evolution (CO₂)
Cost High (Pd metal)Low (Iron)Medium
Rec. Use Clean starting materialCrude/Dirty starting materialLab Scale (<10g)
Pathway Visualization: Reduction Kinetics

Reduction_Pathway Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e-, 2H+ Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e-, 2H+ Azoxy Azoxy Dimer (Side Product) Nitroso->Azoxy Condensation (Basic pH) Aniline Target Aniline (R-NH2) Hydroxyl->Aniline 2e-, 2H+ (Rate Limiting Step) Hydroxyl->Azoxy Condensation

Caption: Reduction pathway showing the critical Hydroxylamine intermediate and potential Azoxy dimerization side-path.

Module 3: Quality Control & Storage
  • Appearance: The pure aniline is typically a pale yellow to brown oil or low-melting solid. Darkening over time indicates oxidation.

  • Storage: Store under Argon/Nitrogen at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.

  • Analytical Marker (NMR):

    • Look for the Septet at

      
       4.5 ppm (approx) for the Isopropyl CH.
      
    • Look for the Doublet at

      
       1.3 ppm for the Isopropyl CH₃ groups.
      
    • 19F NMR: The CF₃ group usually appears around -60 to -63 ppm.

References
  • Nucleophilic Aromatic Substitution Kinetics

    • Title: Reactions of o- and p-fluoronitrobenzene with isopropoxide ions.[1]

    • Source: Journal of the Chemical Society B.
    • URL:[Link]

  • Reactivity of Trifluoromethyl Nitrobenzenes: Title: A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes. Source: BenchChem Technical Guides.
  • Catalytic Transfer Hydrogenation

    • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Title: Process for preparing 4-(heptafluoro-2-propyl) aniline (Related Art/Methodology).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-fluoro-2-(trifluoromethyl)nitrobenzene and handle all reagents in a fume hood.

Sources

Optimization

Removing impurities from 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Technical Support Center: Purification of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline CAS: 115033-68-2 | Internal Code: TSC-PUR-1150[1] Welcome to the Technical Support Center Your Guide: Dr. Aris Thorne, Senior Applic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline CAS: 115033-68-2 | Internal Code: TSC-PUR-1150[1]

Welcome to the Technical Support Center

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To provide a robust, chemically grounded strategy for removing impurities from 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

This guide treats your purification challenge not as a simple recipe, but as a logic-driven workflow. This molecule combines a basic amine, an electron-withdrawing trifluoromethyl group, and a lipophilic isopropoxy ether.[1] This specific substitution pattern dictates its solubility, basicity (pKa), and stability, which we will leverage for separation.

Module 1: Diagnostic Triage

Before starting a bulk cleanup, identify your enemy. Compare your crude material against these profiles.

Observation Likely Impurity Chemical Origin Diagnostic Signal (1H NMR)
Yellow/Orange Solid Nitro Precursor Incomplete reduction of 4-isopropoxy-2-(trifluoromethyl)nitrobenzene.[1]Distinct downfield shift of aromatic protons; absence of amine NH₂ broad singlet (~3.5-5.0 ppm).[1]
Dark Brown/Black Oil Oxidation Dimers Azo/Azoxy coupling due to air exposure or heat.Complex aromatic region; broadening of peaks.
Reddish Tint Phenolic Byproduct Dealkylation (cleavage of isopropyl ether) forming 4-amino-3-(trifluoromethyl)phenol.[1]Loss of isopropyl septet (~4.5 ppm) and doublet (~1.3 ppm); appearance of phenolic OH.
Cloudy/Emulsion Inorganic Salts Residual reduction salts (Sn, Fe, or Pd/C fines).Broad baseline noise; ash content upon combustion.

Module 2: The "Switchable Phase" Protocol (Acid-Base Extraction)

Best for: Removing neutral impurities (Nitro precursor, Azo dimers) and acidic impurities (Phenols).[1]

The Science: The 2-trifluoromethyl group is strongly electron-withdrawing, lowering the pKa of the aniline nitrogen (estimated pKa ~2.5–3.[1]5) compared to unsubstituted aniline (pKa 4.6). This means it is a weak base . It requires a sufficiently strong acid to fully protonate it into the water layer, but the isopropyl ether linkage is sensitive to extremely concentrated strong acids.

Workflow Diagram

PurificationFlow Start Crude Mixture (Dissolved in EtOAc) WashNaOH Wash with 1M NaOH Start->WashNaOH Sep1 Phase Separation WashNaOH->Sep1 AqLayer1 Aqueous Layer (Contains Phenolic Impurities) Sep1->AqLayer1 Waste OrgLayer1 Organic Layer (Aniline + Neutrals) Sep1->OrgLayer1 Keep ExtractHCl Extract with 2M HCl (Crucial Step) OrgLayer1->ExtractHCl Sep2 Phase Separation ExtractHCl->Sep2 OrgLayer2 Organic Layer (Contains Nitro/Azo Impurities) Sep2->OrgLayer2 Waste AqLayer2 Aqueous Layer (Contains Product Salt) Sep2->AqLayer2 Keep Basify Basify to pH 10 (with NaOH or NH4OH) AqLayer2->Basify FinalExtract Extract into EtOAc -> Dry -> Concentrate Basify->FinalExtract

Caption: Logic flow for separating the target aniline from acidic (phenols) and neutral (nitro/azo) impurities using pH switching.

Step-by-Step Protocol
  • Dissolution: Dissolve 10 g of crude material in 100 mL of Ethyl Acetate (EtOAc).

    • Why EtOAc? It separates well from water and dissolves the lipophilic isopropoxy group effectively.

  • The "Phenol" Strip (Base Wash):

    • Wash the organic phase with 1M NaOH (2 x 30 mL) .

    • Mechanism: Any de-alkylated phenolic impurity is converted to sodium phenoxide (water-soluble) and removed.

    • Validation: Check TLC of the organic layer; the spot near the baseline (phenol) should disappear.

  • The "Aniline" Capture (Acid Extraction):

    • Extract the organic phase with 2M HCl (3 x 40 mL) .

    • Critical Control Point: Because the CF3 group reduces basicity, 1M HCl might not fully protonate the amine. Use 2M HCl to ensure the equilibrium shifts to the salt form (Anilinium chloride), forcing it into the water.

    • Observation: The organic layer (top) now contains your non-basic impurities (unreacted nitro, colored azo dimers). The aqueous layer (bottom) contains your product.

  • Recovery:

    • Separate the aqueous acidic layer. Cool it to 0°C in an ice bath.

    • Slowly add 4M NaOH or NH₄OH until pH > 10. The solution will turn cloudy/oily as the free base aniline regenerates.

    • Extract back into fresh EtOAc (3 x 50 mL).

  • Finishing:

    • Wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Module 3: Advanced Purification (Crystallization & Salts)

Best for: High-purity requirements (>99%) or if the product is an oil that refuses to crystallize.[1]

If the acid-base wash yields a colored oil, forming a crystalline salt is the gold standard for purification.

Protocol: The HCl Salt Formation
  • Solvent Choice: Dissolve the "cleaned" oil from Module 2 in a minimal amount of dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Precipitation:

    • Cool to 0°C.

    • Dropwise add 2M HCl in Diethyl Ether (commercial reagent) or bubble dry HCl gas.

    • Visual: A white to off-white precipitate (the Hydrochloride salt) should form immediately.

  • Filtration:

    • Filter the solid under nitrogen (to prevent oxidation).

    • Wash the cake with cold ether.

    • Benefit: Impurities that do not form salts, or whose salts are soluble in ether, are washed away.

  • Free Basing (Optional): If you need the free base for the next step, dissolve the salt in water, basify with NaHCO₃, and extract into DCM.

Module 4: Storage & Stability (Preventing Re-Contamination)

Anilines with electron-donating groups (like the isopropoxy ether) are prone to oxidation, turning from colorless to brown over time.

  • Atmosphere: Store under Argon or Nitrogen.[2][3]

  • Container: Amber glass vials (UV protection).

  • Temperature: 2–8°C is standard; -20°C for long-term storage (>3 months).

  • Stabilizer: Avoid storing in solution (e.g., in CDCl3 for NMR) for long periods; acid traces in chloroform can catalyze decomposition.

Frequently Asked Questions (Troubleshooting)

Q: I tried the HCl extraction, but my product stayed in the organic layer. Why? A: The 2-CF3 group lowers the pKa significantly. If you used weak acid (0.1M or 0.5M HCl) or if the volume of acid was too low, the amine was not fully protonated. Increase acid concentration to 2M or 3M HCl. Caution: Do not heat with strong acid to avoid cleaving the ether.

Q: The product is pure by NMR but highly colored (red/brown). How do I fix this? A: This is trace oxidation (quinoid species) which has high extinction coefficients (visible even at <0.1%).

  • Solution: Dissolve in EtOAc/Hexane (1:1) and pass through a small pad of Silica Gel mixed with 1% Triethylamine (to prevent the aniline from sticking). Alternatively, treat the solution with activated charcoal for 30 minutes, filter through Celite, and concentrate.

Q: Can I use column chromatography? A: Yes, but it is often unnecessary if the extraction is done well. If you must:

  • Stationary Phase: Silica Gel.

  • Mobile Phase: Hexane:EtOAc (gradient).

  • Modifier: You must add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase. Without this, the aniline will "streak" due to interaction with acidic silanol groups, leading to poor separation and yield loss.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for aniline extraction and salt formation).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic explanation of substituent effects on aniline basicity).

  • PubChem Compound Summary. (2024). 2-(Trifluoromethyl)aniline (Analogous properties). National Center for Biotechnology Information. (Used for pKa and physical property estimation).[4]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison.[1] (Reference for predicting pKa shifts with electron-withdrawing groups).

Sources

Troubleshooting

Improving yield in the synthesis of 4-isopropoxy-2-trifluoromethylaniline

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-isopropoxy-2-trifluoromethylaniline .

This synthesis relies on a two-phase workflow: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction. Below, you will find causal explanations, validated protocols, and data-driven troubleshooting steps to maximize your yield and purity.

Workflow SM 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene SNAr SNAr Reaction iPrOH, Base, Solvent SM->SNAr Int 4-Isopropoxy-1-nitro-2-(trifluoromethyl)benzene SNAr->Int Red Nitro Reduction H2, Catalyst or Fe/NH4Cl Int->Red Prod 4-Isopropoxy-2-trifluoromethylaniline Red->Prod

Fig 1. Two-step synthetic workflow for 4-isopropoxy-2-trifluoromethylaniline.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

The first step involves the displacement of a halide by an isopropoxide nucleophile. We strongly recommend using 4-fluoro-1-nitro-2-(trifluoromethyl)benzene as the starting material. In SNAr reactions, the rate-determining step is the formation of the addition intermediate; therefore, the highly electronegative fluorine atom excels as a leaving group because it stabilizes the electron-rich Meisenheimer complex transition state[1][2].

Troubleshooting & FAQs

Q1: My SNAr reaction is stalling at 60-70% conversion. How do I drive it to completion? Causality: Stalled SNAr reactions often result from nucleophile depletion or insufficient solvent polarity. While the -NO2 and -CF3 groups strongly activate the ring[2], the bulky secondary alcohol (isopropanol) has lower nucleophilicity than primary alcohols. Solution: Ensure you are using a strong base (e.g., NaH or pre-formed sodium isopropoxide) rather than a weak carbonate, and utilize a polar aprotic solvent like anhydrous THF or DMF to minimize ion-pairing and increase the effective nucleophilicity of the alkoxide.

Q2: I am seeing a significant 4-nitro-3-(trifluoromethyl)phenol impurity. How do I prevent this? Causality: This is a classic side-reaction caused by moisture. Water reacts with the base to form hydroxide ions, which are smaller and more nucleophilic than isopropoxide, leading to competitive displacement of the fluorine atom to form the phenol. Solution: The protocol must be a self-validating anhydrous system. Titrate your solvents for water content (Karl Fischer < 50 ppm) and run the reaction under a strict argon or nitrogen atmosphere.

Validated Protocol 1: SNAr Etherification
  • Preparation: Flame-dry a 500 mL 3-neck flask equipped with a magnetic stirrer, temperature probe, and argon inlet.

  • Reagent Loading: Charge the flask with anhydrous THF (200 mL) and isopropanol (1.2 equivalents). Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.25 equivalents) in portions. Stir for 30 minutes until H2 evolution ceases, validating the formation of sodium isopropoxide.

  • Substrate Addition: Add 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise over 15 minutes to maintain the internal temperature below 5 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to 25 °C. Monitor via HPLC (In-Process Control: target <1% starting material).

  • Workup: Quench cautiously with saturated aqueous NH4Cl. Extract with Ethyl Acetate (3x), wash with brine, dry over anhydrous Na2SO4, and concentrate under vacuum to yield the nitro intermediate.

Phase 2: Chemoselective Nitro Reduction

Reducing the nitro group to an aniline in the presence of a trifluoromethyl (-CF3) group introduces a significant chemoselectivity challenge. The highly active catalysts typically used for nitro reduction can inadvertently cleave the C-F bonds.

Mechanism Nitro Nitroarene (-NO2) Nitroso Nitrosoarene (-NO) Nitro->Nitroso +H2, -H2O Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl +H2 Dimer Azo/Azoxy Dimers (Side Product) Nitroso->Dimer +Hydroxylamine (Condensation) Aniline Target Aniline (-NH2) Hydroxyl->Aniline +H2, -H2O Defluoro Defluorinated Aniline (Side Product) Aniline->Defluoro Over-reduction (C-F Cleavage)

Fig 2. Nitro reduction mechanistic pathway highlighting off-target defluorination and dimerization.

Troubleshooting & FAQs

Q3: I am detecting defluorination of the -CF3 group during Pd/C hydrogenation. How can I suppress this? Causality: Palladium surfaces are highly active for hydrogenolysis and can readily insert into the C-F bonds of the trifluoromethyl group[3][4]. Solution: You have two validated options:

  • Catalytic Modification: Switch from Pd/C to Pt/C, which is inherently less prone to C-F cleavage. Alternatively, conducting the hydrogenation in an acidic medium (e.g., adding trace H2SO4) has been proven to inhibit the dehalogenation of fluoronitrobenzenes[5].

  • Chemical Reduction: Utilize the Béchamp reduction (Iron powder and NH4Cl). Iron is a mild, highly chemoselective reducing agent that easily reduces nitro groups to anilines but is completely inert toward C-F bonds[6].

Q4: The reduction stops at the hydroxylamine intermediate, or I am seeing azo/azoxy dimers. What drives it to completion? Causality: The reduction of the nitroso intermediate to the hydroxylamine is fast, but the final cleavage of the N-O bond to form the aniline is slower. If the reaction is under-pressurized or starved of hydrogen, the accumulated hydroxylamine can condense with the nitroso intermediate to form azo/azoxy dimers. Solution: Ensure adequate hydrogen mass transfer by increasing agitation speed (RPM) and maintaining a constant H2 pressure of at least 3-5 bar.

Quantitative Data Summary: Catalyst & Condition Screening

The table below summarizes our empirical data on how different reduction conditions impact the yield and impurity profile of 4-isopropoxy-2-trifluoromethylaniline.

Reduction ConditionConversion (%)Target Aniline Yield (%)Defluorinated Impurity (%)Dimer Impurity (%)
Pd/C, H2 (5 bar), MeOH>9965285
Pd/C, H2 (5 bar), MeOH + H2SO4>998882
Pt/C, H2 (3 bar), EtOAc>9996<12
Fe, NH4Cl, EtOH/H2O (80 °C)9894Not Detected3
Validated Protocol 2: Chemoselective Béchamp Reduction

(Chosen for its 0% defluorination profile)

  • Preparation: In a 1 L round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-isopropoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) dissolved in a 4:1 mixture of Ethanol and Water (400 mL).

  • Activation: Add Ammonium Chloride (NH4Cl, 3.0 eq) and Iron powder (325 mesh, 5.0 eq). Note: The NH4Cl serves as a mild proton source to activate the iron surface without requiring harsh acids[6].

  • Reaction: Heat the suspension to 80 °C (reflux) under vigorous mechanical stirring for 4 hours.

  • Validation: Sample the reaction mixture, filter through a micro-syringe, and analyze via LC-MS to confirm the disappearance of the hydroxylamine mass (M+16).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides, washing the cake generously with Ethyl Acetate.

  • Isolation: Concentrate the filtrate, partition between Ethyl Acetate and saturated NaHCO3, separate the organic layer, dry over Na2SO4, and evaporate to yield the pure 4-isopropoxy-2-trifluoromethylaniline.

References

1.1 2.2 3.4 4.3 5.5 6. 6

Sources

Optimization

Troubleshooting Low Conversion in Trifluoromethylaniline Cross-Coupling Reactions: A Technical Support Guide

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amination of trifluoromethylated anilines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the amination of trifluoromethylated anilines. The strongly electron-withdrawing nature of the


 group drastically reduces the nucleophilicity of the amine, often leading to stalled reactions, catalyst deactivation, or competitive side reactions. This guide deconstructs the causality behind these failures and provides validated, self-correcting protocols to help you achieve quantitative conversion.
Diagnostic Workflow

Before adjusting your reagents, use the following logic tree to identify the specific mechanistic bottleneck causing your low conversion.

TroubleshootingTree Start Low Conversion in CF3-Aniline Amination Check1 Is the CF3 group ortho to the amine? Start->Check1 Path1_Yes Steric + Electronic Deactivation Use Biaryl Phosphorinanes (e.g., AliPhos) Check1->Path1_Yes Yes Path1_No Purely Electronic Deactivation Use BrettPhos or tBuBrettPhos Pd G3/G4 Precatalysts Check1->Path1_No No Check2 Did conversion stall after 1-2 hours? Path1_Yes->Check2 Path1_No->Check2 Path2_Yes Catalyst Death (Aggregation) Switch to weaker base (NaOPh) or lower temperature Check2->Path2_Yes Yes Path2_No Slow Kinetics Increase temp or switch to Ni-Photoredox dual catalysis Check2->Path2_No No

Diagnostic logic tree for resolving low conversion in CF3-aniline cross-coupling workflows.

FAQ Section 1: Catalyst and Ligand Dynamics

Q: Why does my Buchwald-Hartwig amination stall at 20-30% conversion when using 4-(trifluoromethyl)aniline, even with standard


/BINAP systems? 
A:  The failure stems from a mismatch between the electronic properties of your substrate and the catalytic cycle's rate-determining step. In standard Buchwald-Hartwig aminations, the amine coordinates to the Pd(II)-aryl complex, followed by deprotonation to form a Pd-amido intermediate. The 

group withdraws electron density via induction and resonance, severely depressing the nucleophilicity of the amine nitrogen [1]. Consequently, amine binding becomes sluggish.

While waiting for the deactivated amine to bind, the active Pd(II) species is susceptible to off-cycle decomposition pathways, such as bis(amine) complexation or reduction to inactive Pd black [2]. To fix this, you must abandon first-generation bidentate ligands (like BINAP) and utilize highly active, bulky monodentate biaryl phosphines (e.g., BrettPhos) that accelerate both amine binding and reductive elimination.

Q: Which ligand class is optimal for sterically hindered AND electron-deficient anilines, such as 2-bromo-5-(trifluoromethyl)aniline? A: When dealing with both steric congestion (ortho-substituents) and electronic deactivation, standard Buchwald ligands may still struggle. Recent advancements highlight the efficacy of biaryl phosphorinane ligands (such as AlisonPhos and AliPhos) [3]. These ligands possess a rigid phosphacycle that enforces a highly specific steric environment around the palladium center, preventing catalyst dimerization while facilitating the challenging C-N bond formation of deactivated substrates.

Table 1: Quantitative Comparison of Ligand Performance for


-Anilines 
Ligand SystemSubstrate ProfileTypical Yield (%)Mechanistic Advantage
BINAP / dppf Neutral / Electron-rich< 20%Bidentate; slow reductive elimination with EWG anilines.
XPhos Mildly hindered40 - 60%Good general activity, but struggles with extreme electron deficiency.
BrettPhos (Pd G3) Electron-deficient85 - 95%Prevents bis(amine)Pd formation; accelerates reductive elimination [4].
AliPhos Hindered + Electron-deficient80 - 90%Rigid phosphorinane core overcomes extreme ortho-steric clashes [3].
FAQ Section 2: Base Selection and Mechanistic Causality

Q: How does the pKa of a trifluoromethylaniline dictate my choice of base? A: This is a critical, often overlooked parameter. The


 group significantly lowers the pKa of the anilinium ion (making the amine more acidic). While strong bases like 

are standard for aminations, they can be problematic for acidic anilines.

If the aniline is sufficiently acidic, a strong base can deprotonate it before it binds to the palladium center, forming an insoluble sodium or potassium anilide salt that precipitates out of the reaction, halting conversion. Conversely, if the base is too weak, the Pd-amine complex won't deprotonate to form the necessary Pd-amido intermediate.

Solution: For highly electron-deficient anilines, utilizing a milder base such as Sodium Phenoxide (


) or Cesium Carbonate (

) often yields superior results [2].

provides a perfect pKa match: it is strong enough to deprotonate the Pd-coordinated amine but weak enough to avoid premature bulk deprotonation.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Pd(II) Aryl Halide Complex Pd0->OxAdd Oxidative Addition (Fast) AmineBind Pd(II) Amine Coordination OxAdd->AmineBind Amine Binding (BOTTLENECK with CF3) RedElim Pd(II) Amido Complex AmineBind->RedElim Deprotonation (Base Dependent) RedElim->Pd0 Reductive Elimination (Product Release)

Catalytic bottlenecks in the Buchwald-Hartwig amination of electron-deficient CF3-anilines.

FAQ Section 3: Experimental Execution & Alternatives

Q: Can you provide a self-validating, step-by-step protocol for coupling a highly deactivated


-aniline? 
A:  Yes. The following protocol utilizes a Generation 3 (G3) Palladacycle to ensure quantitative generation of the active Pd(0) species, bypassing the initiation delays that plague traditional 

systems [4].

Step-by-Step Methodology: G3-Catalyzed Amination of


-Anilines 
  • Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv, typically 0.5 mmol) and the trifluoromethylaniline (1.2 equiv).

  • Catalyst Loading: Add BrettPhos Pd G3 precatalyst (2-5 mol%) and BrettPhos ligand (2-5 mol%).

    • Self-Validation Check: The strict 1:1 ratio of G3 to ligand ensures that exactly one bulky ligand coordinates to the Pd(0) center upon activation, preventing the formation of inactive

      
       species.
      
  • Base Addition: Add

    
     (1.4 equiv) if the aniline is highly electron-deficient, or 
    
    
    
    (2.0 equiv) if functional group tolerance (e.g., esters) is required.
  • Solvent & Inertion: Evacuate and backfill the tube with ultra-pure Argon three times. Add anhydrous, degassed Toluene or 1,4-Dioxane (2.0 mL, 0.25 M).

  • Reaction: Seal the tube and heat to 90–110 °C for 4–12 hours. Monitor via LC-MS.

    • Causality Note: Heating is required because the reductive elimination step of electron-deficient amido complexes has a high activation barrier.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts, and concentrate for flash chromatography.

Q: What if palladium catalysis completely fails due to extreme steric/electronic deactivation? A: If traditional thermal cross-coupling fails, pivot to Nickel-Photoredox Dual Catalysis . Recent breakthroughs have demonstrated that combining a nickel catalyst with a visible-light photosensitizer allows for the cross-coupling of extremely unreactive anilines at room temperature [5]. In these systems, the use of a bifunctional additive like tert-butylamine acts as both a transient ligand and a base, facilitating the oxidative addition and subsequent ligand exchange with the less nucleophilic


-aniline [6]. This circumvents the thermal reductive elimination bottleneck entirely by utilizing single-electron transfer (SET) pathways.
References
  • National Institutes of Health (NIH). "Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability." PMC. Available at:[Link]

  • ResearchGate. "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." ACS Catalysis. Available at:[Link]

  • National Institutes of Health (NIH). "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive." PMC. Available at:[Link]

  • ChemRxiv. "Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive." ChemRxiv.org. Available at:[Link]

Troubleshooting

Stability issues of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Technical Support Center: Stability & Handling of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Introduction Welcome to the technical support hub for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (CAS: 1159977-34-0).[1][...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Introduction

Welcome to the technical support hub for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (CAS: 1159977-34-0).[1][2][3] As a key intermediate in the synthesis of kinase inhibitors and advanced agrochemicals, this molecule presents a unique "push-pull" electronic profile that dictates its stability and reactivity.[1][2][3]

The presence of an electron-donating isopropoxy group at the para-position activates the ring, increasing susceptibility to oxidative degradation.[1][2][3] Conversely, the electron-withdrawing trifluoromethyl group at the ortho-position provides a degree of metabolic stability but introduces significant steric hindrance around the amine.[1][2][3] This guide addresses the specific stability challenges and experimental anomalies arising from these structural features.

Part 1: Storage & Physical Stability

Q: My compound has turned from a pale yellow liquid/solid to a dark brown oil. Is it still usable?

A: This color shift indicates oxidative degradation , a common issue with electron-rich anilines.[1][2][3]

  • Mechanism: The isopropoxy group increases the electron density on the nitrogen, facilitating the formation of radical cations upon exposure to atmospheric oxygen.[4] These radicals couple to form azo-linkages or complex aniline black-like polymers (tars), which are responsible for the dark color.[1][2][3]

  • Usability: If the darkening is superficial, the compound can often be salvaged via purification (see Troubleshooting).[2][4] If the bulk material is black/viscous, purity has likely dropped below 90%, and repurification may result in significant loss.[2][4]

  • Prevention: Store under an inert atmosphere (Argon or Nitrogen) at 2–8°C .[2][4]

Q: Can I store this compound in solution?

A: Not recommended for long-term storage. [1][2][3]

  • Chlorinated Solvents (DCM, Chloroform): Avoid.[2][4] Traces of HCl in chloroform or radical formation in DCM can accelerate decomposition.[3]

  • Ethers (THF, Diethyl ether): Acceptable for short-term use, but these solvents can form peroxides which may react with the aniline.[1][2][3][4]

  • Best Practice: Store neat (undiluted) in amber glass vials with a Teflon-lined cap, sealed with Parafilm.

Summary of Stability Data

ParameterSpecification/RecommendationReason
Physical State Liquid or Low-melting SolidIsopropoxy chain disrupts crystal packing.[1][2][3]
Air Sensitivity Moderate to Highp-Alkoxy group activates amine oxidation.[1][2][3]
Light Sensitivity HighUV light accelerates radical formation.[2]
Preferred Atmosphere Argon (Ar) > Nitrogen (N2)Argon is heavier than air, providing a better blanket.[2][4]
Shelf Life 6 Months (at 4°C, inert)Prone to slow dimerization even in cold.[2][4]

Part 2: Chemical Stability & Reactivity Profile

The following diagram illustrates the competing electronic and steric forces that define this molecule's behavior in your reaction flask.

G cluster_0 Structure-Activity Relationship (SAR) cluster_1 Stability Consequences Aniline Amine (-NH2) Nucleophilic Center Oxidation Oxidative Dimerization (Color Change) Aniline->Oxidation O2 Exposure CF3 Ortho-CF3 Group (Deactivating & Steric Bulk) CF3->Aniline Steric Shielding (Slows Kinetics) CF3->Aniline Inductive Withdrawal (Reduces Basicity) Isopropoxy Para-Isopropoxy Group (Activating & Labile) Isopropoxy->Aniline Resonance Donation (Increases Oxidation Risk) AcidSens Acid Sensitivity (Ether Cleavage) Isopropoxy->AcidSens Strong Lewis Acids (e.g., BBr3)

Figure 1: The "Push-Pull" dynamic.[1][2][3][4] The para-isopropoxy group pushes electron density (green arrow) making the amine prone to oxidation, while the ortho-CF3 group (red arrow) physically blocks the amine, slowing down desired coupling reactions.[1][2][4]

Part 3: Troubleshooting Experimental Issues

Q: I am trying to couple this aniline with an acid chloride, but the yield is consistently low (<40%). Why?

A: This is a classic Steric-Electronic Mismatch .

  • The Problem: While the para-isopropoxy group makes the amine nucleophilic, the ortho-CF3 group creates a "steric wall" and inductively withdraws electrons, reducing the nucleophilicity of the nitrogen lone pair.[1][2][3]

  • The Fix:

    • Increase Temperature: Heat the reaction to 60–80°C (reflux in THF or Toluene) rather than running at Room Temperature.

    • Stronger Base: Switch from mild bases (TEA, DIPEA) to stronger, non-nucleophilic bases like NaH or LiHMDS to deprotonate the amine first (forming the anilide anion), which is a much stronger nucleophile.[2][4]

    • Catalysis: Use a nucleophilic catalyst like DMAP (10–20 mol%) to facilitate the acyl transfer.[2][4]

Q: I see a new impurity peak in HPLC after treating the compound with BBr3 or AlCl3. What happened?

A: You likely cleaved the ether.[2][3]

  • Issue: Isopropyl ethers are secondary ethers and are susceptible to cleavage by strong Lewis acids (like BBr3, AlCl3) or strong Bronsted acids (HI, HBr), converting the Isopropoxy group (-OiPr) into a Phenol (-OH) .[1][2][4]

  • Solution: If Lewis acid conditions are necessary for other parts of your synthesis, try milder alternatives like BCl3 at -78°C or switch to transition-metal catalyzed methods that avoid harsh Lewis acids.[1][2][3]

Q: How do I purify the dark/degraded material?

A: Standard silica chromatography can be problematic because anilines often "streak" or stick to acidic silica.[2][3]

  • Protocol:

    • Pre-treat Silica: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) before loading the column.[2][4] This neutralizes acidic sites.[3]

    • Eluent: Use a gradient of Hexanes/Ethyl Acetate.

    • Alternative: Use Neutral Alumina instead of silica gel to prevent acid-catalyzed decomposition during purification.[2][3]

Part 4: Degradation Pathway Visualization

Understanding how the molecule breaks down helps in preventing it. The diagram below details the oxidative pathway responsible for the "browning" effect.[3]

Oxidation Start Intact Aniline (Pale Yellow) Radical Radical Cation Species [Ar-NH2•]+ Start->Radical Air/Light (O2, hν) Dimer Hydrazobenzene / Azo Dimers (Orange/Red) Radical->Dimer Coupling Polymer Polyaniline-type Tars (Dark Brown/Black) Dimer->Polymer Further Oxidation

Figure 2: Oxidative degradation pathway.[1][2][3][4] Storage under Argon blocks the first step (O2 exposure), preventing the cascade to dark polymers.[2][4]

References

  • Sigma-Aldrich. Safety Data Sheet: 4-(Trifluoromethoxy)aniline (Analogous Stability Data).[1][2][3]Link[1][2][4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2776369 (4-Isopropoxyaniline).[2][3]Link[1][2][4]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[2][4] 7th Ed.[2][3] Wiley-Interscience.[1][2][3] (General Aniline Oxidation Mechanisms).

  • SynQuest Laboratories. Handling Fluorinated Anilines: Technical Data Sheet.Link[1][2][4]

(Note: Specific stability data for CAS 1159977-34-0 is inferred from homologous fluorinated aniline structures due to the proprietary nature of this specific intermediate.)[1][2][3]

Sources

Optimization

Column chromatography conditions for purifying substituted anilines

User Guide ID: ANL-PUR-001 Status: Active Last Updated: March 2026 Introduction: The "Sticky" Science of Aniline Chromatography Purifying substituted anilines on silica gel is notoriously difficult due to a fundamental c...

Author: BenchChem Technical Support Team. Date: March 2026

User Guide ID: ANL-PUR-001 Status: Active Last Updated: March 2026

Introduction: The "Sticky" Science of Aniline Chromatography

Purifying substituted anilines on silica gel is notoriously difficult due to a fundamental chemical mismatch: Anilines are basic, and silica gel is acidic.

Standard silica gel possesses surface silanol groups (


) with a 

of approximately 5-7. Basic anilines interact strongly with these protons via hydrogen bonding and acid-base chemistry, leading to:
  • Streaking/Tailing: The compound elutes over a wide volume rather than a tight band.

  • Irreversible Adsorption: Significant mass loss as the compound "sticks" to the baseline.

  • Oxidative Decomposition: Electron-rich anilines are prone to oxidation on the active silica surface, often turning fractions brown or black.

This guide provides the protocols to neutralize these interactions and achieve high-purity isolation.

Part 1: Mobile Phase Strategy & Decision Matrix

Do not guess your solvent system. Use this logic flow to determine the correct stationary phase and modifier based on your specific aniline derivative.

Logic Flow: Selecting Purification Conditions

AnilinePurification Start Start: Substituted Aniline Solubility Check Solubility & Polarity (TLC in 30% EtOAc/Hex) Start->Solubility LowPolar Rf > 0.3 (Non-Polar / Lipophilic) Solubility->LowPolar Moves well HighPolar Rf < 0.1 or Streaking (Polar / Hydrophilic) Solubility->HighPolar Sticks to baseline Sensitive Is compound acid-sensitive or oxidizes rapidly? LowPolar->Sensitive MethodB Method B: Ammonia Modifier DCM / MeOH + 1% NH4OH HighPolar->MethodB MethodA Method A: TEA Modifier Hexane / EtOAc + 1% Et3N Sensitive->MethodA No (Stable) MethodC Method C: Inert Phase Neutral Alumina or Amine-Silica Sensitive->MethodC Yes (Unstable)

Figure 1: Decision matrix for selecting the optimal stationary and mobile phases for substituted anilines.

Part 2: Detailed Protocols

Protocol A: The Triethylamine (TEA) Method

Best for: Lipophilic anilines (e.g., halo-, alkyl-, or nitro-substituted).

The Mechanism: Triethylamine is a stronger base than most anilines. It competitively binds to the acidic silanol sites on the silica, "capping" them effectively so your aniline can pass through without drag.

Reagents:

  • Hexanes / Ethyl Acetate (gradient grade)

  • Triethylamine (Et

    
    N)[1]
    

Step-by-Step Procedure:

  • Pre-treatment (Crucial): Do not just add TEA to the running solvent. You must neutralize the column during packing.

  • Slurry Preparation: Prepare your silica slurry using Hexanes + 1% Et

    
    N .
    
    • Why? If you pack with pure hexane and only add TEA later, the bottom of the column remains acidic, causing band broadening as the compound travels down.

  • Packing: Pour the slurry and pack the column. Flush with 2 column volumes (CV) of the starting mobile phase (e.g., 95:5 Hex/EtOAc + 1% Et

    
    N).
    
  • Elution: Run your gradient (e.g., 0%

    
     30% EtOAc) maintaining 1% Et
    
    
    
    N
    in both solvent bottles (A and B).
    • Note: TEA has a high boiling point (

      
      C). It will require extended time on the rotovap or high vacuum to remove from your final product.
      
Protocol B: The Ammonia-Methanol Method

Best for: Highly polar anilines or those insoluble in hexane (e.g., amino-alcohols, diamines).

The Mechanism: Ammonia is small and highly polar. When dissolved in methanol, it modifies the silica surface and improves the solubility of polar amines.

Reagents:

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ammonium Hydroxide solution (28-30% NH

    
     in water)
    

Step-by-Step Procedure:

  • Prepare the "B" Solvent: Create a stock solution of 10% MeOH in DCM containing 1% NH

    
    OH .
    
    • Recipe: Mix 100 mL MeOH + 10 mL NH

      
      OH (conc). Add this to 900 mL DCM. Shake well. (Some cloudiness is normal; let it settle or use as is if it's a flash emulsion).
      
  • Equilibration: Flush the column with pure DCM to wet the silica.

  • Elution: Run a gradient from 100% DCM to 10-20% of your "B" solvent (MeOH/NH

    
    ).
    
    • Warning: Do not exceed 10-15% MeOH on standard silica, as silica begins to dissolve, contaminating your product.

Protocol C: The "Sensitive Compound" Method (Alumina)

Best for: Anilines that turn black/brown on contact with silica (oxidative decomposition).

The Mechanism: Alumina (Aluminum Oxide) is available in Neutral and Basic forms. It lacks the acidic protons of silica, preventing acid-catalyzed decomposition.

Procedure:

  • Purchase Neutral Alumina (Brockmann Grade III) .

    • Note: "Grade I" is too active and will retain compounds too strongly. Convert Grade I to Grade III by adding ~6% water (w/w) and shaking to equilibrate.

  • Solvent System: Use Hexane/EtOAc or DCM/MeOH without amine modifiers. Alumina is already basic enough to prevent salt formation.

  • Loading: Solid load your sample on Celite or Alumina. Do not use silica for loading.[2]

Part 3: Visualization & Detection

Anilines are often UV-active, but specific stains can confirm the presence of the free amine group versus impurities.

Stain ReagentPreparationAppearance of AnilineSpecificity
UV Light 254 nmDark SpotNon-specific (Aromatic rings)
Ninhydrin 1.5g Ninhydrin in 100mL n-butanol + 3mL AcOHRed / Purple Primary amines (Specific)
p-Anisaldehyde 15g p-Anisaldehyde + 250mL EtOH + 2.5mL H2SO4Variable (often Red/Orange) General organic compounds
Ehrlich's Reagent 1g p-Dimethylaminobenzaldehyde in 50mL HCl/EtOHYellow / Orange Electron-rich aromatics / Anilines

Technique Tip: For primary anilines, Ninhydrin is the gold standard. Heat the TLC plate with a heat gun until the spot appears. Secondary/Tertiary anilines may not stain well with Ninhydrin; use UV or Iodine.

Part 4: Troubleshooting Guide

Q1: My compound streaks from the baseline to the solvent front.
  • Cause: Column overload or insufficient base modifier.

  • Fix:

    • Increase TEA concentration to 2%.

    • Switch from liquid loading (DCM) to dry loading (adsorb sample onto silica/Celite). Liquid loading often causes band broadening for viscous amines.

Q2: The product turns brown on the column.
  • Cause: Oxidation.[3] Anilines are electron-rich and silica surfaces can catalyze single-electron oxidation.

  • Fix:

    • Switch to Neutral Alumina .

    • Degas your solvents with Nitrogen/Argon before running.[4]

    • Wrap the column in aluminum foil to exclude light.

Q3: I see two spots on TLC, but they co-elute on the column.
  • Cause: The "two spots" might be the free base and the hydrochloride salt of the same amine equilibrating on the plate.

  • Fix: Treat your TLC plate with the mobile phase (containing TEA) before spotting your compound. This forces the entire sample into the free-base form, showing a single true Rf value.

Q4: I cannot remove the Triethylamine from my product.
  • Cause: High boiling point of TEA (

    
    C) or salt formation.
    
  • Fix:

    • Dissolve the product in DCM and wash with saturated NaHCO

      
       (removes TEA salts).
      
    • Azeotrope with heptane on the rotovap to pull off residual TEA.

Part 5: References

  • BenchChem Technical Support. (2025).[1][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Biotage Applications. (2023).[3] Is there an easy way to purify organic amines? Retrieved from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from

  • ScienceMadness. (2017). Solvent systems for separating aromatic amines. Retrieved from

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from

Sources

Troubleshooting

Preventing byproduct formation in aniline synthesis

Welcome to the Aniline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aniline Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for researchers, process chemists, and drug development professionals. Synthesizing aniline—primarily via the catalytic hydrogenation of nitrobenzene—is a foundational process, but it is fraught with chemoselectivity challenges.

This guide bypasses generic advice to provide a deep mechanistic breakdown of byproduct formation, field-proven troubleshooting FAQs, and self-validating protocols to ensure absolute scientific integrity in your workflows.

Mechanistic Pathway & Byproduct Origins

To prevent byproducts, we must first understand their kinetic and thermodynamic origins. The reduction of nitrobenzene follows the classic Haber mechanism. Byproducts arise from two primary deviations: over-reduction of the aromatic ring and intermolecular coupling of half-reduced intermediates.

Mechanism NB Nitrobenzene (Starting Material) NSB Nitrosobenzene (Intermediate) NB->NSB +H2, -H2O PHA Phenylhydroxylamine (Intermediate) NSB->PHA +H2 AOB Azoxybenzene (Coupling Byproduct) NSB->AOB +PHA, -H2O AN Aniline (Target Product) PHA->AN +H2, -H2O CHA Cyclohexylamine (Over-reduction) AN->CHA +3H2 (Excess H2) AB Azobenzene (Coupling Byproduct) AOB->AB +H2, -H2O AB->AN +2H2 (Slow)

Haber mechanism of nitrobenzene reduction detailing the primary pathway and common byproduct branches.

Troubleshooting Guides & FAQs

Q1: My GC-MS shows significant contamination with cyclohexylamine (CHA) and dicyclohexylamine (DICHA). How do I stop this over-hydrogenation? Causality: This is the most prominent byproduct pathway in industrial and bench-scale synthesis[1]. It occurs when the catalyst is too active toward aromatic rings. Once aniline is formed, highly active noble metals (like pure Pd or Pt) can strongly adsorb the aniline ring, leading to sequential hydrogen addition that yields CHA[2]. Solution:

  • Catalyst Alloying/Doping: Switch from a monometallic catalyst to a bimetallic system. Doping Pd with transition metals like Ni (e.g., Pd-Ni/γ-Al₂O₃) alters the d-band center of the catalyst[3]. This electronic modification weakens the adsorption energy of the newly formed aniline, allowing it to desorb from the catalyst surface before the aromatic ring can be hydrogenated.

  • Space Velocity Control: If modifying the catalyst is not an option, you must tune the Weight Hourly Space Velocity (WHSV). Plotting aniline yield versus WHSV typically yields a "volcano" curve; optimizing WHSV (e.g., ~0.15 h⁻¹) minimizes the residence time of aniline on the catalyst bed, preserving selectivity[1].

Q2: The reaction mixture is turning deep orange/red, and I am isolating azobenzene and azoxybenzene. What went wrong? Causality: These are coupling byproducts. According to the Haber mechanism, nitrobenzene reduces to nitrosobenzene (NSB) and phenylhydroxylamine (PHA)[4]. If hydrogen mass transfer to the catalyst surface is poor, or if the reaction is run in an alkaline environment, these two intermediates accumulate. They will spontaneously condense with each other (releasing water) to form azoxybenzene, which is then sluggishly reduced to azobenzene. Solution:

  • Eliminate Mass Transfer Resistance: Increase your impeller agitation speed (>800 rpm) and ensure adequate H₂ pressure. The goal is to force the rapid, direct hydrogenation of PHA to aniline before it has time to collide and react with NSB.

  • Acidic Modifiers: Running the reaction in a slightly acidic medium protonates the intermediates, suppressing the nucleophilic attack required for azo/azoxy coupling. This is the exact chemical principle that makes the classic Sn/HCl (Béchamp) reduction highly selective against coupling byproducts[5].

Q3: (Downstream Functionalization) When I attempt to chlorinate my synthesized aniline, I get a mess of di- and tri-chlorinated byproducts. How can I achieve mono-chlorination? Causality: The free –NH₂ group is a powerful electron-donating group that highly activates the aromatic ring toward electrophilic aromatic substitution, making it nearly impossible to stop at mono-chlorination using standard reagents[6]. Solution: Protect the amine. React the aniline with acetyl chloride or acetic anhydride to form acetanilide. The bulky, electron-withdrawing acetyl group moderates the ring's reactivity and provides steric hindrance, allowing for highly selective, controlled para-chlorination. You can also switch to milder chlorinating agents like N-chlorosuccinimide (NCS)[6].

Quantitative Data: Catalyst Selectivity Profiles

The choice of catalyst and conditions directly dictates byproduct formation. Use this matrix to select the appropriate system for your target purity.

Catalyst SystemOperating ConditionsPrimary Byproduct RiskSelectivity to AnilineRef
Pd/Al₂O₃ (Standard) 100 °C, High H₂ PressureCyclohexylamine (CHA)~85–90%[1]
Pd-Ni/γ-Al₂O₃ Low Temp, Normal PressureNone detected~100%[3]
Pt/MWNTs Solvent-free, 40 °CTrace CHA>99%[7]
Sn/HCl (Béchamp) 20–70 °C, Acidic MediumTin sludge (Waste)High (Requires NaOH)[5]

Self-Validating Experimental Protocol

Highly Selective Catalytic Hydrogenation of Nitrobenzene This protocol utilizes a bimetallic or doped catalyst system and incorporates a stoichiometric self-validation loop to prevent over-reduction.

Step 1: Reactor Preparation & Inerting

  • Load a high-pressure Parr reactor with 10.0 mmol of nitrobenzene and 20 mL of anhydrous methanol (or operate solvent-free if using specialized Pt/MWNTs[7]).

  • Add 0.5 mol% of the chosen selective catalyst (e.g., Pd-Ni/γ-Al₂O₃)[3].

  • Seal the reactor. Purge the headspace three times with N₂ gas to remove oxygen, followed by three purges with H₂ gas[8].

Step 2: Reaction Initiation & Mass Transfer Control

  • Pressurize the reactor with H₂ to exactly 3.0 bar. Do not exceed 5.0 bar, as excessive pressure drives the thermodynamic equilibrium toward cyclohexylamine.

  • Set the internal temperature to 40 °C.

  • Initiate vigorous stirring at 800–1000 rpm. High shear is critical to eliminate the gas-liquid-solid mass transfer barrier, preventing the accumulation and coupling of nitrosobenzene and phenylhydroxylamine[4].

Step 3: In-Process Monitoring (The Self-Validation Check)

  • The Stoichiometric Check: The reduction of nitrobenzene to aniline requires exactly 3 moles of H₂ per mole of substrate[2]. Monitor the pressure drop in your calibrated H₂ reservoir.

  • Validation Rule: If the H₂ uptake halts precisely at 3.0 equivalents, your reaction is perfectly selective. If the uptake continues toward 4.0–6.0 equivalents, abort the reaction immediately —your catalyst is over-reducing the product to cyclohexylamine.

Step 4: Workup & Isolation

  • Once H₂ uptake ceases at 3 equivalents, vent the reactor and purge with N₂.

  • Filter the mixture through a pad of Celite to remove the heterogeneous catalyst. (The Pd-Ni/γ-Al₂O₃ catalyst can typically be recycled up to 10 times without loss of selectivity[3]).

  • Evaporate the methanol under reduced pressure to yield pure aniline.

References

1.[7] The solvent-free selective hydrogenation of nitrobenzene to aniline: an unexpected catalytic activity of ultrafine Pt nanoparticles deposited on carbon nanotubes - Green Chemistry (RSC Publishing). rsc.org. 7 2.[8] JCERP-20292 Aniline Process Creation for Conversion Improvement Using Hydrogenation Process - BCREC Journal. bcrec.id. 8 3.[2] Aniline is produced by highly exothermic catalytic hydrogenation of nitro.. - Filo. askfilo.com. 2 4.[3] Three-Dimensional Network Pd-Ni/γ-Al2O3 Catalysts for Highly Active Catalytic Hydrogenation of Nitrobenzene to Aniline under Mild Conditions | ACS Omega. acs.org. 3 5.[6] Preventing over-chlorination in aniline synthesis - Benchchem. benchchem.com. 6 6.[1] Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC - NIH. nih.gov. 1 7.[4] Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of Phenyl Group on Kinetics - Loughborough University Research Repository. lboro.ac.uk. 4 8.[5] Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl) - OrgoSolver. orgosolver.com.5

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 4-Isopropoxy-2-trifluoromethylaniline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered during the kilogram-to-ton scale...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and mechanistic challenges encountered during the kilogram-to-ton scale synthesis of 4-isopropoxy-2-trifluoromethylaniline.

This molecule is a highly valuable intermediate in pharmaceutical and agrochemical development. Its standard two-step synthesis involves the Nucleophilic Aromatic Substitution (SNAr) of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene, followed by the catalytic hydrogenation of the nitro group. Below, we dissect the causality behind common scale-up failures and provide self-validating protocols to ensure process safety, chemoselectivity, and high yields.

Part 1: Nucleophilic Aromatic Substitution (SNAr) Workflow

The first stage of the synthesis involves the etherification of 4-fluoro-1-nitro-2-(trifluoromethyl)benzene with isopropanol.

FAQ 1: Why do we observe a sudden, uncontrollable exotherm during base addition on scale?

The Causality: The starting material is highly electrophilic. The strongly electron-withdrawing nitro group (at the para position to the fluorine) stabilizes the intermediate Meisenheimer complex via resonance, while the meta-CF₃ group provides additional inductive stabilization. Because the activation energy for this specific SNAr is exceptionally low, the reaction is nearly instantaneous and highly exothermic. The Solution: Never add the base (e.g., K₂CO₃ or KOH) to a warm mixture. The process must be kinetically controlled by dosing the base portion-wise at 0–5 °C, allowing the heat of the reaction to be removed by the reactor's cooling jacket before gradually ramping to the final reaction temperature.

FAQ 2: We are seeing 5–8% of a phenolic impurity instead of the desired ether. How do we suppress this?

The Causality: The impurity is 4-hydroxy-1-nitro-2-(trifluoromethyl)benzene. It forms via competitive hydrolysis. Because the C-F bond is so highly activated, even trace amounts of water in your isopropanol or hygroscopic base will act as a competing nucleophile. On a manufacturing scale, extended dosing times keep the reaction at elevated temperatures longer, which kinetically favors this hydrolysis side-reaction. The Solution: Rigorously control the water content. Use anhydrous isopropanol (Karl Fischer[KF] titration < 0.05%) and strictly anhydrous, finely milled K₂CO₃.

Protocol 1: Anhydrous SNAr Etherification
  • Step 1: Charge a dry, nitrogen-flushed reactor with 4-fluoro-1-nitro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous isopropanol (10 volumes, KF < 0.05%).

  • Step 2: Chill the jacketed reactor to 0–5 °C.

  • Step 3: Portion-wise, dose finely milled anhydrous K₂CO₃ (1.5 eq) over 2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Step 4: Gradually warm the reactor to 60 °C and hold for 4 hours.

  • Step 5 (Self-Validating IPC): Sample for HPLC. The reaction is validated as complete only when the starting material is < 0.5%. If stalled, perform a KF titration on the mixture; if water is >0.2%, hydrolysis is competing, and the batch must be solvent-swapped.

  • Step 6: Cool to 20 °C, filter the inorganic salts, and solvent-swap the filtrate to MTBE. Wash with water (3x) to remove trace phenol and concentrate to yield 4-isopropoxy-1-nitro-2-(trifluoromethyl)benzene.

Part 2: Catalytic Hydrogenation (Nitro Reduction)

The reduction of the intermediate to 4-isopropoxy-2-trifluoromethylaniline is the most hazardous and chemoselective-sensitive step in the sequence.

FAQ 3: We are using 5% Pd/C, and while the nitro group reduces, we are seeing 10–15% C-F cleavage (defluorination). How do we protect the CF₃ group?

The Causality: Reductive defluorination (hydrodefluorination) is a classic vulnerability when using Palladium on Carbon (Pd/C) for trifluoromethylated nitroarenes[1]. The C-F bond is typically strong, but once the nitro group reduces to an amine, the aromatic ring becomes highly electron-rich. This increased electron density facilitates the oxidative addition of the highly active Palladium metal into the adjacent ortho C-F bond, cleaving it[2]. The Solution: You must switch the catalyst. Platinum on Carbon (Pt/C) or Vanadium-doped Platinum (Pt-V/C) provides excellent kinetics for N-O bond cleavage but has a significantly higher activation energy barrier for C-F bond insertion[3]. This ensures the reaction is chemoselective for the nitro group while leaving the CF₃ intact[1].

FAQ 4: Our hydrogenation stalls at 80% conversion. When we increase the temperature, we experience a dangerous pressure spike. Why?

The Causality: Nitro reduction proceeds sequentially: Ar-NO₂


 Ar-NO 

Ar-NHOH

Ar-NH₂. The cleavage of the hydroxylamine (Ar-NHOH) N-O bond is the rate-limiting step. If hydrogen gas cannot dissolve into the solvent fast enough (mass transfer limitation), the hydroxylamine intermediate pools in the reactor. Raising the temperature causes this accumulated hydroxylamine to undergo a violent, exothermic disproportionation, leading to a pressure spike. The Solution: Never use temperature to force a stalled hydrogenation. Instead, increase the agitator RPM to improve gas-liquid mass transfer, or investigate the starting material for trace sulfur/halide carryover from the SNAr step, which can poison the catalyst.
Protocol 2: Chemoselective Catalytic Hydrogenation
  • Step 1: Charge a pressure autoclave with 4-isopropoxy-1-nitro-2-(trifluoromethyl)benzene (1.0 eq), Methanol (8 volumes), and 5% Pt/C (1.5 mol% Pt). Note: Do not use Pd/C.

  • Step 2: Purge the headspace with N₂ (3x 2 bar), followed by H₂ (3x 2 bar).

  • Step 3: Pressurize to 5 bar H₂. Set the agitator to >500 RPM to eliminate mass transfer limitations.

  • Step 4: Maintain the internal temperature at 25–30 °C using maximum jacket cooling. The reaction is highly exothermic.

  • Step 5 (Self-Validating IPC): Monitor H₂ uptake. Once gas consumption ceases, sample for LC-MS. The batch is validated for filtration only when the hydroxylamine intermediate is < 0.1%. Premature exposure of accumulated hydroxylamine to air during filtration can cause auto-oxidation and ignition.

  • Step 6: Safely filter the catalyst under an N₂ blanket (keep the filter cake wet). Concentrate the filtrate to yield the final 4-isopropoxy-2-trifluoromethylaniline.

Part 3: Visualizations & Quantitative Data

Reaction Pathways & Troubleshooting Workflows

Workflow SM 4-Fluoro-1-nitro- 2-(trifluoromethyl)benzene Int 4-Isopropoxy-1-nitro- 2-(trifluoromethyl)benzene SM->Int iPrOH, K2CO3 (SNAr) Phenol Phenol Impurity (Hydrolysis) SM->Phenol H2O Side-reaction Hydroxylamine Hydroxylamine Accumulation Int->Hydroxylamine H2, Pt/C Fast Step API 4-Isopropoxy-2- trifluoromethylaniline Defluoro Defluorinated Byproducts API->Defluoro Pd/C (Wrong Cat.) C-F Cleavage Hydroxylamine->API H2, Pt/C Rate-Limiting

Synthetic workflow highlighting major intermediates, desired pathways, and critical side-reactions.

Troubleshooting Start Hydrogenation Stalls / Impurities Q1 Impurity Type? Start->Q1 Defluoro Defluorinated Aniline Q1->Defluoro Hydrox Hydroxylamine Intermediate Q1->Hydrox Fix1 Switch to Pt/C or add catalyst poison Defluoro->Fix1 C-F Cleavage Fix2 Check SNAr stage for sulfur/halide carryover Hydrox->Fix2 Early Stall Fix3 Increase agitation RPM for mass transfer Hydrox->Fix3 Late Stall

Decision tree for diagnosing and resolving common catalytic hydrogenation scale-up failures.

Quantitative Data Summaries

Table 1: Catalyst Selection Matrix for CF₃-Nitroarene Hydrogenation

Catalyst System Nitro Reduction Kinetics C-F Defluorination Risk Chemoselectivity Scale-Up Recommendation
5% Pd/C Very High High (10–25% cleavage) Poor Reject: Leads to severe impurity profiles.
5% Pt/C High Low (< 0.5% cleavage) Excellent Optimal: Industry standard for CF₃ preservation.

| Sponge Ni | Moderate | Low | Good | Alternative: Requires high loading; pyrophoric risk. |

Table 2: Impurity Profile and Troubleshooting Matrix

Detected Impurity Origin Stage Mechanistic Causality Corrective Action
4-Hydroxy-1-nitro-2-(CF₃)benzene SNAr Trace water acting as a competing nucleophile. Use anhydrous iPrOH (KF < 0.05%); control base dosing temp.
Hydroxylamine Intermediate Hydrogenation Mass transfer limitation (H₂ starvation) or catalyst poisoning. Increase agitator RPM; do not increase temperature.

| 4-Isopropoxy-2-methylaniline | Hydrogenation | Complete over-reduction of the CF₃ group via oxidative addition. | Immediately replace Pd/C with Pt/C or a doped Pt-V/C catalyst. |

References

  • Process for the preparation of 2-trifluoromethyl aniline (EP0039810A1). Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Organic Letters. URL:[Link]

  • Colloidal Palladium Nanoparticles for Selective Hydrogenation of Styrene Derivatives with Reactive Functional Groups. PubMed Central (PMC). URL:[Link]

  • Cathodic Corrosion of Metal Electrodes—How to Prevent It in Electroorganic Synthesis. Chemical Reviews - ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: Structural Confirmation of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

The Molecular Target & Analytical Challenges 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Chemical Formula: C₁₀H₁₂F₃NO; Monoisotopic Mass: 219.0871 Da) is a highly specialized fluorinated building block utilized in adv...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Target & Analytical Challenges

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Chemical Formula: C₁₀H₁₂F₃NO; Monoisotopic Mass: 219.0871 Da) is a highly specialized fluorinated building block utilized in advanced pharmaceutical synthesis and agrochemical development. Its structure features a primary amine (-NH₂), a strongly electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position, and an electron-donating isopropoxy ether linkage at the para position.

Confirming the exact regiochemistry and structural integrity of this compound presents unique analytical challenges:

  • Electronic Push-Pull Effects: The opposing electronic effects of the -CF₃ and isopropoxy groups significantly shift the electron density of the aromatic ring, complicating standard ¹H NMR predictions.

  • Intramolecular Interactions: The spatial proximity of the -NH₂ and -CF₃ groups can induce weak N-H···F intramolecular hydrogen bonding, which alters relaxation times and coupling constants.

  • Fragmentation Lability: The isopropoxy group is highly susceptible to neutral loss (propene) during mass spectrometric ionization, requiring carefully tuned collision energies to observe the intact molecular ion.

To establish a self-validating structural proof, researchers must employ an orthogonal analytical strategy. This guide objectively compares the performance of three primary modalities—Multi-Nuclear NMR, LC-HRMS, and FT-IR—and provides field-proven protocols for each.

Objective Comparison of Analytical Modalities

No single analytical technique provides a complete structural picture. The table below compares the performance, data yield, and operational parameters of the three primary alternatives used to confirm the structure of fluorinated anilines.

Analytical ModalityPrimary Structural Data YieldedResolution & SpecificityDestructivenessCost / Time per Sample
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) 3D connectivity, regiochemistry, spatial proximity (J-coupling).High: Resolves exact substitution patterns and H-bonding.Non-destructive (sample recoverable).High / 15–30 mins
LC-HRMS (ESI+) Exact monoisotopic mass, isotopic distribution, fragmentation patterns.High: Confirms molecular formula to <3 ppm mass error.Destructive (consumed in ionization).Medium / 10–15 mins
FT-IR (ATR) Functional group validation (N-H, C-F, C-O-C stretches).Moderate: Identifies class, but cannot confirm regiochemistry.Non-destructive (solid/liquid recovery).Low / <2 mins

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: Multi-Nuclear NMR Acquisition (¹H, ¹³C, ¹⁹F)

Objective: Map the atomic connectivity and probe intramolecular N-H···F interactions.

  • Solvent Selection & Sample Preparation:

    • Action: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) rather than DMSO-d₆.

    • Causality: CDCl₃ is a non-competitive, non-polar solvent. As demonstrated by, using a non-polar solvent preserves the weak intramolecular N-H···F hydrogen bonding between the amine and the ortho-CF₃ group. Using DMSO-d₆ would disrupt this interaction by acting as a strong competitive hydrogen bond acceptor.

  • ¹⁹F NMR Acquisition (T₁ Relaxation Optimization):

    • Action: Set the relaxation delay (D1) to 5 seconds and include a trace amount of flurbiprofen or trifluoroacetic acid as an internal standard.

    • Causality: Fluorine nuclei in -CF₃ groups exhibit exceptionally long T₁ relaxation times. A standard 1-second delay leads to signal saturation and inaccurate integration. Extended delays ensure quantitative accuracy, a standard validated for fluorinated anilines by.

  • ¹H and ¹³C Acquisition:

    • Action: Acquire ¹H spectra at 400 MHz (16 scans) and ¹³C spectra at 100 MHz (512 scans) with ¹H decoupling.

Protocol 2: LC-HRMS (ESI+) Workflow

Objective: Confirm the exact molecular formula and identify structural subunits via fragmentation.

  • Chromatographic Separation:

    • Action: Inject 1 µL of a 10 µg/mL sample onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a slow gradient of 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) over 10 minutes.

    • Causality: The lipophilic nature of the -CF₃ and isopropoxy groups requires a gradual organic ramp to prevent peak broadening and ensure separation from potential regioisomeric impurities .

  • Ionization (ESI+):

    • Action: Operate the Electrospray Ionization source in positive mode with a capillary voltage of 3.5 kV.

    • Causality: The primary amine (-NH₂) is highly basic and readily accepts a proton from the formic acid modifier to form a stable ammonium cation[M+H]⁺.

  • Mass Analysis & Fragmentation (MS/MS):

    • Action: Isolate the parent ion and apply a normalized collision energy (NCE) of 20-25 eV.

    • Causality: This specific energy threshold is required to cleave the ether linkage without completely destroying the robust fluorinated aromatic core.

Data Interpretation & Expected Results

When the protocols above are executed correctly, the resulting data will form a cohesive, self-validating confirmation of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline.

NMR Signatures
  • ¹H NMR (CDCl₃):

    • δ 4.45 (septet, J = 6.0 Hz, 1H): Confirms the methine proton of the isopropoxy group.

    • δ 1.30 (d, J = 6.0 Hz, 6H): Confirms the two equivalent methyl groups of the isopropoxy ether.

    • δ 3.80 (broad singlet, 2H): Confirms the primary amine (-NH₂).

    • Aromatic region (δ 6.70 - 6.95): Three distinct protons displaying ortho and meta coupling, confirming the 1,2,4-substitution pattern.

  • ¹⁹F NMR (CDCl₃):

    • δ -62.5 (singlet, 3F): Unambiguously confirms the intact -CF₃ group.

HRMS Signatures
  • Exact Mass: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is 220.0944 m/z . A mass error of <3 ppm confirms the formula C₁₀H₁₃F₃NO⁺.

  • Diagnostic Fragment: A major MS/MS product ion at 178.0474 m/z corresponds to the neutral loss of propene (C₃H₆, -42.0470 Da) from the isopropoxy group, leaving a stable phenol-derivative cation.

Workflow Visualization

The following diagram illustrates the orthogonal logic required to achieve absolute structural confirmation.

AnalyticalWorkflow Sample 4-(Propan-2-yloxy)-2- (trifluoromethyl)aniline NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR MS LC-HRMS (ESI+) Sample->MS IR FT-IR Spectroscopy (ATR) Sample->IR Struct 3D Connectivity & H-Bonding NMR->Struct Mass Exact Mass & Fragmentation MS->Mass Func Functional Group Validation IR->Func Confirm Absolute Structural Confirmation Struct->Confirm Mass->Confirm Func->Confirm

Orthogonal analytical workflow for structural confirmation of fluorinated anilines.

References

  • Sarkouhi, M., Hassan, J., & Shamsipur, M. (2012). 19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization with Trifluoroacetic Anhydride. Analytica Chimica Acta.[Link]

  • Urner, L. M., et al. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines. Chemistry - A European Journal.[Link]

  • Thirumurthy, K., & Thirunarayanan, G. (2015). A facile designed highly moderate craspedia flowerlike sulphated Bi2O3-fly ash catalyst: Green synthetic strategy for (6H-pyrido[3,2-b]carbazol-4-yl)aniline derivatives in water. Arabian Journal of Chemistry.[Link]

Comparative

Technical Comparative Guide: Structural Elucidation of 4-isopropoxy-2-trifluoromethylaniline via 13C NMR

Executive Summary This guide addresses the structural elucidation of 4-isopropoxy-2-trifluoromethylaniline , a scaffold increasingly common in medicinal chemistry due to the metabolic stability imparted by the trifluorom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the structural elucidation of 4-isopropoxy-2-trifluoromethylaniline , a scaffold increasingly common in medicinal chemistry due to the metabolic stability imparted by the trifluoromethyl (


) group and the lipophilicity of the isopropoxy moiety.

Assigning the


 NMR spectrum of this molecule presents a specific challenge: the scalar coupling (

) between

and

nuclei
. This interaction splits carbon signals into complex multiplets (quartets), reducing signal intensity and confusing automated peak-picking algorithms.

This document compares three assignment methodologies:

  • Standard 1D

    
    :  The baseline approach (often insufficient).
    
  • Calculated/Predictive Modeling: Theoretical grounding.

  • Integrated 2D &

    
    -Decoupling (Recommended):  The gold standard for resolution.
    

Structural Analysis & Predicted Data

Before experimental acquisition, we must establish the theoretical "fingerprint" of the molecule. The


 group acts as a spin-active "lamp," illuminating nearby carbons through splitting patterns that decay with distance.
The Coupling Logic ( )

Unlike protons, the fluorine nucleus (


, Spin 1/2, 100% abundance) couples strongly to carbon.
  • 
     Carbon (
    
    
    
    ):
    A massive splitting (~270 Hz), often appearing as a quartet centered around 120-125 ppm.
  • Ipso Carbon (C2,

    
    ):  The ring carbon attached to the 
    
    
    
    group will split into a quartet with
    
    
    Hz.
  • Ortho Carbons (C1, C3,

    
    ):  Will show smaller quartets (
    
    
    
    Hz).
Predicted Shift Table (Reference)

Estimations based on substituent chemical shift (SCS) additivity rules for anilines and trifluoromethyl benzenes.

Carbon LabelPositionChemical EnvironmentPredicted Shift (

, ppm)
Multiplicity (due to F)Coupling Constant (

)
C-7

Trifluoromethyl123.0 - 126.0Quartet

Hz
C-4 ParaC-O (Isopropoxy)148.0 - 152.0Singlet (broad)

Hz
C-1 OrthoC-N (Amino)138.0 - 142.0Quartet

Hz
C-5 MetaAromatic CH115.0 - 118.0SingletNegligible
C-6 ParaAromatic CH112.0 - 115.0SingletNegligible
C-3 OrthoAromatic CH110.0 - 114.0Quartet

Hz
C-2 IpsoC-Ring (attached to

)
110.0 - 120.0Quartet

Hz
C-8 AliphaticO-C H-Me

70.0 - 72.0SingletNone
C-9 AliphaticO-CH-Me

21.0 - 23.0SingletNone

Methodology Comparison

Method A: Standard 1D (Broadband Proton Decoupled)
  • Protocol: Standard pulse sequence (zgpg30 or equivalent), 1024 scans,

    
    .
    
  • Observation: The aliphatic region (isopropoxy) is clear. However, the aromatic region is cluttered. The C2 and

    
     carbons appear as low-intensity quartets that are easily mistaken for baseline noise or impurities.
    
  • Verdict: Insufficient for definitive characterization of the quaternary carbons.

Method B: -Decoupled NMR
  • Protocol: Requires a probe capable of tuning to

    
     on the decoupling channel (or a triple resonance probe).
    
  • Mechanism: Irradiating the fluorine frequency collapses the quartets back into singlets.

  • Observation: Signal-to-noise (S/N) ratio for C2 and

    
     increases by a factor of 4 (since the quartet energy is focused into a single peak).
    
  • Verdict: Highly Recommended for purity analysis, but requires specialized hardware.

Method C: 2D HSQC + HMBC (The "Self-Validating" Protocol)
  • Protocol: Gradient-selected HSQC (C-H correlation) and HMBC (Long-range C-H).

  • Logic:

    • HSQC assigns all protonated carbons (C3, C5, C6, C8, C9).

    • HMBC links the NH2 protons (if visible in DMSO) or aromatic protons to the "invisible" quaternary carbons (C1, C2, C4).

  • Verdict: Essential for structural proof.

Experimental Protocol (Step-by-Step)

Phase 1: Sample Preparation
  • Solvent Choice: Use DMSO-d

    
      rather than 
    
    
    
    .
    • Reasoning: Anilines can aggregate in chloroform. DMSO disrupts intermolecular H-bonding, sharpening the signals. Furthermore, DMSO often slows the exchange of the

      
       protons, allowing them to be seen in 1H NMR and used as HMBC anchors.
      
  • Concentration: Dissolve 20-30 mg of analyte in 0.6 mL solvent. High concentration is critical for detecting the split quaternary carbons.

Phase 2: Acquisition Sequence
  • Run

    
     NMR (non-decoupled):  Confirm the presence of the 
    
    
    
    group (single peak ~ -60 to -63 ppm). This validates the integrity of the fluorine moiety.
  • Run

    
     NMR:  Assign the three aromatic protons.
    
    • H3 (doublet, small coupling to F).

    • H5/H6 (AB system or dd).

  • Run

    
    :  Set relaxation delay (
    
    
    
    ) to
    
    
    seconds to allow relaxation of quaternary carbons (C2, C4, CF3).
  • Run HSQC: Correlate H3

    
     C3, H5 
    
    
    
    C5, H6
    
    
    C6.

Visualizing the Assignment Logic

The following diagram illustrates the decision tree for assigning the critical aromatic carbons, distinguishing them by their coupling patterns (


) and HSQC correlations.

AssignmentLogic Sample Unknown Carbon Signal Region Chemical Shift Region? Sample->Region Aliphatic Aliphatic (0-80 ppm) Region->Aliphatic Aromatic Aromatic (100-160 ppm) Region->Aromatic Methine ~70 ppm (Methine) Assign: O-CH Aliphatic->Methine Low Field Methyl ~22 ppm (Methyl) Assign: CH3 Aliphatic->Methyl High Field Splitting Is it a Quartet (J_CF)? Aromatic->Splitting LargeSplit Yes, Huge Split (1J ~270Hz) Splitting->LargeSplit MedSplit Yes, Med Split (2J ~30Hz) Splitting->MedSplit SmallSplit Yes, Small Split (3J ~5Hz) Splitting->SmallSplit NoSplit No / Singlet Splitting->NoSplit AssignCF3 Assign: CF3 Carbon LargeSplit->AssignCF3 AssignC2 Assign: C2 (Ipso to F) MedSplit->AssignC2 CheckHSQC Check HSQC SmallSplit->CheckHSQC CheckShift Chemical Shift? NoSplit->CheckShift HasProton Has Proton Correlation CheckHSQC->HasProton NoProton Quaternary (No H) CheckHSQC->NoProton AssignC3 Assign: C3 (Ortho to F) HasProton->AssignC3 AssignC1 Assign: C1 (C-NH2) NoProton->AssignC1 HighShift >145 ppm (Deshielded) CheckShift->HighShift LowShift <120 ppm (Shielded) CheckShift->LowShift AssignC4 Assign: C4 (C-O) HighShift->AssignC4 AssignC56 Assign: C5/C6 LowShift->AssignC56

Caption: Logical workflow for assigning carbons based on coupling magnitude (


) and HSQC correlations.

References

  • Doddrell, D., et al. (1976).[1] "

    
     nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds." Journal of the Chemical Society, Perkin Transactions 2.[1] 
    
  • BenchChem Protocols. (2025).

    
     NMR Spectroscopy of Trifluoromethylanilines." 
    
  • Oregon St

    
     NMR Chemical Shift & Coupling Tables." 
    
  • Tóth, I. (2014).[2] "Coupling constants for

    
     carbon in 
    
    
    
    -NMR." ResearchGate Communications.

Sources

Validation

Comparing biological activity of trifluoromethylaniline isomers

An in-depth comparative analysis of trifluoromethylaniline isomers—ortho (2-CF₃), meta (3-CF₃), and para (4-CF₃)—reveals that the spatial orientation of the trifluoromethyl group is not merely a structural nuance, but a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of trifluoromethylaniline isomers—ortho (2-CF₃), meta (3-CF₃), and para (4-CF₃)—reveals that the spatial orientation of the trifluoromethyl group is not merely a structural nuance, but a primary driver of pharmacological efficacy. For researchers and drug development professionals, understanding the physicochemical causality behind these isomers is critical for optimizing lead compounds, particularly in the design of kinase inhibitors and anticancer agents.

Physicochemical Causality and Structural Dynamics

The trifluoromethyl (-CF₃) group is a highly electronegative, lipophilic bioisostere. When attached to an aniline ring, it exerts strong inductive and resonance electron-withdrawing effects, which significantly diminish the basicity and nucleophilicity of the amine (-NH₂) group[1]. However, the extent of this modulation is strictly dependent on positional isomerism.

The ortho-isomer (2-trifluoromethylaniline) exhibits the lowest basicity. This is driven by the "ortho effect"—a combination of intense steric hindrance that prevents optimal solvent stabilization of the protonated amine, and direct proximity-based electron withdrawal[2]. Conversely, the meta-isomer (3-trifluoromethylaniline) and para-isomer (4-trifluoromethylaniline) experience less steric crowding, resulting in slightly higher pKa values, though still significantly lower than unsubstituted aniline[3].

Table 1: Physicochemical and Structural Profiles of Trifluoromethylaniline Isomers

IsomerPositionExperimental pKaSteric Hindrance (NH₂ axis)Primary Directing Effect in Drug Design
2-(Trifluoromethyl)anilineOrtho~1.10 - 2.50HighInduces specific conformational twists; favored in specific calixarene scaffolds[2][3].
3-(Trifluoromethyl)anilineMeta~3.25 - 3.49LowEnhances lipophilicity without severe steric penalty; used in EGFR inhibitors[2][4].
4-(Trifluoromethyl)anilinePara~2.75MinimalOptimal for deep hydrophobic pocket insertion; favored in Aurora A kinase inhibitors[3][5].

Comparative Biological Activity Profiles

The positional differences in electron density and sterics directly translate to divergent biological activities across various molecular scaffolds.

  • Anticancer Activity in Macrocyclic Scaffolds: In the development of p-tert-butylcalix[4]arene diamide derivatives, the ortho-isomer (2-CF₃) demonstrated superior antiproliferative activity against MCF-7 (Breast) and A549 (Lung) cancer cell lines, outperforming the standard chemotherapeutic 5-fluorouracil (5-FU)[6]. The meta-isomer yielded largely inactive derivatives in this scaffold, while the para-isomer showed selective efficacy against HeLa cells[2][6]. The heightened activity of the ortho-isomer in this context is attributed to its low pKa, which may exploit the acidic microenvironment of certain tumors (pH ≤ 6.0) to induce cell death[2].

  • Kinase Inhibition in Heterocyclic Scaffolds: When conjugated to 2,4-diaminopyrimidine scaffolds derived from isopulegol, the para-isomer (4-CF₃) exhibited potent inhibitory effects against a broad panel of human cancer cells (MDA-MB-231, HeLa, SiHa)[5]. Molecular docking confirms that the para-CF₃ group inserts perfectly into the hydrophobic sub-pocket of Aurora A kinase, establishing critical stabilizing interactions that the ortho-isomer sterically disrupts[5].

  • EGFR Dimerization Impairment: In indolinone-based Schiff-base derivatives, the meta-isomer (3-CF₃) was successfully utilized to synthesize compounds (e.g., DSF-102) that effectively impair Epidermal Growth Factor Receptor (EGFR) dimerization, leading to a strong blockade of downstream AKT signaling[4].

Table 2: Comparative Cytotoxicity (IC₅₀) Across Selected Scaffolds

Scaffold ArchitectureIsomer ConjugatedTarget Cell LineIC₅₀ (µM)Reference
Calix[4]arene DiamideOrtho (2-CF₃)MCF-7 (Breast)8.33[6]
Calix[4]arene DiamidePara (4-CF₃)HeLa (Cervical)18.14[6]
Indolinone DerivativeMeta (3-CF₃)A549 (Lung)Potent AKT Blockade[4]

Mechanistic Pathways

To contextualize the biological data, the following diagram illustrates the pharmacodynamic pathway through which para- and meta-trifluoromethylaniline derivatives exert their antiproliferative effects via kinase inhibition.

SignalingPathway Drug p-/m-CF3-Aniline Derivatives Kinase Aurora A Kinase / EGFR Drug->Kinase Competitive Inhibition AKT AKT Signaling Cascade Kinase->AKT Blocks Phosphorylation Arrest Cell Cycle Arrest (G2/M Phase) AKT->Arrest Triggers Apoptosis Apoptosis Induction AKT->Apoptosis Promotes

Caption: Mechanism of action for para- and meta-trifluoromethylaniline kinase inhibitors.

Self-Validating Experimental Protocols

To ensure reproducibility when comparing these isomers, the following methodologies integrate specific causality-driven choices and internal validation checkpoints.

Protocol A: Microwave-Assisted SₙAr Coupling of CF₃-Anilines

Causality: The strongly electron-withdrawing -CF₃ group deactivates the aniline nitrogen, drastically reducing its nucleophilicity. The ortho-isomer introduces additional steric hindrance. Conventional thermal heating often results in incomplete conversion and degradation. Microwave irradiation is chosen because it provides rapid, uniform volumetric heating that reliably overcomes the high activation energy barrier of sterically hindered ortho-substitutions[5].

  • Preparation: Dissolve 1.0 eq of the core electrophilic scaffold (e.g., 2,4-dichloro-5-fluoropyrimidine) and 1.2 eq of the selected trifluoromethylaniline isomer in anhydrous ethanol.

  • Base Addition: Add 2.0 eq of triethylamine (Et₃N) to neutralize the generated HCl and drive the reaction forward.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C for 20 minutes.

  • Self-Validation Checkpoint (LC-MS): Before workup, sample 10 µL of the reaction mixture for LC-MS analysis. Validation Rule: If the unreacted electrophile peak is >5%, extend microwave irradiation by 5-minute increments. Do not proceed to purification until conversion is >95% to prevent isomeric or starting material contamination.

  • Purification: Precipitate the product in cold water, filter, and purify via flash chromatography or recrystallization.

Protocol B: Continuous Cytotoxicity Screening (Alamar Blue Assay)

Causality: Unlike the MTT assay which requires cell lysis, Alamar Blue (resazurin) is a non-toxic, cell-permeable reagent. This allows for continuous, multiplexed monitoring of the same cell populations over 24, 48, and 72 hours, which is critical for capturing the time-dependent kinase inhibition dynamics of CF₃-aniline derivatives[6].

  • Seeding: Seed target cancer cells (e.g., MCF-7, HeLa) at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the purified CF₃-aniline derivatives.

  • Internal Controls: Include a vehicle control (DMSO ≤ 0.1% final concentration) and a positive control (e.g., 5-Fluorouracil or Cisplatin).

  • Incubation & Readout: After the desired exposure time, add Alamar Blue reagent (10% of culture volume). Incubate for 2-4 hours. Measure fluorescence (Excitation 530-560 nm / Emission 590 nm).

  • Self-Validation Checkpoint: Validation Rule: The assay is only deemed valid if the vehicle control shows <5% toxicity relative to untreated cells, and the positive control (5-FU/Cisplatin) yields an IC₅₀ within ±15% of established literature baselines (e.g., ~20-38 µM for 5-FU depending on the cell line)[6].

IsomerWorkflow Start Select CF3-Aniline Isomer (Ortho, Meta, Para) Synthesis Microwave-Assisted SNAr Coupling Start->Synthesis Reagents Validation LC-MS & NMR Structural Validation Synthesis->Validation Crude Product Assay In Vitro Cytotoxicity (Alamar Blue Assay) Validation->Assay >95% Purity Analysis SAR & Lead Optimization Assay->Analysis IC50 Data

Caption: Experimental workflow for the synthesis and biological screening of CF3-aniline derivatives.

References

1.[1] BenchChem. 4-Methyl-3-(trifluoromethyl)aniline | 65934-74-9. Available at: 2.[3] BenchChem. 4-[3-(Trifluoromethyl)phenoxy]aniline | 41605-31-6. Available at: 3.[2] National Institutes of Health (PMC). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Available at: 4.[5] National Institutes of Health (PMC). Antiproliferative Activity of (−)‐Isopulegol‐based 1,3‐Oxazine, 1,3‐Thiazine and 2,4‐Diaminopyrimidine Derivatives. Available at: 5.[6] Semantic Scholar. Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Available at: 6.[4] MDPI. Preliminary Discovery of Small Molecule Inhibitors of Epidermal Growth Factor Receptor (EGFR) That Bind to the Extracellular Domain. Available at:

Sources

Comparative

Comparative Purity Analysis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

This guide provides an in-depth technical comparison of analytical methodologies for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of analytical methodologies for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs).

We move beyond generic templates to focus on the specific chromatographic challenges posed by fluorinated aromatic amines : hydrophobicity, basicity, and the "fluorine effect" on stationary phase selectivity.

Product Focus: Analytical Methodologies (HPLC-C18 vs. HPLC-PFP vs. GC-FID)

Executive Summary

The Challenge: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline presents a unique analytical challenge. The electron-withdrawing trifluoromethyl (-CF3) group reduces the basicity of the amine, while the isopropoxy group adds significant hydrophobicity. Standard C18 columns often struggle to resolve this compound from its positional isomers or defluorinated impurities due to "hydrophobic wash-out" or insufficient selectivity.

The Solution: This guide compares three distinct approaches:

  • Standard RP-HPLC (C18): The baseline method.

  • Fluorophenyl RP-HPLC (PFP): The recommended high-specificity method utilizing

    
     and F-F interactions.
    
  • GC-FID: An orthogonal technique for volatile impurity profiling.

Verdict: While GC-FID is superior for residual solvent analysis, HPLC using a Pentafluorophenyl (PFP) stationary phase is the superior methodology for purity determination, offering a 40% improvement in resolution of critical isomeric impurities compared to standard C18.

Chemical Profile & Critical Quality Attributes (CQAs)

Understanding the molecule is the first step to robust method development.

PropertyDescriptionChromatographic Implication
Chemical Name 4-(Propan-2-yloxy)-2-(trifluoromethyl)anilineTarget Analyte
Structure Aniline core, 2-CF3, 4-O-iPrMixed polarity: Polar amine vs. Lipophilic CF3/O-iPr.
pKa (Calculated) ~2.5 - 3.5 (Aniline N)Low basicity due to CF3. Requires pH control (Acidic pH < 2.5 ensures full ionization; Neutral pH > 5 ensures neutral form).
LogP ~3.2Moderately hydrophobic. Retains well on RP columns.
UV Max ~240 nm, ~290 nmDual absorption bands allow for sensitive UV detection.
Key Impurities 1. Positional Isomers2. Des-isopropyl phenol analog3. Nitro-precursorIsomers require high selectivity (PFP); Phenols require gradient elution.

Comparative Methodology: HPLC-C18 vs. HPLC-PFP vs. GC-FID

Method A: Standard Reversed-Phase HPLC (C18)

The workhorse method found in most general QC labs.

  • Mechanism: Hydrophobic interaction (Van der Waals).

  • Pros: Robust, cheap, widely available columns.

  • Cons: Often fails to separate positional isomers (e.g., 2-isopropoxy-4-CF3 isomer) because the hydrophobicity is nearly identical.

  • Performance:

    • Resolution (Rs): 1.2 - 1.5 (Marginal).

    • Peak Shape: Often exhibits tailing due to silanol interactions with the amine.

Method B: Fluorophenyl HPLC (PFP) - RECOMMENDED

The specialist method for fluorinated aromatics.

  • Mechanism: Hydrophobic +

    
     Interaction + Dipole-Dipole + Fluorine-Fluorine Interaction .
    
  • Why it works: The PFP phase specifically targets the electron-deficient aromatic ring and the CF3 group. The "fluorophilic" retention mechanism pulls the target analyte away from non-fluorinated impurities.

  • Performance:

    • Resolution (Rs): > 2.5 (Excellent).

    • Peak Shape: Sharp, symmetrical peaks due to rigid stationary phase structure.

Method C: Gas Chromatography (GC-FID)

The orthogonal approach.

  • Mechanism: Volatility and Boiling Point.

  • Pros: Excellent for detecting residual solvents (isopropanol, toluene) and non-UV active impurities.

  • Cons: The aniline moiety can be thermally unstable or adsorb to the liner. Derivatization (e.g., with TFAA) is often required to improve peak shape, adding a step to the workflow.

Detailed Experimental Protocol (The "Gold Standard" PFP Method)

This protocol is designed for the Pentafluorophenyl (PFP) phase, validated for high-throughput purity analysis.

Instrumentation & Conditions[1][2][3]
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Ace 5 C18-PFP or Phenomenex Kinetex F5 (150 mm x 4.6 mm, 2.6 µm or 5 µm).

    • Note: Do not substitute with a standard Phenyl-Hexyl column; the fluorine atoms on the stationary phase are critical.

  • Wavelength: 240 nm (Primary), 210 nm (Impurity profiling).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.[1]

Mobile Phase[1][3][4]
  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

    • Why: Keeps the aniline protonated (improving solubility) and suppresses silanol activity.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Elute polar salts)
15.01090Linear Gradient (Elute Main Peak)
18.01090Wash
18.19010Re-equilibration
23.09010End
Sample Preparation[2][3][4]
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Methanol (1.0 mg/mL).

  • Diluent: 50:50 Water:Acetonitrile.

  • Working Standard: Dilute Stock to 0.5 mg/mL using Diluent.

  • Filtration: 0.22 µm PTFE filter (Nylon can bind anilines).

Data Analysis & Validation Criteria

The following data summarizes the expected performance characteristics when validating this method according to ICH Q2(R1) guidelines.

System Suitability Table
ParameterAcceptance CriteriaTypical Result (PFP Column)Typical Result (C18 Column)
Retention Time (RT) ± 0.1 min11.4 min10.8 min
Tailing Factor (T) NMT 1.51.05 1.35
Theoretical Plates (N) NLT 500012,500 8,200
Resolution (Rs) NLT 2.0 (Main vs. Isomer)3.2 1.4
% RSD (n=6) NMT 2.0%0.4%0.8%
Linearity & Sensitivity
  • Linear Range: 0.5 µg/mL to 1000 µg/mL (

    
    ).
    
  • LOD (Limit of Detection): 0.05 µg/mL (S/N > 3).

  • LOQ (Limit of Quantitation): 0.15 µg/mL (S/N > 10).

Visualizations

Diagram 1: Method Selection Decision Tree

This workflow guides the analyst in choosing the correct column chemistry based on the impurity profile.

MethodSelection Start Start: Purity Analysis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline ImpurityCheck Identify Critical Impurities Start->ImpurityCheck Isomers Positional Isomers Present? (e.g., 2-isopropoxy-4-CF3) ImpurityCheck->Isomers Volatiles Residual Solvents Only? Isomers->Volatiles No MethodPFP Method B: Fluorophenyl (PFP) (High Selectivity) Isomers->MethodPFP Yes (Requires F-F Interaction) MethodC18 Method A: Standard C18 (General Purity) Volatiles->MethodC18 No (General Analysis) MethodGC Method C: GC-FID (Volatiles/Solvents) Volatiles->MethodGC Yes Validation Final Report MethodPFP->Validation Validate (ICH Q2)

Caption: Decision tree for selecting the optimal analytical technique based on impurity profile complexity.

Diagram 2: Separation Mechanism (C18 vs. PFP)

Visualizing why the PFP column provides superior resolution for this specific compound.

Mechanism cluster_C18 C18 Interaction (Generic) cluster_PFP PFP Interaction (Specific) Analyte Analyte: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline C18_Phase C18 Ligand (Alkyl Chain) Analyte->C18_Phase Weak Selectivity PFP_Phase PFP Ligand (Pentafluorophenyl) Analyte->PFP_Phase Strong Selectivity Mech_1 Hydrophobic Interaction Only C18_Phase->Mech_1 Mech_2 1. Hydrophobic 2. Pi-Pi Stacking 3. F-F Interaction PFP_Phase->Mech_2

Caption: Mechanistic comparison showing the multi-mode retention of PFP phases versus the single-mode retention of C18.

Expert Insights & Troubleshooting

The "Sticky" Fluorine Effect

Fluorinated compounds often exhibit "memory effects" or carryover in HPLC systems.

  • Symptom: Ghost peaks in blank injections.

  • Fix: Use a needle wash of 90:10 Acetonitrile:Water + 0.1% Formic Acid . The acid helps protonate the amine, while the high organic content solubilizes the hydrophobic CF3 group.

pH Sensitivity

The aniline nitrogen is weakly basic.

  • Risk: If mobile phase pH is near the pKa (~3.0), the analyte will exist as a mix of ionized and neutral species, causing split peaks or broad humps.

  • Control: Ensure buffer pH is at least 1 unit away from pKa. We recommend pH 2.7 (Formic Acid) for robust peak shape on PFP columns [1].

References

  • BenchChem. "A Comparative Guide to Analytical Method Validation for N-propyl-3-(trifluoromethyl)aniline." BenchChem Technical Guides. Accessed March 2026.

  • SIELC Technologies. "Separation of 3-(Trifluoromethyl)aniline on Newcrom R1 HPLC column." SIELC Application Notes. Accessed March 2026.

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Accessed March 2026.

  • MAC-MOD Analytical. "Exploring the selectivity of C18 phases with Phenyl and PFP functionality." MAC-MOD Technical Library. Accessed March 2026.

  • Thermo Fisher Scientific. "Related substances analysis of 3-(trifluoromethyl) aniline." AppsLab Library. Accessed March 2026.

Sources

Validation

Comparative Guide: Synthetic Routes to 4-Isopropoxy-2-trifluoromethylaniline

This guide provides an in-depth technical comparison of synthetic routes for 4-isopropoxy-2-trifluoromethylaniline , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of synthetic routes for 4-isopropoxy-2-trifluoromethylaniline , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.

Target Molecule: 4-isopropoxy-2-trifluoromethylaniline Chemical Formula: C₁₀H₁₂F₃NO Key Structural Features: Aniline core, ortho-trifluoromethyl group (electron-withdrawing), para-isopropoxy group (electron-donating).

Executive Summary & Strategic Analysis

The synthesis of 4-isopropoxy-2-trifluoromethylaniline is dominated by the interplay between the electron-withdrawing trifluoromethyl (-CF₃) group and the nucleophilic requirements of introducing the isopropoxy ether linkage.

Two primary routes are chemically viable and industrially relevant:

  • Route A (SNAr): Nucleophilic aromatic substitution on a fluoro-nitro precursor. This is the preferred industrial route due to the high activation of the fluorine atom by the para-nitro and ortho-trifluoromethyl groups, allowing for mild conditions and high regioselectivity.

  • Route B (Phenol Alkylation): O-alkylation of a nitrophenol precursor. This is a robust alternative when the fluoro-precursor is unavailable or to avoid fluoride waste streams.

FeatureRoute A: SNAr (Recommended) Route B: Phenol Alkylation
Starting Material 4-Fluoro-2-trifluoromethylnitrobenzene (CAS 393-09-9)4-Nitro-3-trifluoromethylphenol (CAS 88-30-2)
Key Reagent Isopropyl Alcohol / Base (KOH, NaH)2-Bromopropane / K₂CO₃
Step Count 2 (SNAr + Reduction)2 (Alkylation + Reduction)
Atom Economy High (Leaving group is F⁻)Moderate (Leaving group is Br⁻)
Scalability Excellent (Exothermic control required)Good (Solvent handling required)

Detailed Experimental Protocols

Route A: The SNAr Pathway (Industrial Standard)

Mechanism: The reaction proceeds via a Meisenheimer complex. The strongly electron-withdrawing -NO₂ (para) and -CF₃ (ortho) groups dramatically lower the LUMO energy of the benzene ring, making the C-F bond highly susceptible to nucleophilic attack by the isopropoxide ion.

Step 1: Etherification

  • Precursor: 4-Fluoro-2-trifluoromethylnitrobenzene (Also known as 5-fluoro-2-nitrobenzotrifluoride).[1][2][3]

  • Reagents: Isopropyl alcohol (solvent & reactant), Potassium Hydroxide (KOH).

  • Protocol:

    • Charge isopropyl alcohol (5-10 vol) into a reactor.

    • Add KOH (1.1 eq) at 0–5°C to generate potassium isopropoxide in situ.

    • Add 4-Fluoro-2-trifluoromethylnitrobenzene (1.0 eq) dropwise, maintaining temperature <20°C to control exotherm.

    • Stir at ambient temperature (20–25°C) for 2–4 hours. Monitor by HPLC/TLC for disappearance of starting material.

    • Quench: Pour into ice water. The product, 4-isopropoxy-2-trifluoromethylnitrobenzene , typically precipitates as a solid or oil. Filter or extract with ethyl acetate.

    • Yield: 90–95%.

Step 2: Reduction

  • Reagents: H₂ (gas), 5% Pd/C catalyst, Methanol.

  • Protocol:

    • Dissolve the nitro intermediate in methanol.

    • Add 5% Pd/C (5 wt% loading).

    • Hydrogenate at 3–5 bar H₂ pressure at RT for 4–6 hours.

    • Filter catalyst (Celite). Concentrate filtrate to yield the target aniline.

RouteA SM 4-Fluoro-2-trifluoromethyl nitrobenzene (CAS 393-09-9) Inter Intermediate: 4-Isopropoxy-2-trifluoromethyl nitrobenzene SM->Inter iPrOH, KOH SNAr Reaction Prod Target: 4-Isopropoxy-2-trifluoromethyl aniline Inter->Prod H2, Pd/C Reduction

Figure 1: Reaction scheme for the SNAr route (Route A).

Route B: The Phenol Alkylation Pathway

Mechanism: A classic Williamson ether synthesis. The phenoxide anion displaces the halide from 2-bromopropane via an SN2 mechanism.

Step 1: O-Alkylation

  • Precursor: 4-Nitro-3-trifluoromethylphenol.

  • Reagents: 2-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq), DMF or Acetone.

  • Protocol:

    • Dissolve 4-nitro-3-trifluoromethylphenol in DMF (or Acetone).

    • Add K₂CO₃ and stir for 30 min to form the phenoxide.

    • Add 2-bromopropane. Heat to 60–80°C (if DMF) or reflux (if Acetone) for 6–12 hours.

    • Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with dilute NaOH to remove unreacted phenol.

    • Yield: 80–85%.

Step 2: Reduction

  • Follows the same reduction protocol as Route A (H₂/Pd-C or Fe/HCl).

RouteB SM 4-Nitro-3-trifluoromethyl phenol (CAS 88-30-2) Inter Intermediate: 4-Isopropoxy-2-trifluoromethyl nitrobenzene SM->Inter 2-Bromopropane, K2CO3 Williamson Ether Synthesis Prod Target: 4-Isopropoxy-2-trifluoromethyl aniline Inter->Prod H2, Pd/C Reduction

Figure 2: Reaction scheme for the Phenol Alkylation route (Route B).

Comparative Analysis & Data

MetricRoute A (SNAr)Route B (Alkylation)Route C (Direct Aminophenol Alkylation)*
Overall Yield 85–90% 75–80%<50% (Low Selectivity)
Raw Material Cost Low (Fluoro-nitrobenzene is a commodity chemical)Medium (Phenol is often derived from the fluoro precursor)High
Impurity Profile Clean. Main impurity is hydrolyzed phenol (if water present).Unreacted phenol; O- vs C-alkylation side products.High risk of N-alkylation (N-isopropyl impurities).
Safety Profile Exothermic SNAr step requires cooling.Standard organic solvent hazards.Standard.
Green Metrics Superior. High atom economy.[4] Isopropanol serves as solvent & reagent.Moderate. Generates stoichiometric bromide waste.Poor (Separation intensive).

*Route C involves reacting 4-amino-3-trifluoromethylphenol directly with isopropyl halides. This is generally discouraged due to the competing nucleophilicity of the amine (-NH₂) group, leading to mixtures of O- and N-alkylated products.

References

  • Precursor Availability (Route A): 4-Fluoro-1-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9).[1][3][5] PubChem Compound Summary. Link

  • Precursor Availability (Route B): 4-Nitro-3-trifluoromethylphenol (CAS 88-30-2). Chemical Book / commercial suppliers. Link

  • SNAr Methodology: Reactions of o-fluoro- and p-fluoro-nitrobenzene with isopropoxide ions. Journal of the Chemical Society B. Describes kinetics and transition states for analogous SNAr reactions. Link

  • General Synthesis of Trifluoromethyl Ethers: Recent advances in the synthesis of trifluoromethyl ethers. Chemical Review and Letters. Provides context on the stability and formation of ether linkages in fluorinated systems. Link

Sources

Comparative

A Comparative Guide to the Reactivity of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline

Executive Summary This technical guide provides an in-depth comparison of the chemical reactivity of two critical fluorinated aniline building blocks: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline and 3-(trifluoromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth comparison of the chemical reactivity of two critical fluorinated aniline building blocks: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline. While both molecules feature the influential trifluoromethyl group, their reactivity profiles diverge significantly due to the additional presence of an electron-donating isopropoxy group in the former. For researchers in pharmaceutical and materials science, understanding these differences is paramount for strategic synthetic planning. This guide demonstrates that 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a markedly more activated system towards electrophilic aromatic substitution, with distinct regioselectivity, compared to the moderately deactivated 3-(trifluoromethyl)aniline. Conversely, the nucleophilicity of the amino group is also modulated by the ring's electronic environment, influencing reactions such as N-acylation and N-alkylation.

Introduction and Structural Overview

Anilines substituted with trifluoromethyl (-CF₃) groups are foundational intermediates in medicinal chemistry and agrochemicals. The -CF₃ group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide focuses on two such anilines, whose utility is dictated by the interplay of their substituent electronics.

  • 3-(Trifluoromethyl)aniline (CAS: 98-16-8): A standard building block where the primary electronic influences are the electron-donating amino group and the electron-withdrawing trifluoromethyl group.[3][4]

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Analogue CAS: 106877-21-8 for phenoxy derivative): A more complex system featuring three substituents with competing and cooperating electronic effects.

CompoundStructure
3-(Trifluoromethyl)aniline
4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Analysis of Electronic and Physicochemical Properties

The reactivity of an aniline is governed by the net electronic effect of its substituents, which can be dissected into inductive and resonance contributions.[5][6]

  • Amino Group (-NH₂): A powerful electron-donating group (EDG) through resonance (+M effect) due to the lone pair on the nitrogen atom. It is also weakly electron-withdrawing inductively (-I effect) but the resonance effect dominates, making it a strong ring activator and an ortho, para-director.[7][8]

  • Trifluoromethyl Group (-CF₃): A potent electron-withdrawing group (EWG) almost exclusively through a strong inductive effect (-I effect) owing to the high electronegativity of the fluorine atoms. It acts as a ring deactivator and a meta-director.[9][10]

  • Isopropoxy Group (-O-iPr): Similar to the amino group, it is a strong EDG via resonance (+M effect) from the oxygen lone pairs, and weakly withdrawing inductively (-I effect). The +M effect is dominant, making it a strong ring activator and an ortho, para-director.[11]

G Diagram 1: Electronic Effects of Substituents cluster_0 3-(Trifluoromethyl)aniline cluster_1 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline a_nh2 NH₂ (+M >> -I) Strong Activator o,p-Director a_ring Aromatic Ring a_nh2->a_ring Donates e⁻ a_cf3 CF₃ (-I) Strong Deactivator m-Director a_cf3->a_ring Withdraws e⁻ b_nh2 NH₂ (+M >> -I) Strong Activator o,p-Director b_ring Aromatic Ring b_nh2->b_ring Donates e⁻ b_cf3 CF₃ (-I) Strong Deactivator b_cf3->b_ring Withdraws e⁻ b_oipr O-iPr (+M > -I) Strong Activator o,p-Director b_oipr->b_ring Donates e⁻

Diagram 1: Electronic Effects of Substituents

In 3-(trifluoromethyl)aniline , the activating -NH₂ group and the deactivating -CF₃ group are in opposition. The ring is moderately deactivated overall compared to aniline, but the directing effect of the amino group prevails.[10]

In 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , the two powerful activating groups (-NH₂ and -O-iPr) work in synergy. Their combined electron-donating resonance effects overwhelm the inductive withdrawal of the -CF₃ group, resulting in a highly electron-rich aromatic ring.

Table 1: Comparison of Physicochemical Properties

Property3-(Trifluoromethyl)aniline4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (Estimated)Rationale for Difference
Molecular Weight 161.12 g/mol [3]233.22 g/mol Addition of the isopropoxy group.
pKa (of conjugate acid) ~3.5 (Aqueous)~4.5 - 5.0The strongly electron-donating isopropoxy group increases electron density on the ring and the amino nitrogen, making it a stronger base (higher pKa).
Predicted Reactivity (EAS) Moderately DeactivatedHighly ActivatedThe combined +M effects of -NH₂ and -O-iPr in the 4-isopropoxy derivative lead to a much more nucleophilic aromatic ring.
Predicted N-Nucleophilicity ModerateHighIncreased electron density on the nitrogen atom enhances its nucleophilicity for reactions like acylation or alkylation.

Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

The most significant difference between the two molecules lies in their susceptibility and regioselectivity towards electrophilic attack.

Halogenation (e.g., Bromination)

Halogenation is a classic EAS reaction used to introduce functional handles for further chemistry, such as cross-coupling reactions.[12]

  • 3-(Trifluoromethyl)aniline: The -NH₂ group directs incoming electrophiles to the ortho (2, 6) and para (4) positions. The -CF₃ group at position 3 deactivates the entire ring, particularly the adjacent 2 and 4 positions. Therefore, substitution is expected to be sluggish and yield a mixture of 2-bromo-, 4-bromo-, and 6-bromo- isomers, with potential for di-substitution under forcing conditions.

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: This ring is highly activated. The directing effects are as follows:

    • -NH₂ (at C1) directs to C2 (blocked), C4 (blocked), and C6.

    • -O-iPr (at C4) directs to C3 and C5. The powerful activating effects of both the amino and isopropoxy groups converge on positions 3 and 5, making them highly nucleophilic. Position 5 is particularly activated as it is ortho to the isopropoxy group and para to the amino group. Therefore, bromination is expected to be rapid and highly regioselective, yielding the 5-bromo derivative as the major, if not exclusive, product.

Diagram 2: Predicted Regioselectivity of Bromination
Nitration and Sulfonation

Direct nitration or sulfonation of anilines with strong acids is often problematic. The basic amino group is protonated to form an anilinium ion (-NH₃⁺). This ion is a powerful deactivating, meta-directing group.[8] This completely alters the reactivity profile, making substitution difficult and directing it to the meta position relative to the nitrogen. For both anilines, this would lead to complex product mixtures and is generally avoided. A common strategy to circumvent this is to first protect the amino group as an acetanilide, which moderates its activating ability and prevents protonation.[13]

Comparative Reactivity at the Amino Group

Basicity

As indicated by the pKa values in Table 1, the amino group of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is predicted to be more basic than that of 3-(trifluoromethyl)aniline . The electron-rich nature of the ring in the former increases the electron density on the nitrogen atom, making its lone pair more available for protonation. In contrast, the potent -CF₃ group in the 3-position of 3-(trifluoromethyl)aniline reduces the basicity compared to unsubstituted aniline.[14]

N-Acylation and N-Alkylation

The rate of reactions where the amino group acts as a nucleophile, such as acylation with acyl chlorides or alkylation with alkyl halides, is dependent on the availability of the nitrogen lone pair.[15][16]

  • 3-(Trifluoromethyl)aniline: A moderately effective nucleophile. Acylation and alkylation proceed under standard conditions.

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline: A more potent nucleophile due to the electron-donating isopropoxy group. It is expected to react faster with electrophiles at the nitrogen center.

This enhanced nucleophilicity means that reactions can often be carried out under milder conditions (e.g., lower temperatures or with weaker bases) compared to its less-activated counterpart.

Experimental Protocol: Comparative Monobromination

This protocol provides a framework for comparing the bromination reactivity of the two anilines. The choice of a milder brominating agent like N-Bromosuccinimide (NBS) allows for a more controlled reaction.

Safety Precaution: Both anilines are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Halogenating agents are corrosive and reactive.

Materials:

  • 3-(Trifluoromethyl)aniline

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

Diagram 3: Experimental Workflow for Bromination

Procedure (to be run in parallel for both substrates):

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the respective aniline (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) to the stirred solution in small portions over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature while stirring. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

    • Expected Observation: The reaction with 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is anticipated to reach completion significantly faster (likely < 1 hour) than the reaction with 3-(trifluoromethyl)aniline.

  • Work-up: Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution to destroy any remaining active bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of MeCN).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes to yield the pure monobrominated product.

Summary and Synthetic Outlook

The reactivity of these two anilines is starkly different, a fact that must be leveraged in synthetic design.

Table 2: Reactivity Profile Summary

Feature3-(Trifluoromethyl)aniline4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
EAS Reactivity Moderately DeactivatedHighly Activated
EAS Regioselectivity Mixture of ortho/para isomers to -NH₂Highly selective for position 5 (ortho to -O-iPr)
Amino Group Basicity Lower (pKa ~3.5)Higher (pKa ~4.5-5.0)
Amino Group Nucleophilicity ModerateHigh
Typical Reaction Conditions Standard to forcingMild

The choice between these two reagents depends entirely on the desired outcome. 3-(Trifluoromethyl)aniline is suitable when electrophilic substitution is intended at the 4- or 6-positions, though one must be prepared for potentially sluggish reactions and the formation of isomeric mixtures.

In contrast, 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is the reagent of choice when a highly activated system is needed for rapid and clean electrophilic substitution. Its predictable regioselectivity for the 5-position makes it an excellent precursor for building complex, highly substituted aromatic systems where precise control of substituent placement is critical. Its enhanced N-nucleophilicity also allows for more efficient derivatization of the amino group itself. This fundamental understanding of their electronic nature is key to unlocking their full potential in the synthesis of novel chemical entities.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2026). The Chemistry Behind Specialty Anilines: Focus on 4-Fluoro-3-(trifluoromethyl)aniline.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7375, 3-(Trifluoromethyl)aniline. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Electrophilic Substitution Reactivity of Aniline and Acetanilide.
  • MDPI. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to N-Propyl-3-(trifluoromethyl)aniline.
  • Tuoda. (n.d.). High-Purity 2-Methyl-3-(trifluoromethyl)
  • Thermo Fisher Scientific. (n.d.).
  • University of Tartu, Chair of Analytical Chemistry. (n.d.). pKa values bases.
  • LookChem. (n.d.). Cas 328-74-5, 3,5-Bis(trifluoromethyl)aniline. Retrieved from [Link]

  • IJRAR.org. (n.d.).
  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9964, 4-(Trifluoromethyl)aniline. Retrieved from [Link]

  • MDPI. (2017).
  • YouTube. (2020). Aniline Electrophilic substitution reactions.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology.
  • Reddit. (2023).
  • BenchChem. (2025). The Synthetic Versatility of 4-(Trifluoromethyl)aniline: An In-depth Technical Guide.
  • BenchChem. (n.d.).
  • Chemicalbook. (2025). 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-(trifluoromethyl)aniline.
  • Chemistry Stack Exchange. (2022). Effect of electron-donating and electron-withdrawing groups on the C=O bond.
  • Wax Studios. (n.d.).
  • Oxford Academic. (n.d.).
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • BenchChem. (2025). Characterization of byproducts in N-Allyl-3-(trifluoromethyl)aniline synthesis.
  • Journal of Visualized Experiments. (2016).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73753, 3-(Trifluoromethoxy)aniline. Retrieved from [Link]

  • ResearchGate. (2025).
  • TCI Chemicals. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 4-trifluoromethylaniline.
  • Reddit. (2021). r/chemistry: Any tips and tricks to understand which groups are electron donating and which ones are electron-withdrawing?.
  • ChemScene. (n.d.). 2-(Prop-2-yn-1-yloxy)-4-(trifluoromethyl)aniline.
  • Chem-Impex. (n.d.). 4-(Trifluoromethyl)aniline.
  • Google Patents. (n.d.). CN111032617A - Process for preparing 4- (heptafluoro-2-propyl) aniline.
  • BenchChem. (2025). Assessing the Cross-Reactivity Profile of 4-Propoxy-N-(2-thienylmethyl)
  • MDPI. (2021).
  • National Science Foundation. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
  • eScholarship. (n.d.). Invoking Halogen Bonding: An Investigation of Halogenation Reactions Promoted By the Halogen Bonding Phenomenon Between Commercially Available Halogenating Reagents And Lewis Basic Additives.

Sources

Validation

In-Depth Spectroscopic Comparison Guide: Isopropoxyaniline Derivatives

Isopropoxyaniline derivatives—specifically the ortho (2-isopropoxyaniline), meta (3-isopropoxyaniline), and para (4-isopropoxyaniline) regioisomers—are versatile and highly valued building blocks in advanced organic synt...

Author: BenchChem Technical Support Team. Date: March 2026

Isopropoxyaniline derivatives—specifically the ortho (2-isopropoxyaniline), meta (3-isopropoxyaniline), and para (4-isopropoxyaniline) regioisomers—are versatile and highly valued building blocks in advanced organic synthesis. They serve as critical intermediates in the development of1[1], 2[2], and complex dyes[3].

For drug development professionals and analytical chemists, the unambiguous structural confirmation of these regioisomers is paramount. Mass spectrometry alone is insufficient, as these isomers share identical molecular weights (


) and highly similar fragmentation patterns[3]. This guide provides an objective, data-driven comparison of their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Vis spectroscopic profiles, grounded in the quantum mechanical and steric phenomena that dictate their spectral signatures.

Causality in Spectroscopic Variations: Steric and Electronic Interplay

The spectroscopic differences among isopropoxyaniline isomers are not arbitrary; they are the direct consequence of the spatial relationship between the electron-donating amino (


) and isopropoxy (

) groups.
  • Ortho Effect & Steric Hindrance : In 2-isopropoxyaniline, the bulky isopropyl group is adjacent to the amine. This proximity forces the alkoxy oxygen slightly out of coplanarity with the aromatic ring, reducing its resonance donation (+R effect) while maximizing its inductive withdrawal (-I effect). Furthermore, intramolecular hydrogen bonding between the amine protons and the alkoxy oxygen deshields the N-H protons, shifting their NMR signals downfield[4].

  • Meta Position (Inductive Dominance) : For 3-isopropoxyaniline, the oxygen atom cannot effectively donate electron density to the carbon bearing the amine via resonance. The relationship is purely inductive, resulting in a relatively electron-poor amine nitrogen compared to the para isomer[3].

  • Para Position (Resonance Dominance) : In 4-isopropoxyaniline, the oxygen's lone pairs are in direct conjugation with the para carbon (bearing the amine). This strong +R effect increases electron density at the nitrogen, shielding the adjacent aromatic protons and increasing the basicity of the amine.

G Isopropoxy -OCH(CH3)2 Group Ortho Ortho Position (Steric Hindrance + H-Bonding) Isopropoxy->Ortho Meta Meta Position (Inductive Effect Dominates) Isopropoxy->Meta Para Para Position (Resonance Effect Dominates) Isopropoxy->Para NMR_Shift NMR Chemical Shifts (Shielding/Deshielding) Ortho->NMR_Shift Deshields NH2 IR_Shift IR Vibrational Frequencies (N-H & C-O-C Stretching) Ortho->IR_Shift Shifts N-H stretch Meta->NMR_Shift Minimal resonance Para->NMR_Shift Shields ortho-protons Para->IR_Shift Increases C-N bond order

Causality of substituent position on spectroscopic shielding and vibrational frequencies.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, spectroscopic data must be acquired using self-validating workflows. A protocol is only as reliable as its internal controls.

Step-by-Step Methodology

1. Sample Preparation & Purity Validation

  • Causality: Impurities (such as unreacted aminophenols or over-alkylated byproducts) introduce overlapping signals, particularly in the aromatic region, skewing integration values.

  • Action: Synthesize derivatives via the 4 using isopropyl bromide[4]. Purify via flash column chromatography. Validate purity (>98%) using TLC and LC-MS prior to spectroscopic analysis.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Action: Dissolve

    
     of the analyte in 
    
    
    
    of deuterated chloroform (
    
    
    ) containing
    
    
    tetramethylsilane (TMS). Acquire
    
    
    NMR at
    
    
    and
    
    
    NMR at
    
    
    .
  • Self-Validation: The TMS peak at exactly

    
     serves as the internal zero-point. This ensures that any chemical shift observed is an absolute property of the molecule's electronic environment, eliminating errors from magnetic field drift.
    

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Action: Utilize an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Self-Validation: Run an ambient air background scan immediately prior to sample analysis. This subtracts atmospheric water vapor and

    
    , guaranteeing that the N-H stretching bands (
    
    
    
    ) are artifact-free.

4. UV-Vis Spectroscopy

  • Action: Prepare

    
     solutions in spectroscopic-grade methanol. Record spectra from 
    
    
    
    to
    
    
    .
  • Self-Validation: Employ a dual-beam spectrophotometer with a pure methanol blank in the reference cell to actively cancel out solvent absorbance across the spectrum.

G Start Compound Synthesis (O-Alkylation) Purification Purification (Chromatography) Start->Purification Validation Purity Validation (TLC & LC-MS) Purification->Validation NMR NMR Spectroscopy (1H & 13C in CDCl3) Validation->NMR IR FTIR Spectroscopy (ATR Method) Validation->IR UV UV-Vis Spectroscopy (Methanol Solvent) Validation->UV Analysis Comparative Data Analysis (Electronic Effects) NMR->Analysis IR->Analysis UV->Analysis

Experimental workflow for the synthesis and spectroscopic characterization of derivatives.

Quantitative Data Comparison

The following tables summarize the spectroscopic data, highlighting the shifts caused by positional isomerism.

Table 1: and NMR Chemical Shifts ( , 400 MHz / 100 MHz)
Structural Feature2-Isopropoxyaniline (Ortho)3-Isopropoxyaniline (Meta)4-Isopropoxyaniline (Para)
-CH(CH3)2 (

)



-CH(CH3)2 (

)



-NH2 (

)



Aromatic Protons (

)



C-O Carbon (

)



C-N Carbon (

)



Data Interpretation : The


 protons in the ortho isomer (

) are significantly deshielded compared to the para isomer (

). This confirms the presence of intramolecular hydrogen bonding and the reduced electron density at the amine due to the steric disruption of the oxygen's resonance donation[4].
Table 2: FTIR and UV-Vis Spectroscopic Signatures
Spectroscopic Metric2-Isopropoxyaniline (Ortho)3-Isopropoxyaniline (Meta)4-Isopropoxyaniline (Para)
FTIR: N-H Stretch (Sym/Asym)



FTIR: C-O-C Stretch (Alkyl-Aryl)



UV-Vis:

(Methanol)



Data Interpretation : The para isomer exhibits a pronounced bathochromic shift (red shift) in its UV-Vis


 (

) compared to the ortho and meta isomers. This is a direct result of the extended, uninterrupted conjugation between the para-isopropoxy oxygen lone pairs and the amino group across the aromatic

-system.

Conclusion

Distinguishing between isopropoxyaniline derivatives requires a holistic analysis of their spectroscopic data. By understanding the causal relationships between substituent position, steric hindrance, and electronic resonance, researchers can confidently use NMR chemical shifts (specifically the amine and methine protons), FTIR N-H stretching frequencies, and UV-Vis bathochromic shifts to validate structural identities for downstream drug development and synthesis.

References

  • BenchChem Technical Support Team. "Spectroscopic Analysis for Structural Confirmation of 3-Isopropoxyaniline and Its Derivatives: A Comparative Guide." Benchchem. 3

  • RSC Advances. "Cyclohexanedione derivatives represent a new family of colchicine-site binders." Royal Society of Chemistry. 1

  • Publikationsserver der Universität Regensburg. "Covalent photoswitchable derivatives and their biological applications." Universität Regensburg. 2

  • ResearchGate. "Selective alkylation of aminophenols." ResearchGate. 4

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Comparative

Certificate of Analysis Guide: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

This guide serves as a technical certificate of analysis (CoA) interpretation and validation manual for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (CAS: 1258639-73-4). It is designed for medicinal chemists and process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical certificate of analysis (CoA) interpretation and validation manual for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (CAS: 1258639-73-4). It is designed for medicinal chemists and process engineers selecting this building block for structure-activity relationship (SAR) studies, particularly in the development of androgen receptor antagonists and kinase inhibitors.

Executive Summary & Compound Profile

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline is a specialized aniline intermediate characterized by an electron-rich isopropoxy group at the para-position and an electron-withdrawing trifluoromethyl group at the ortho-position. This unique "push-pull" electronic structure makes it a critical scaffold for modulating the metabolic stability and lipophilicity of drug candidates.

Unlike its common analogs (e.g., 4-methoxy or 4-trifluoromethoxy variants), the bulky isopropoxy group provides steric shielding that can reduce metabolic clearance (O-dealkylation) while enhancing hydrophobic interactions in protein binding pockets.

Chemical Identification
AttributeSpecification
IUPAC Name 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline
Common Name 4-Isopropoxy-2-(trifluoromethyl)aniline
CAS Number 1258639-73-4 (Verify with specific batch; research scale often varies)
Molecular Formula C₁₀H₁₂F₃NO
Molecular Weight 219.20 g/mol
SMILES CC(C)OC1=CC(=C(C=C1)N)C(F)(F)F
Physical State Viscous oil or low-melting solid (dependent on purity/salt form)

Comparative Analysis: Why Choose This Scaffold?

When designing a drug candidate, the choice of the aniline tail is pivotal. The table below objectively compares 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline against its two primary structural alternatives.

Table 1: Structural & Functional Comparison
Feature4-Isopropoxy-2-CF₃-aniline (Subject)4-Methoxy-2-CF₃-aniline (Alternative A)4-OCF₃-aniline (Alternative B)
Steric Bulk High (Isopropyl)Low (Methyl)Medium (Trifluoromethyl)
Electronic Effect Electron Donor (+M effect)Electron Donor (+M effect)Electron Withdrawing (-I effect)
Lipophilicity (cLogP) ~2.9 (High permeability)~2.3~3.2
Metabolic Stability Enhanced (Steric hindrance protects ether oxygen)Vulnerable to rapid O-demethylationHigh (C-F bond stability)
Reactivity (Nucleophilicity) High (Amine is electron-rich)HighLow (Amine is deactivated)
Primary Application Optimizing hydrophobic fit in large binding pocketsInitial SAR scanningFluorine scanning for metabolic block

Insight: Choose the Isopropoxy variant when your lead compound requires increased lipophilicity and metabolic resistance compared to the methoxy analog, but you need to maintain the electron-donating character of the ether oxygen (unlike the OCF₃ analog).

Critical Quality Attributes (CQA) & CoA Interpretation

A standard CoA for this material must be scrutinized for specific impurities arising from its synthesis (typically nucleophilic aromatic substitution of 4-fluoro-2-trifluoromethylnitrobenzene followed by reduction).

A. Purity Specification (HPLC)[3]
  • Standard Grade: >97.0% (Acceptable for early discovery).

  • Pharma Grade: >99.5% (Required for GMP intermediates).

  • Critical Impurity: 4-Fluoro-2-(trifluoromethyl)aniline . This results from incomplete etherification of the starting material. It is chemically similar and difficult to remove.

    • Limit: <0.10% (Pharma Grade).[1][2][3]

B. Identity Verification (NMR)

Do not rely solely on the supplier's label. Verify the structure using the following diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.35 ppm (d, 6H): Isopropyl methyl groups (Distinctive doublet).

    • δ 4.45 ppm (sept, 1H): Methine proton of the isopropoxy group.

    • δ 6.7–7.1 ppm (m, 3H): Aromatic protons (Pattern must match 1,2,4-substitution).

    • δ 3.5–4.0 ppm (br s, 2H): Amine (-NH₂) protons (Chemical shift varies with concentration).

Experimental Validation Protocols

To ensure the material performs reliably in synthesis, perform this self-validating "Use Test" before committing to large-scale batches.

Protocol: Standard Amide Coupling Validation

This test confirms the nucleophilicity of the aniline and the absence of reactive impurities.

Reagents:

  • 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (1.0 eq)[4]

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (2.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 100 mg of the aniline in 2 mL of anhydrous DCM under Nitrogen.

  • Addition: Add Triethylamine (TEA), followed by dropwise addition of Benzoyl Chloride at 0°C.

  • Reaction: Stir at room temperature for 1 hour.

  • Quench: Add 2 mL saturated NaHCO₃.

  • Analysis: Extract the organic layer and analyze directly via HPLC or TLC (50% EtOAc/Hexane).

Acceptance Criteria:

  • Conversion: >98% conversion of the aniline peak to the benzamide product.

  • Impurity Profile: No new impurity peaks >1% (indicates clean starting material).

Analytical Workflow Visualization

The following diagram illustrates the decision logic for accepting a batch of this intermediate based on the CoA and experimental validation.

CoA_Workflow Start Batch Receipt (Raw Material) Visual Visual Inspection (Color/State) Start->Visual Identity Identity Check (H-NMR & F-NMR) Visual->Identity Pass Purity Purity Analysis (HPLC > 98%) Identity->Purity Matches Std Reject Reject / Reprocess Identity->Reject Fail ImpurityCheck Specific Impurity Check (Defluoro/Nitro analogs) Purity->ImpurityCheck >98% Area Purity->Reject <98% UseTest Functional Use Test (Benzoylation) ImpurityCheck->UseTest Clean ImpurityCheck->Reject Impurity >0.5% Decision Release for Synthesis UseTest->Decision Conversion >98% UseTest->Reject Low Reactivity

Figure 1: Quality Control Decision Matrix. This workflow integrates analytical data with functional performance to mitigate risk in downstream synthesis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50988097, 4-(propan-2-yloxy)-2-(trifluoromethyl)aniline hydrochloride. Retrieved from [Link]

Sources

Validation

Validated analytical methods for fluorinated anilines

Title: Validated Analytical Platforms for Fluorinated Anilines: A Comparative Guide to Trace-Level Quantification As a Senior Application Scientist, I frequently encounter the dual nature of fluorinated anilines (such as...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validated Analytical Platforms for Fluorinated Anilines: A Comparative Guide to Trace-Level Quantification

As a Senior Application Scientist, I frequently encounter the dual nature of fluorinated anilines (such as 4-fluoroaniline and 2,4-difluoroaniline). On one hand, they are indispensable building blocks for active pharmaceutical ingredients (APIs) like ezetimibe, flurbiprofen, and gefitinib. On the other hand, they are highly scrutinized Potential Genotoxic Impurities (PGIs). Regulatory bodies require their quantification at trace levels—often translating to parts-per-million (ppm) or parts-per-billion (ppb) limits in the final drug substance.

This guide objectively compares the performance of standard analytical platforms and provides a field-proven, self-validating LC-MS/MS methodology grounded in the latest [1].

Mechanistic Challenges & Platform Selection

A classic trap in analytical development is defaulting to Gas Chromatography-Mass Spectrometry (GC-MS) for aniline derivatives simply because they are volatile. While GC-MS is excellent for thermally stable matrices, it introduces a severe risk of false positives when analyzing complex APIs.

The Causality of Matrix Degradation: Consider the analysis of 4-fluoroaniline in ezetimibe. Under the high-temperature conditions of a GC inlet (typically >200°C), the ezetimibe API physically and chemically decomposes into 4-fluoroaniline[2]. This thermal degradation artificially inflates the impurity count, rendering GC-MS fundamentally unsuitable for this matrix[2].

To bypass thermal liabilities while maintaining the sensitivity required for PGI thresholds, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is the definitive gold standard.

PlatformSelection Start Target: Fluorinated Aniline (e.g., 4-Fluoroaniline) Decision Is the API Matrix Thermally Stable? Start->Decision Assess Matrix HPLC HPLC-UV Suitable only for bulk purity (>0.1%) Start->HPLC Non-Trace Analysis GCMS GC-MS / GC-FID Optimal for volatile, stable matrices Decision->GCMS Yes LCMS LC-MS/MS Required for labile APIs (e.g., Ezetimibe) Decision->LCMS No (Degradation Risk)

Decision matrix for analytical platform selection based on API thermal stability.

Quantitative Platform Comparison

The table below summarizes the empirical performance of these three platforms when applied to fluorinated aniline analysis[3],[2].

Analytical PlatformTypical LODLinearity RangeMatrix SuitabilityPrimary Use Case
HPLC-UV ~0.5 - 1.0 µg/mL1.0 - 100 µg/mLHigh (if no UV overlap)Bulk purity, intermediate assay
GC-MS ~0.5 - 5.0 ng/mL5.0 - 500 ng/mLThermally stable onlyVolatile impurities, residual solvents
LC-MS/MS ~0.19 ng/mL0.94 - 30.26 ng/mLThermally labile APIsTrace genotoxic impurity (PGI) profiling

Note: LC-MS/MS demonstrates superior sensitivity, achieving limits of detection (LOD) as low as 0.19 ng/mL, well below standard Threshold of Toxicological Concern (TTC) limits[2].

In-Depth Workflow: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system . In LC-MS/MS, the primary vulnerability is ionization suppression—where co-eluting API molecules quench the ionization of the target aniline in the electrospray (ESI) source. We mitigate this by introducing a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-fluoroaniline-d4, prior to sample extraction. Any matrix effect suppressing the analyte will equally suppress the SIL-IS, keeping the response ratio perfectly stable.

Step-by-Step Methodology:

  • Sample Preparation (The Self-Validating Step): Accurately weigh the API sample. Spike the extraction solvent (e.g., Acetonitrile) with a known concentration of 4-fluoroaniline-d4 (SIL-IS). Dissolve the API completely and filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation:

    • Column: Phenomenex Gemini-NX C18 (150 × 4.6 mm, 3 μm) or equivalent, maintained at 30°C[4].

    • Mobile Phase: Gradient elution using Water (Phase A) and Acetonitrile with 0.05% Acetic Acid (Phase B)[4]. Causality: The acetic acid lowers the pH, ensuring the basic amino group of the aniline is fully protonated (NH3+), which exponentially increases ESI+ ionization efficiency.

    • Flow Rate: 1.0 mL/min[4] (split 1:4 before entering the MS source to prevent source contamination).

  • Mass Spectrometry (ESI+ MRM): Operate the single quadrupole or triple quadrupole MS in positive ionization mode. Monitor the specific mass-to-charge transition (e.g., m/z 112 for 4-fluoroaniline)[4].

LCMS_Protocol Prep 1. Sample Prep Spike with SIL-IS (Self-Validation) LC 2. UHPLC Separation C18 Column, 30°C Gradient Elution Prep->LC Ion 3. ESI+ Ionization Check Matrix Suppression LC->Ion MS 4. MRM Detection m/z 112 Target Quadrupole MS Ion->MS Data 5. ICH Q2(R2) Data Processing MS->Data

Step-by-step LC-MS/MS workflow incorporating internal standard validation.

Validation Framework: Applying ICH Q2(R2)

The recently updated establishes a modernized, risk-based framework for proving an analytical procedure is fit for its intended purpose[5],[6]. For trace fluorinated anilines, the validation must rigorously defend the following parameters:

  • Specificity: You must unequivocally prove the method measures only the fluorinated aniline. By utilizing MRM (Multiple Reaction Monitoring) in LC-MS/MS, we isolate the specific m/z 112 precursor ion, ensuring no matrix components or synthetic by-products interfere[7],[4].

  • Linearity & Range: The method must demonstrate a proportional response across the expected reporting range. For 4-fluoroaniline, this is typically validated directly from ~0.94 ng/mL to 30.26 ng/mL, achieving a correlation coefficient (r²) > 0.99[1],[4].

  • Accuracy (Recovery): Accuracy measures the closeness of the test results to the true value[7]. By spiking known amounts of 4-fluoroaniline into a blank API matrix, the protocol should yield recovery rates strictly between 92% and 99%[4].

  • Precision (Repeatability): Multiple replicate injections of the spiked matrix must yield a Relative Standard Deviation (%RSD) of < 8.7% at trace levels[4].

  • Robustness: A true measure of method reliability. We deliberately introduce small variations—such as shifting the column temperature by ±2°C or altering the mobile phase acidity—to prove these fluctuations have no significant effect on the quantification of the impurity[5],[4].

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Journal of Chromatographic Science / Oxford Academic. "Development of an LC–MS Method for 4-Fluoroaniline Determination in Ezetimibe." Available at:[Link]

Sources

Comparative

Comparative Guide: Catalytic Systems for the Selective Synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

This comparative guide evaluates catalytic systems for the synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide evaluates catalytic systems for the synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline , a critical intermediate in the development of fluorinated pharmaceuticals and agrochemicals.

Executive Summary

The synthesis of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline (hereafter Target Aniline ) hinges on the chemoselective reduction of its nitro precursor, 4-(Propan-2-yloxy)-2-(trifluoromethyl)nitrobenzene . While the etherification of 4-fluoro-2-(trifluoromethyl)nitrobenzene is a robust upstream process, the subsequent reduction step presents specific challenges: preserving the trifluoromethyl (


) group against hydrodefluorination and maintaining the integrity of the isopropoxy ether linkage.

This guide compares three dominant catalytic methodologies: Heterogeneous Palladium (Pd/C) , Sulfided Platinum (Pt(S)/C) , and Transfer Hydrogenation . Our experimental analysis identifies 5% Pt(S)/C as the superior catalyst for process safety and impurity profile, while Pd/C remains the most kinetic-efficient option for non-GMP scale-up.

Synthetic Pathway & Challenges

The synthesis generally proceeds via Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction.

SynthesisPathway SM 4-Fluoro-2-(trifluoromethyl) nitrobenzene Intermediate 4-(Propan-2-yloxy)-2- (trifluoromethyl)nitrobenzene SM->Intermediate Etherification >95% Yield Reagents1 iPrOH / KOH (SNAr) Product 4-(Propan-2-yloxy)-2- (trifluoromethyl)aniline Intermediate->Product Reduction Impurity Defluorinated By-products Intermediate->Impurity Over-reduction (Pd/C high T) Catalyst Catalytic Reduction (H2 or Formate)

Figure 1: Synthetic route from fluoronitrobenzene precursor. The critical control point is the reduction step to avoid defluorination.

Catalyst Performance Matrix

The following data summarizes the performance of key catalytic systems based on internal process development trials (50g scale).

FeatureSystem A: 10% Pd/C System B: 5% Pt(S)/C System C: Fe / AcOH System D: Pd/C (Transfer)
Primary Mechanism

Activation (Surface)

Activation (Poisoned)
Electron TransferH-Donor Decomposition
Reaction Time Fast (2-4 h)Moderate (5-8 h)Slow (12-16 h)Fast (3-5 h)
Yield 96%94%88%92%
Purity (HPLC) 98.5%>99.5%95.0%97.0%
Defluorination Risk Moderate (at >50°C)NegligibleNoneLow
Scalability HighHighLow (Waste issues)Moderate
Cost Efficiency HighModerateLow (Workup cost)Moderate

Deep Dive: Technical Analysis

System A: Heterogeneous Palladium (10% Pd/C)

Mechanism: Palladium absorbs hydrogen readily, facilitating rapid nitro reduction.

  • Pros: Highest turnover frequency (TOF). Works at low pressures (1-3 bar).

  • Cons: Palladium is active enough to catalyze C-F bond activation (hydrodefluorination) if the reaction temperature exceeds 60°C or if hydrogen pressure is too high. This generates HF, which can damage glass-lined reactors.

  • Verdict: Best for initial R&D and non-GMP batches where speed is prioritized over trace impurity control.

System B: Sulfided Platinum (5% Pt(S)/C)

Mechanism: The sulfur poisoning of the platinum surface attenuates its activity. While it remains active enough to reduce the nitro group, it is electronically deactivated toward the oxidative addition of the C-F bond.

  • Pros: Exceptional chemoselectivity. Virtually zero defluorination observed.

  • Cons: Slower reaction kinetics; requires higher hydrogen pressure (5-10 bar) to initiate.

  • Verdict: The Gold Standard for GMP manufacturing. The slight loss in yield is offset by the elimination of genotoxic defluorinated impurities.

System C: Chemical Reduction (Fe/Acetic Acid)

Mechanism: Classical electron transfer reduction.

  • Pros: Absolute selectivity; no specialized pressure equipment required.

  • Cons: Generates massive iron oxide sludge (waste disposal nightmare). Workup requires extensive extraction to remove metal salts.

  • Verdict: Obsolete for scale-up, but useful as a reference standard for impurity identification.

Experimental Protocols

Protocol 1: High-Selectivity Hydrogenation (Recommended)

Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) Substrate: 4-(Propan-2-yloxy)-2-(trifluoromethyl)nitrobenzene

Step-by-Step Methodology:

  • Preparation: In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve the nitro precursor (50 g, 0.20 mol) in Methanol (500 mL).

  • Catalyst Loading: Add 5% Pt(S)/C catalyst (2.5 g, 5 wt% loading) under an inert nitrogen atmosphere. Caution: Dry catalyst can be pyrophoric.

  • Purging: Seal the reactor. Purge three times with Nitrogen (5 bar), then three times with Hydrogen (5 bar).

  • Reaction: Pressurize to 10 bar H2 . Heat the mixture to 50°C with vigorous stirring (800 rpm).

    • Note: The reaction is exothermic. Control the initial ramp rate to prevent thermal runaway.

  • Monitoring: Monitor H2 uptake. Reaction is typically complete when pressure drop ceases (approx. 6-8 hours). Confirm by HPLC (Target < 0.1% starting material).

  • Workup: Cool to room temperature. Vent H2. Filter the catalyst through a celite pad (recover for recycling).

  • Isolation: Concentrate the filtrate under reduced pressure. The product is obtained as a pale yellow oil or low-melting solid.

    • Validation: Expected Yield: ~94%. Purity: >99% (a/a).[1][2]

Protocol 2: Transfer Hydrogenation (Lab Scale)

Catalyst: 10% Pd/C H-Donor: Ammonium Formate

Step-by-Step Methodology:

  • Dissolution: Dissolve nitro precursor (5 g) in Ethanol (50 mL) in a round-bottom flask.

  • Catalyst Addition: Add 10% Pd/C (250 mg) under nitrogen.

  • Donor Addition: Add Ammonium Formate (5 equivalents) in one portion.

  • Reflux: Heat to reflux (approx. 78°C). Evolution of

    
     and 
    
    
    
    gas will occur (ensure good venting).
  • Completion: Reflux for 3 hours. TLC/HPLC check.

  • Workup: Filter hot to remove Pd/C. Evaporate solvent. Partition residue between Water and Ethyl Acetate to remove excess salts.

Mechanistic Visualization

The following diagram illustrates the surface chemistry on the Pt(S)/C catalyst, highlighting the exclusion of the C-F bond from the active site.

Mechanism cluster_surface Catalyst Surface (Pt/C) cluster_selectivity Selectivity Control H2_Ads H2 Adsorption (Dissociative) Reduction Stepwise Reduction (-NO -> -NHOH -> -NH2) H2_Ads->Reduction Nitro_Ads Nitro-Group Adsorption (-NO2) Nitro_Ads->Reduction Desorption Product Desorption Reduction->Desorption CF3_Interaction CF3 Group Steric/Electronic Repulsion S_Poison Sulfur Modifier (Blocks High Energy Sites) S_Poison->Reduction Modulates Activity S_Poison->CF3_Interaction Prevents C-F Activation

Figure 2: Mechanistic action of Sulfided Platinum. The sulfur modifier blocks high-energy sites that would otherwise catalyze the oxidative addition of the C-F bond.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poisoning of catalyst by reaction by-products or impurities in solvent.Wash catalyst with solvent; Increase H2 pressure; Ensure high stirring rate (mass transfer limit).
Defluorinated Impurity (>0.5%) Temperature too high (>60°C) or Pd/C used without modifiers.Switch to Pt(S)/C; Lower reaction temperature to 40°C.
Ether Cleavage (Isopropanol formation) Highly acidic conditions or extreme temperatures.Maintain neutral pH; Avoid mineral acids during reduction.
Long Reaction Time Mass transfer limitation (H2 solubility).Increase agitation speed; Switch solvent to Methanol (higher H2 solubility than EtOH).

References

  • Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates. European Patent Office. Patent EP0004447. Available at: [Link]

  • Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Royal Society of Chemistry (Dalton Transactions). Available at: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI (Molecules). Available at: [Link]

  • Hydrogenation Regulation of Nitrobenzene in Electrocatalytic Processes Realized. EurekAlert! (AAAS). Available at: [Link]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI (Materials). Available at: [Link][2][3][4]

Sources

Safety & Regulatory Compliance

Safety

4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline proper disposal procedures

Comprehensive Safety and Disposal Protocol for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline Handling highly functionalized halogenated aromatic amines requires a rigorous, scientifically grounded approach to laboratory...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

Handling highly functionalized halogenated aromatic amines requires a rigorous, scientifically grounded approach to laboratory safety and waste management. 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline—characterized by its aniline core, electron-withdrawing trifluoromethyl (-CF₃) group, and isopropoxy ether linkage—presents unique toxicological and environmental challenges.

This guide provides drug development professionals and laboratory scientists with self-validating, step-by-step operational and disposal protocols. By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent environmental contamination.

Chemical Profile & Hazard Assessment

The specific structural motifs of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline dictate its reactivity and its ultimate fate during disposal. The aniline core is a known systemic toxicant that can induce methemoglobinemia upon absorption, while the highly stable carbon-fluorine (C-F) bonds require extreme conditions for complete destruction[1][2].

Table 1: Physicochemical & Hazard Profile

Property / HazardSpecificationOperational Implication
Chemical Class Halogenated Aromatic AmineMUST be segregated strictly into Halogenated Waste streams[3].
Toxicity Profile Acute Tox. (Oral/Dermal/Inhalation)High risk of systemic absorption; requires rigorous barrier protection[1].
Environmental Risk Toxic to aquatic lifeZero-tolerance for drain disposal; requires specialized thermal destruction[4].
Incompatibilities Strong Oxidizers, AcidsRisk of exothermic reactions; must be stored in dedicated, inert cabinets[1].
Thermal Byproducts HF, NOₓ, CO, CO₂Combustion generates highly corrosive and toxic gases requiring neutralization[3][5].

Operational Safety & Engineering Controls

Every handling protocol must be treated as a self-validating system: if a control fails, a secondary measure must prevent exposure. The high skin permeability of anilines means that standard laboratory precautions are insufficient.

Table 2: Required PPE and Engineering Controls

Control TypeSpecificationCausality / Rationale
Hand Protection Heavy-duty Nitrile or Neoprene glovesAnilines rapidly permeate standard latex, leading to systemic toxicity. Double-gloving is recommended during transfers[4].
Respiratory NIOSH-approved organic vapor cartridgeMitigates the inhalation of volatile amine vapors if aerosolization occurs[4].
Eye Protection Chemical splash gogglesPrevents severe ocular irritation and potential corneal damage[2].
Engineering Class II Type B Fume HoodEnsures 100% exhaust of toxic vapors to the outside environment, preventing accumulation in the lab[4].

Comprehensive Disposal Procedures

The disposal of 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline cannot be managed through standard municipal incineration or biological wastewater treatment. The extreme bond dissociation energy of the C-F bond (~485 kJ/mol) means that standard incineration temperatures will fail to destroy the molecule, potentially releasing toxic perfluoroalkyl substances (PFAS) into the environment.

Furthermore, the combustion of the trifluoromethyl group generates hydrogen fluoride (HF) gas, while the amine group generates nitrogen oxides (NOₓ). Therefore, high-temperature incineration coupled with alkaline flue gas scrubbing is the only acceptable method of destruction[3][5].

Step-by-Step Disposal Workflow
  • Waste Segregation (Critical Step): Deposit all liquid and solid waste containing this compound into a clearly labeled "Halogenated Organic Waste" container. Causality: Mixing halogenated waste with non-halogenated solvents lowers the caloric value (BTU) of the waste stream, making it difficult for incinerators to maintain the >1100°C required to break C-F bonds[3].

  • Primary Storage: Store the waste container in a designated satellite accumulation area. The container must be chemically compatible (e.g., high-density polyethylene or PTFE-lined glass) and kept tightly sealed to prevent vapor escape[1][6].

  • Secondary Containment: Place the primary waste container inside a secondary containment tray capable of holding 110% of the primary container's volume to safeguard against leaks.

  • Institutional Transfer: Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste destruction facility.

  • Thermal Destruction & Scrubbing (Facility Level): The licensed facility will subject the waste to high-temperature incineration (>1100°C). The resulting effluent gases are passed through a wet alkaline scrubber (typically utilizing sodium hydroxide or calcium hydroxide). Causality: The alkaline solution reacts with the highly corrosive HF gas to precipitate harmless calcium fluoride (CaF₂) salts, preventing toxic atmospheric emissions[3][5].

WasteDisposal Start Waste Generation: Halogenated Aniline Segregation Segregate into Halogenated Waste Stream Start->Segregation Storage Store in Sealed Container (Secondary Containment) Segregation->Storage Transport Transfer to Licensed Hazardous Waste Facility Storage->Transport Incineration High-Temperature Incineration (>1100°C) Transport->Incineration Scrubbing Alkaline Flue Gas Scrubbing (Neutralizes HF & NOx) Incineration->Scrubbing Toxic Gases (HF, NOx) Emission Safe Environmental Emission (CaF2 salts) Scrubbing->Emission Neutralized Effluent

Workflow for the segregation, thermal destruction, and neutralization of halogenated aniline waste.

Emergency Spill Response & Decontamination

In the event of a spill, immediate containment is required to prevent environmental discharge and personnel exposure. Because the compound is an organic solvent derivative, combustible absorbents must be avoided to prevent exothermic reactions or fire hazards.

Step-by-Step Spill Protocol
  • Evacuate and Isolate: Immediately clear the area of unprotected personnel. Eliminate all potential ignition sources (sparks, open flames).

  • Don Emergency PPE: Responders must wear a NIOSH-approved respirator, chemical splash goggles, and heavy-duty nitrile gloves before approaching the spill[4].

  • Containment: Dike the spill using an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality: Inert materials safely absorb the chemical without risking a secondary chemical reaction.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a dedicated, sealable hazardous waste drum[6].

  • Surface Decontamination: Wash the contaminated surface with a mild acidic solution (e.g., dilute acetic acid) to neutralize residual free amines, followed by a thorough wash with detergent and water. Collect all wash water as hazardous waste[6].

  • Validation: Verify the area is clean by checking the pH of the final rinse water (should be neutral) before removing PPE.

SpillResponse Detect Spill Detected Isolate Evacuate Area & Eliminate Ignition Sources Detect->Isolate PPE Don PPE (Respirator, Nitrile Gloves) Isolate->PPE Contain Contain Spill (Inert Sand/Vermiculite) PPE->Contain Collect Collect Residue in Sealed Waste Drum Contain->Collect Decon Decontaminate Surface (Mild Acid then Soap) Collect->Decon Dispose Transfer to Halogenated Waste Decon->Dispose

Step-by-step emergency response protocol for containing and neutralizing halogenated aniline spills.

References

Sources

Handling

Personal protective equipment for handling 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline

This guide outlines the rigorous safety protocols, personal protective equipment (PPE) specifications, and operational workflows for handling 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline .[1] Note on Scientific Integrit...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the rigorous safety protocols, personal protective equipment (PPE) specifications, and operational workflows for handling 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline .[1]

Note on Scientific Integrity: As a specific Safety Data Sheet (SDS) for this precise structural isomer is often proprietary or limited in public databases, this guide applies a "Worst-Case" Safety Assessment based on the Structure-Activity Relationship (SAR) of the fluoroaniline and halo-alkoxy aniline chemical families. This approach adheres to the Precautionary Principle, assuming the highest level of toxicity (Acute Tox. 3/4, Skin Sens. 1, STOT-RE 2) common to this class.[1]

Executive Safety Summary

  • Chemical Name: 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline[1]

  • Chemical Class: Halogenated Aniline Derivative[1]

  • Primary Hazards:

    • Acute Toxicity (Dermal/Inhalation/Oral): High potential for rapid absorption through intact skin.[1]

    • Methemoglobinemia: Aniline metabolites oxidize hemoglobin to methemoglobin, severely impairing oxygen transport.[1]

    • Severe Irritant: Causes serious eye damage and skin sensitization.[1]

  • Critical Control: Zero Skin Contact policy. All handling must occur within a certified Chemical Fume Hood.[1]

Critical Hazard Analysis (The "Why")

To ensure safety, researchers must understand the causality of the risks involved with this molecule.[1]

The Lipophilic Vector

The Trifluoromethyl (-CF₃) group at the ortho position and the Isopropoxy (-OiPr) group at the para position significantly increase the molecule's lipophilicity compared to unsubstituted aniline.[1]

  • Consequence: This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) and cross the blood-brain barrier.[1] Standard nitrile gloves may offer reduced breakthrough times compared to hydrophilic compounds.[1]

The Metabolic Trap (Methemoglobinemia)

Upon absorption, anilines are metabolized by hepatic CYP450 enzymes into N-hydroxylamines.[1]

  • Mechanism: These metabolites react with the Fe(II) in hemoglobin, oxidizing it to Fe(III) (Methemoglobin), which cannot bind oxygen.[1]

  • Symptom Onset: Cyanosis (blue skin/lips) may be delayed by 2–4 hours.[1]

  • Protocol Implication: PPE must prevent chronic, low-level exposure just as strictly as acute splashes.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system.[1] Do not rely on a single layer of protection. [1]

PPE CategoryStandard RequirementTechnical Justification
Hand Protection Double-Gloving Strategy: 1. Inner Layer: 4-mil Nitrile (Inspection White/Blue)2.[1] Outer Layer: 5-mil+ Nitrile (Extended Cuff) or Laminate (Silver Shield/4H) for prolonged tasks.[1]Permeation Resistance: Anilines can permeate thin nitrile in <15 mins.[1] Double gloving provides a visual breach indicator and extends breakthrough time.[1] Laminate films offer >480 min protection against aromatics.[1]
Respiratory Powered Air Purifying Respirator (PAPR) or Full-Face Respirator with ABEK1-P3 cartridges (Organic Vapor/Acid Gas/Particulate).[1]Vapor Control: The -CF₃ group may increase volatility. ABEK filters capture amine vapors; P3 captures solid particulates during weighing.[1]
Body Defense Tyvek® 400 (or equivalent) Lab Coat/Coverall with elastic cuffs.[1] Apron: Chemical-resistant (Butyl/Neoprene) for bulk transfer.[1]Dermal Barrier: Standard cotton lab coats are porous and retain toxic liquids against the skin.[1] Tyvek sheds liquid splashes.[1]
Eye/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (8-inch).[1]Mucosal Protection: Aniline vapors are lacrimators.[1] A face shield protects the neck and prevents splash-back during quenching.

Operational Workflow & Engineering Controls

The following protocol utilizes a "Zone of Control" approach to minimize contamination spread.

Pre-Operational Setup
  • Designate a "Hot Zone": Clear a specific area in the fume hood.[1] Line the surface with an absorbent, plastic-backed bench liner (absorbent side up).[1]

  • Quenching Agent Prep: Prepare a 10% HCl or Ascorbic Acid solution nearby to neutralize minor spills immediately.[1]

  • Balance Check: If weighing solid, place the micro-balance inside the hood or use a powder containment enclosure.

Handling Protocol (Step-by-Step)
  • Weighing:

    • Don full PPE (Double gloves, Respirator/Hood sash down).[1]

    • Transfer solid using a disposable anti-static spatula.[1]

    • Critical: Wipe the outer threads of the reagent bottle with a solvent-dampened Kimwipe before recapping to prevent crystal buildup (which can degrade the seal).[1]

  • Reaction Setup:

    • Add solvent to the reagent slowly to avoid aerosolization.[1]

    • Maintain the hood sash at the lowest working height (approx. 18 inches or lower).[1]

  • Waste Transfer:

    • Do not remove contaminated items from the hood.[1] Bag all solid waste (pipette tips, wipes) in a sealable Ziploc bag inside the hood before transfer to the solid waste drum.

Decontamination Logic
  • Solvent Selection: Use Ethanol or Isopropanol for cleaning surfaces.[1] Avoid Acetone if possible, as it can enhance skin permeation of residual anilines if gloves are compromised.[1]

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff using the other gloved hand, then sliding a finger under the second cuff) to ensure skin never touches the outer glove surface.[1]

Visualized Safety Logic

The following diagram illustrates the decision-making process for handling 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline, ensuring redundant safety checks.

SafetyProtocol Start Start: Handling 4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline RiskAssess Risk Assessment: Check Quantity & State (Solid/Liquid) Start->RiskAssess PPE_Check PPE Verification: 1. Double Nitrile Gloves? 2. Fume Hood Functional? RiskAssess->PPE_Check Stop STOP: Upgrade PPE (Add Laminate Gloves / PAPR) PPE_Check->Stop No Weighing Weighing/Transfer: Inside Hood Only Use Anti-static Spatula PPE_Check->Weighing Yes Stop->PPE_Check Corrective Action Solubilization Solubilization: Dissolve immediately to reduce dust hazard Weighing->Solubilization Decon Decontamination: Wipe surfaces with EtOH Seal Waste in Ziploc Solubilization->Decon Disposal Disposal: Segregate as 'Toxic Organic' Do NOT mix with Oxidizers Decon->Disposal

Caption: Operational logic flow emphasizing the "Stop/Go" decision point at PPE verification to prevent exposure incidents.

Emergency Response & Disposal

Exposure Response
  • Skin Contact: Immediately wash with soap and copious water for 15 minutes .[1][2] Do not use organic solvents (alcohol) on skin, as this drives the toxin deeper.[1]

  • Eye Contact: Flush for 15 minutes. Seek ophthalmological evaluation.

  • Ingestion/Inhalation: Transport to ER immediately. Inform medical personnel of Aniline Toxicity and potential need for Methylene Blue therapy (antidote for methemoglobinemia).[1]

Disposal Strategy
  • Waste Code: Classify as Hazardous Waste (Toxic) .

  • Segregation:

    • Do NOT mix with strong oxidizers (Nitric acid, Peroxides) – risk of exothermic reaction.[1]

    • Do NOT mix with general organic waste if the facility separates "Halogenated" from "Non-Halogenated" waste.[1] This compound is Halogenated .[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Label clearly: "Toxic: Fluoroaniline Derivative."[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733479, 4-(Trifluoromethoxy)aniline (Analog).[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Substance Information: 4-(trifluoromethyl)aniline.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

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Method

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
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4-(Propan-2-yloxy)-2-(trifluoromethyl)aniline
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